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Crenolanib Trifluoroacetic Acid Salt Documentation Hub

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  • Product: Crenolanib Trifluoroacetic Acid Salt
  • CAS: 1797008-57-1

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Crenolanib Trifluoroacetic Acid Salt Mechanism of Action

This technical guide details the mechanism of action (MOA) of Crenolanib Trifluoroacetic Acid (TFA) Salt , a potent, Type I tyrosine kinase inhibitor. It is designed for researchers investigating FLT3-driven acute myeloi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism of action (MOA) of Crenolanib Trifluoroacetic Acid (TFA) Salt , a potent, Type I tyrosine kinase inhibitor. It is designed for researchers investigating FLT3-driven acute myeloid leukemia (AML) and PDGFR-driven malignancies.

Executive Summary & Chemical Identity

Crenolanib (CP-868,596) is a second-generation benzimidazole-quinolinamine tyrosine kinase inhibitor (TKI). While the besylate salt is utilized in clinical trials, the Trifluoroacetic Acid (TFA) Salt is the predominant formulation for preclinical research due to its optimized solubility profile in polar organic solvents (e.g., DMSO) required for in vitro kinase assays and cell culture applications.

Unlike first-generation inhibitors (e.g., sorafenib, quizartinib), Crenolanib is a Type I inhibitor .[1][2][3] This structural distinction allows it to retain potency against kinase domain mutations (specifically D835) that confer resistance to Type II inhibitors.[2]

FeatureSpecification
Chemical Name 1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-amine trifluoroacetate
Primary Targets FLT3 (WT, ITD, D835), PDGFR

, PDGFR

Binding Mode Type I (ATP-competitive, DFG-in conformation)
Key Resistance Profile Active against D835Y/V/H/F; Reduced activity against F691L (Gatekeeper)

Structural Biology: The Type I Binding Mechanism

The defining mechanistic feature of Crenolanib is its ability to bind the active (DFG-in) conformation of the kinase.

Type I vs. Type II Inhibition[1][2][3][5][6][7]
  • Type II Inhibitors (e.g., Quizartinib): Bind the inactive (DFG-out) conformation. They rely on a hydrophobic pocket that opens only when the phenylalanine of the DFG motif flips out. Mutations that stabilize the active conformation (like D835 substitutions in the activation loop) sterically prevent Type II binding.

  • Crenolanib (Type I): Binds the ATP-binding pocket in the active (DFG-in) conformation. Because D835 mutations bias the kinase toward the active state, they do not hinder Crenolanib binding.

Visualization: Binding Mode Logic

The following diagram illustrates the structural logic dictating Crenolanib's efficacy against resistant mutations compared to Quizartinib.

BindingMode FLT3_WT FLT3 Wild Type (Dynamic Equilibrium) Conf_Active Active Conformation (DFG-in) FLT3_WT->Conf_Active ATP Binding Conf_Inactive Inactive Conformation (DFG-out) FLT3_WT->Conf_Inactive Resting FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->Conf_Active FLT3_D835 FLT3-D835 Mutant (Locked in Active State) FLT3_D835->Conf_Active Steric Lock FLT3_D835->Conf_Inactive Inaccessible Creno Crenolanib (Type I Inhibitor) Conf_Active->Creno High Affinity Binding Quiz Quizartinib (Type II Inhibitor) Conf_Inactive->Quiz High Affinity Binding Quiz->FLT3_D835 RESISTANCE (Target Absent) Creno->FLT3_D835 EFFICACY (Target Present)

Figure 1: Structural logic of Type I (Crenolanib) vs. Type II (Quizartinib) binding in the context of D835 activation loop mutations.

Signaling Pathway Modulation

Crenolanib acts by competitively inhibiting ATP binding to the kinase domain, resulting in the dephosphorylation of the receptor and the collapse of downstream oncogenic signaling cascades.

Key Pathways Inhibited:
  • STAT5: The primary driver of leukemogenesis in FLT3-ITD AML. Crenolanib rapidly abolishes p-STAT5 (Y694), leading to apoptosis.

  • RAS/MAPK (ERK): Involved in proliferation.

  • PI3K/AKT/mTOR: Involved in survival and translation.

SignalingPathway cluster_membrane Cell Membrane Crenolanib Crenolanib (TFA Salt) FLT3 FLT3 Receptor (ITD / D835) Crenolanib->FLT3 Inhibits ATP Binding ATP ATP ATP->FLT3 Blocked STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Nucleus Nucleus: Gene Transcription (Bcl-xL, c-Myc, Cyclin D1) pSTAT5->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Nucleus AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT pAKT->Nucleus Apoptosis Apoptosis / Cell Death Nucleus->Apoptosis Loss of Survival Signals

Figure 2: Crenolanib-mediated blockade of FLT3 downstream signaling cascades (STAT5, MAPK, PI3K).

Quantitative Pharmacology

The following data highlights the potency of Crenolanib against specific mutations, derived from binding constant (


) and cellular IC

assays.
Table 1: Comparative Potency (IC / )
Target Variant

(Binding Affinity)
Cellular IC

(Ba/F3 or AML Lines)
Clinical Relevance
FLT3-WT 0.74 nM~2–5 nMBaseline activity
FLT3-ITD 0.74 nM1–10 nMPrimary AML driver
FLT3-D835Y 0.18 nM8–15 nMHigh Sensitivity (Resistant to Quizartinib)
FLT3-D835H 0.40 nM~10 nMHigh Sensitivity
FLT3-F691L ~30 nM~60–100 nMReduced Sensitivity (Gatekeeper mutation)
PDGFR

2.1 nM~2 nMTarget in GIST/Glioma

Data aggregated from Smith et al. (PNAS 2014) and Galanis et al. (Blood 2014).

Experimental Validation Protocols

To validate the MOA of Crenolanib TFA in your laboratory, use the following standardized workflows.

A. Reconstitution & Storage (Critical for TFA Salt)

The TFA salt form is highly soluble in DMSO but sensitive to freeze-thaw cycles.

  • Solvent: Dissolve powder in anhydrous DMSO to a stock concentration of 10 mM.

  • Aliquoting: Immediately aliquot into single-use volumes (e.g., 20

    
    L) to prevent hydration.
    
  • Storage: Store at -80°C. Stable for 6 months.

B. Protocol: Phospho-FLT3 Immunoblotting

This assay confirms the inhibition of autophosphorylation (the primary MOA).

Cell Model: Molm14 (FLT3-ITD) or MV4-11 (FLT3-ITD).[1][2][3][4][5] Controls: DMSO (Negative), Quizartinib (Positive Type II control).

  • Seeding: Seed

    
     cells in 6-well plates in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with Crenolanib TFA (0, 1, 10, 50, 100 nM) for 60 minutes .

    • Note: Short exposure is required to capture direct kinase inhibition before apoptosis onset.

  • Lysis: Wash with ice-cold PBS containing Na

    
    VO
    
    
    
    (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
  • Western Blot:

    • Primary Ab: p-FLT3 (Tyr591), p-STAT5 (Tyr694), p-ERK1/2.

    • Loading Control:

      
      -Actin or Total FLT3.
      
  • Validation Criteria: Complete disappearance of p-FLT3 and p-STAT5 bands at

    
    10 nM concentration.
    
C. Protocol: Ba/F3 Isogenic Viability Assay

This assay validates selectivity against specific mutations.

  • Generation: Transduce IL-3 dependent Ba/F3 cells with FLT3-ITD, FLT3-D835Y, or FLT3-F691L vectors.

  • Withdrawal: Remove IL-3 to ensure survival is driven solely by the FLT3 oncogene.

  • Assay: Plate 5,000 cells/well in 96-well plates.

  • Dosing: Add Crenolanib serial dilutions (0.1 nM to 1000 nM). Incubate 72 hours.

  • Readout: CCK-8 or CellTiter-Glo (ATP quantification).

  • Analysis: Plot dose-response curves. A shift in IC

    
     for D835Y compared to ITD indicates resistance (Type II) or sensitivity (Type I). Crenolanib should show overlapping curves for ITD and D835Y.
    

Workflow Step1 1. Reconstitute Crenolanib TFA (10mM in DMSO) Step2 2. Treat Cells (Molm14 / Ba/F3) 60 min (Signal) / 72h (Viability) Step1->Step2 Step3 3. Lysis & Extraction (+ Phosphatase Inhibitors) Step2->Step3 Step4 4. Analysis Step3->Step4 Result1 Western Blot: Loss of p-FLT3/p-STAT5 Step4->Result1 Short Term Result2 Viability Assay: IC50 Determination Step4->Result2 Long Term

Figure 3: Experimental workflow for validating Crenolanib mechanism in vitro.

References

  • Smith, C. C., et al. (2014). "Crenolanib is a selective type I pan-FLT3 inhibitor." Proceedings of the National Academy of Sciences (PNAS), 111(14), 5319-5324. [6]

  • Galanis, A., et al. (2014). "Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants." Blood, 123(1), 94-100.

  • Zimmerman, E. I., et al. (2013). "Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia."[7] Blood, 122(22), 3607-3615.[7]

  • Zhang, W., et al. (2019). "Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms."[8][9] Nature Communications, 10, 244.

Sources

Exploratory

Crenolanib Trifluoroacetic Acid Salt: Discovery, Pharmacological Profiling, and Synthetic Methodology

A Technical Whitepaper for Drug Development Professionals Introduction: The Evolution of Crenolanib The discovery and optimization of targeted receptor tyrosine kinase (RTK) inhibitors represent a cornerstone of modern p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Introduction: The Evolution of Crenolanib

The discovery and optimization of targeted receptor tyrosine kinase (RTK) inhibitors represent a cornerstone of modern precision oncology. Crenolanib (formerly CP-868,596) was originally developed as a highly specific inhibitor of the platelet-derived growth factor receptors (PDGFRα and PDGFRβ). However, subsequent kinome profiling revealed its profound, highly selective activity against FMS-like tyrosine kinase 3 (FLT3) [1].

For researchers and formulation scientists, isolating Crenolanib as a Trifluoroacetic Acid (TFA) Salt is a critical step during preclinical development. The TFA salt form significantly enhances the compound's aqueous solubility and stability, making it the preferred formulation for in vitro kinase assays, cellular profiling, and early pharmacokinetic evaluations. This whitepaper dissects the mechanistic rationale, quantitative pharmacological data, and the step-by-step synthetic methodology required to produce high-purity Crenolanib TFA salt.

Mechanism of Action: Overcoming Type II Inhibitor Resistance

The clinical limitation of first-generation (e.g., midostaurin) and second-generation "Type II" FLT3 inhibitors (e.g., quizartinib) is the rapid emergence of acquired resistance. Type II inhibitors require the kinase to be in a specific, inactive "DFG-out" conformation. Point mutations in the activation loop—most notably the FLT3-D835Y and PDGFRα-D842V mutations—sterically hinder this inactive conformation, rendering Type II inhibitors ineffective [2].

Crenolanib circumvents this by functioning as a Type I inhibitor . It binds directly to the ATP-binding pocket of the active "DFG-in" conformation. Because it does not rely on the structural flexibility of the DFG motif, Crenolanib retains low-nanomolar potency against both wild-type kinases and aggressive activation-loop mutants [3].

MOA Crenolanib Crenolanib (Type I Inhibitor) FLT3 Mutant FLT3 (ITD / D835Y) Crenolanib->FLT3 Inhibits (DFG-in) PDGFR Mutant PDGFRα (D842V) Crenolanib->PDGFR Inhibits (DFG-in) STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation PI3K PI3K / AKT / mTOR Pathway FLT3->PI3K Activation PDGFR->PI3K Activation Proliferation Leukemic / Tumor Proliferation STAT5->Proliferation Gene Transcription PI3K->Proliferation Cell Survival

Fig 1: Crenolanib Type I inhibition of mutant FLT3/PDGFRα signaling pathways.

Quantitative Pharmacological Profiling

A critical advantage of Crenolanib is its >100-fold selectivity for FLT3 and PDGFR over c-KIT. Dual inhibition of FLT3 and c-KIT (seen in agents like AC220) causes severe myelosuppression. Crenolanib's kinome selectivity preserves normal hematopoiesis [2].

Table 1: Binding Affinity and Inhibitory Profile of Crenolanib

Kinase TargetMutation StatusBinding Affinity (Kd) / IC50Clinical Relevance
FLT3 Wild-Type0.74 nM (Kd)Baseline activity
FLT3 ITD0.74 nM (Kd)Overcomes standard ITD hyperactivation
FLT3 D835Y (TKD)0.18 nM (Kd)Overcomes Type II inhibitor resistance
PDGFRα D842V~10.0 nM (IC50)Overcomes Imatinib resistance in GIST
c-KIT Wild-Type78.0 nM (Kd)>100-fold selectivity avoids myelosuppression

Chemical Rationale: The Oxetane Ring and TFA Salt Formation

The chemical structure of Crenolanib—1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine—features two highly specific design choices:

  • The Oxetane Moiety: The inclusion of the 3-methyloxetan-3-yl group is a masterclass in bioisosterism. Oxetane acts as a polar equivalent to a gem-dimethyl group. It rigidifies the structure, acts as a robust hydrogen-bond acceptor, and lowers the overall lipophilicity of the molecule by modulating the basicity of adjacent heteroatoms, thereby improving metabolic stability [4].

  • TFA Salt Formation: The final step of the synthesis requires the removal of a tert-butyloxycarbonyl (Boc) protecting group from the piperidine amine. Utilizing Trifluoroacetic Acid (TFA) achieves a dual causality: it efficiently cleaves the Boc group via acid-catalyzed hydrolysis while simultaneously protonating the newly freed primary amine. This yields the Crenolanib TFA salt, which possesses vastly superior aqueous solubility compared to the free base, ensuring uniform dissolution in DMSO/aqueous buffers for high-throughput screening.

Synthetic Methodology Workflow

The synthesis of Crenolanib relies on a convergent approach utilizing palladium-catalyzed Buchwald-Hartwig aminations to functionalize a 2,8-dichloroquinoline core [5].

Synthesis SM1 2,8-Dichloroquinoline Step1 Buchwald-Hartwig Coupling (Pd(OAc)2, Xantphos) SM1->Step1 SM2 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline SM2->Step1 Int1 N-(2-Nitrophenyl)quinolin-2-amine Intermediate Step1->Int1 Step2 Reduction & Cyclization (Fe/AcOH, Trimethyl orthoformate) Int1->Step2 Int2 8-Chloro-2-(benzimidazol-1-yl)quinoline Core Step2->Int2 Step3 2nd Buchwald-Hartwig Amination (Pd Catalyst) Int2->Step3 SM3 tert-Butyl piperidin-4-ylcarbamate (Boc) SM3->Step3 Int3 Boc-Protected Crenolanib Step3->Int3 Step4 Deprotection & Salt Formation (Trifluoroacetic Acid / DCM) Int3->Step4 Product Crenolanib Trifluoroacetic Acid Salt Step4->Product

Fig 2: Convergent synthetic workflow for Crenolanib TFA Salt.

Step-by-Step Synthesis Protocol

Step 1: First Buchwald-Hartwig Coupling

  • Objective: Couple 2,8-dichloroquinoline with 4-((3-methyloxetan-3-yl)methoxy)-2-nitroaniline.

  • Procedure: To a solution of the nitroaniline derivative (1.2 equiv) in anhydrous tert-butanol, add 2,8-dichloroquinoline (1.0 equiv) and

    
     (2.0 equiv). Degas the mixture with argon for 15 minutes. Add 
    
    
    
    (0.05 equiv) and Xantphos (0.05 equiv). Heat the reaction mixture at 80 °C for 4 hours.
  • Causality: Xantphos is selected as the ligand due to its wide bite angle, which promotes reductive elimination and prevents the deactivation of the palladium catalyst, ensuring high yields of the sterically hindered secondary amine.

Step 2: Reductive Cyclization

  • Objective: Form the benzimidazole core.

  • Procedure: Treat the intermediate with Iron powder (Fe) and glacial acetic acid (AcOH) at 60 °C to reduce the nitro group to a primary amine. Filter through Celite, concentrate, and reflux the resulting diamine in trimethyl orthoformate (with a catalytic amount of p-toluenesulfonic acid) for 3 hours.

  • Causality: Trimethyl orthoformate acts as both the solvent and the single-carbon electrophile required to close the benzimidazole ring efficiently without over-alkylation.

Step 3: Second Buchwald-Hartwig Amination

  • Objective: Attach the piperidine moiety to the 8-position of the quinoline.

  • Procedure: Combine the 8-chloroquinoline intermediate with tert-butyl piperidin-4-ylcarbamate (1.5 equiv),

    
     (0.05 equiv), BINAP (0.1 equiv), and sodium tert-butoxide (2.0 equiv) in anhydrous toluene. Heat at 90 °C overnight. Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the Boc-protected Crenolanib.
    

Step 4: TFA Deprotection and Salt Isolation

  • Objective: Cleave the Boc group and isolate the TFA salt.

  • Procedure: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) and cool to 0 °C. Add Trifluoroacetic Acid (TFA) dropwise (10 equiv). Stir the mixture, allowing it to warm to room temperature over 2 hours. Monitor via LC-MS. Once complete, remove the DCM and excess TFA under reduced pressure. Triturate the resulting oily residue with cold diethyl ether.

  • Causality: The addition of diethyl ether forces the highly polar Crenolanib TFA salt to precipitate out of the solution while organic impurities remain dissolved. Filter the precipitate and dry under a high vacuum to yield the final Crenolanib Trifluoroacetic Acid Salt as a highly pure, off-white solid.

Self-Validating Protocol: In Vitro Kinase Inhibition Assay

To validate the synthesized Crenolanib TFA salt, a self-validating homogeneous time-resolved fluorescence (HTRF) or Z'-LYTE assay must be performed.

  • Reagent Preparation: Dissolve the synthesized Crenolanib TFA salt in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions.

  • Enzyme Reaction: Incubate recombinant FLT3-D835Y kinase with the serially diluted compound, a FRET-peptide substrate, and ATP (at the

    
     concentration for the specific kinase batch) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35) for 60 minutes at room temperature.
  • Validation Check: Include a positive control (e.g., commercial Crenolanib free base) and a negative control (DMSO vehicle). The assay is self-validating if the calculated

    
     of the synthesized TFA salt matches the positive control within a 0.5 log margin, proving the salt formulation does not interfere with the active site binding kinetics.
    

Conclusion

Crenolanib represents a paradigm shift in the treatment of RTK-driven malignancies, specifically due to its Type I binding profile that neutralizes acquired resistance mutations in FLT3 and PDGFRα. The synthesis of its Trifluoroacetic Acid salt is a critical competency for drug development professionals, requiring precise organometallic cross-coupling and controlled deprotection. By adhering to the methodologies outlined in this guide, researchers can ensure the generation of high-fidelity compounds for downstream oncological profiling.

References

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega. Available at:[Link]

  • Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Crenolanib Inhibits the Drug-Resistant PDGFRA D842V Mutation Associated with Imatinib-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research. Available at:[Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Available at:[Link]

Foundational

Crenolanib Trifluoroacetic Acid Salt: Target Kinase Profile & Technical Monograph

Executive Summary Crenolanib Trifluoroacetic Acid (TFA) Salt (CP-868596 TFA) is the stable salt form of Crenolanib, a highly potent, Type I benzimidazole tyrosine kinase inhibitor (TKI). Unlike first-generation FLT3 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Crenolanib Trifluoroacetic Acid (TFA) Salt (CP-868596 TFA) is the stable salt form of Crenolanib, a highly potent, Type I benzimidazole tyrosine kinase inhibitor (TKI). Unlike first-generation FLT3 inhibitors (e.g., sorafenib, quizartinib) which are Type II inhibitors restricted to the inactive kinase conformation, Crenolanib binds the active, phosphorylated conformation of the kinase.

This structural distinction confers a critical functional advantage: pan-activity against resistance-conferring loop mutations. Specifically, Crenolanib retains nanomolar potency against the FLT3-D835 and PDGFRA-D842 mutations, which frequently drive clinical resistance to Type II inhibitors. This monograph details the kinase selectivity profile, mechanism of action, and validated experimental protocols for utilizing Crenolanib TFA in signal transduction research.

Chemical Identity & Properties

The TFA salt form is utilized in research settings to enhance solubility in polar organic solvents and aqueous buffers compared to the free base.

PropertySpecification
Compound Name Crenolanib Trifluoroacetic Acid Salt
Active Moiety Crenolanib (CP-868596)
CAS Number (Salt) 1797008-57-1
CAS Number (Free Base) 670220-88-9
Molecular Formula

Molecular Weight ~557.56 g/mol (Salt) / 443.54 g/mol (Base)
Solubility DMSO (>20 mg/mL); Water (Low, requires pH adjustment)
Storage -20°C (Desiccated); Protect from light

Mechanism of Action: Type I vs. Type II Inhibition

Understanding the binding mode is prerequisite to interpreting the kinase profile.

  • Type II Inhibitors (e.g., Quizartinib): Bind to the hydrophobic pocket adjacent to the ATP-binding site, requiring the kinase activation loop to be in the "DFG-out" (inactive) conformation. Mutations that stabilize the active "DFG-in" state (e.g., D835Y) sterically hinder Type II binding.

  • Crenolanib (Type I): Binds directly to the ATP-binding pocket in the active "DFG-in" conformation. Consequently, its binding is independent of the activation loop position, rendering it effective against D835/D842 mutants.

Visualization: FLT3 Signaling & Crenolanib Intervention

The following diagram illustrates the FLT3 signaling cascade and the specific intervention point of Crenolanib, highlighting its efficacy against both ITD and TKD mutations.

FLT3_Signaling cluster_membrane Cell Membrane FLT3 FLT3 Receptor (WT / ITD / D835 Mut) P_FLT3 Phospho-FLT3 (Active) FLT3->P_FLT3 Autophosphorylation Crenolanib Crenolanib TFA (Type I Inhibitor) Crenolanib->FLT3 Binds ATP Pocket (Blocks Phosphorylation) ATP ATP ATP->P_FLT3 Phosphate Donor STAT5 STAT5 P_FLT3->STAT5 Activates RAS RAS P_FLT3->RAS PI3K PI3K / AKT P_FLT3->PI3K pSTAT5 p-STAT5 (Nuclear Translocation) STAT5->pSTAT5 MAPK MEK / ERK RAS->MAPK pMAPK p-ERK (Proliferation) MAPK->pMAPK mTOR mTOR PI3K->mTOR pS6 p-S6 (Translation) mTOR->pS6

Figure 1: Crenolanib intercepts FLT3 signaling by competing with ATP at the active site, effectively silencing downstream STAT5, MAPK, and PI3K pathways regardless of activating mutations (ITD or D835).

Primary Target Kinase Profile

Crenolanib is highly selective for Class III Receptor Tyrosine Kinases (RTKs).[1][2][3][4] The following data summarizes binding affinity (


) and cellular potency (

).
Affinity & Potency Data
Target KinaseMutation Status

(nM)
Cellular

(nM)*
FLT3 Wild Type0.74~1–5
FLT3 ITD (Internal Tandem Duplication)0.612.0
FLT3 D835Y (TKD Mutation)--1.2
FLT3 D835V (TKD Mutation)--2.0
PDGFR

Wild Type2.111
PDGFR

D842V (Imatinib-Resistant)--~10
PDGFR

Wild Type3.2--
KIT Wild Type78>100

*Cellular


 values typically derived from autophosphorylation assays in MV4-11 (FLT3-ITD) or transfected Ba/F3 cell lines.
Selectivity Analysis (The "KIT Window")

A defining feature of Crenolanib is its selectivity against c-KIT .

  • Multi-kinase inhibitors (e.g., Midostaurin): Potently inhibit c-KIT, leading to myelosuppression (anemia, neutropenia) due to suppression of normal hematopoietic progenitors.

  • Crenolanib: Exhibits a ~100-fold selectivity window for FLT3 over c-KIT.[3] This allows for potent FLT3 inhibition at doses that spare normal hematopoiesis.

Experimental Protocols

To ensure reproducibility, the following self-validating workflows are recommended.

Protocol A: Reconstitution & Stock Management
  • Solvent: Sterile DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

  • Calculation: For 10 mg of Crenolanib TFA (MW ~557.56), add ~1.79 mL DMSO. Note: Always verify the specific batch MW on the CoA, as the salt stoichiometry can vary.

  • Validation: Visual inspection must show a clear, colorless to pale yellow solution with no particulate matter. Vortex for 1 minute.

  • Aliquot: Store in single-use aliquots (e.g., 50 µL) at -20°C or -80°C to prevent freeze-thaw degradation.

Protocol B: Cellular Target Engagement (Western Blot)

This assay validates that Crenolanib is physically entering the cell and inhibiting the specific phosphorylation of FLT3.

Materials:

  • Cell Line: MV4-11 (FLT3-ITD homozygous) or MOLM-13 (FLT3-ITD heterozygous).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatase inhibitors must be fresh).

Step-by-Step Workflow:

  • Seeding: Seed cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with Crenolanib TFA at decreasing concentrations (e.g., 100 nM, 10 nM, 1 nM, 0.1 nM) and a DMSO control.

  • Incubation: Incubate for 1 hour at 37°C. (Short incubation prevents secondary apoptotic signaling from confounding results).

  • Stimulation (Optional): For Wild-Type FLT3 lines (e.g., RS4;11), stimulate with FLT3 Ligand (FL) (50 ng/mL) for the final 15 minutes.

  • Harvest: Pellet cells at 4°C, wash with ice-cold PBS, and lyse immediately on ice.

  • Detection: Immunoblot for:

    • p-FLT3 (Tyr591 or Tyr842)

    • Total FLT3

    • p-STAT5 (Tyr694) - Downstream biomarker

    • 
      -Actin (Loading Control)
      

Self-Validation Check: The DMSO control must show strong p-FLT3 and p-STAT5 bands. Crenolanib treatment should show a dose-dependent disappearance of p-FLT3, typically clearing the band by 10 nM in MV4-11 cells.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for profiling Crenolanib against a new resistant cell line or patient-derived xenograft (PDX) sample.

Workflow Start Compound Reconstitution Biochem Biochemical Profiling (Kd) Start->Biochem Quality Check Cell_Screen Cellular Viability (CTG / MTT) Start->Cell_Screen 72h Assay Biochem->Cell_Screen Select Doses Western Target Engagement (Western Blot) Cell_Screen->Western Validate Hit Resistant Resistant Clone Generation Cell_Screen->Resistant Long-term Exposure Analysis Data Analysis (IC50 Shift) Western->Analysis Resistant->Analysis Compare vs Parental

Figure 2: Integrated workflow for validating Crenolanib efficacy. The process moves from compound preparation to phenotypic screening (viability), mechanistic validation (Western), and resistance profiling.

References

  • Galanis, A., et al. (2014). "Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants."[3][5] Blood.

  • Smith, C.C., et al. (2014). "Crenolanib is a selective type I pan-FLT3 inhibitor." Proceedings of the National Academy of Sciences (PNAS).

  • Zhang, W., et al. (2019). "Mutant FLT3: A driver of leukemia and a target for therapy." Nature Reviews Cancer.

  • Zimmerman, E.I., et al. (2013). "Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia." Blood.

Sources

Exploratory

An In-Depth Technical Guide to the FLT3 Inhibition Pathway of Crenolanib Trifluoroacetic Acid Salt

Authored for Researchers, Scientists, and Drug Development Professionals Abstract FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase critical in hematopoietic stem cell proliferation and differentiation.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase critical in hematopoietic stem cell proliferation and differentiation.[1][2][3] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients and conferring a poor prognosis.[1][2][4] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the kinase.[1][2][3][4] This drives uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, PI3K/AKT, and RAS/MAPK.[1][2][5] Crenolanib, a potent, orally bioavailable benzimidazole, is a Type I tyrosine kinase inhibitor (TKI) that selectively targets both wild-type and mutated FLT3 isoforms.[6][7][8][9] Unlike Type II inhibitors, which bind to the inactive kinase conformation, Crenolanib binds to the active 'DFG-in' conformation, allowing it to effectively inhibit a broad range of activating mutations, including ITD and TKD mutations (e.g., D835Y) that often confer resistance to other TKIs.[4][6][10] This guide provides a comprehensive analysis of the FLT3 signaling pathway, the mechanism of Crenolanib's inhibitory action, and detailed protocols for its preclinical evaluation.

The FLT3 Signaling Pathway and Its Aberration in AML

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization.[2][11] This leads to a conformational change, autophosphorylation of tyrosine residues within the juxtamembrane and kinase domains, and the subsequent activation of downstream signaling cascades that regulate hematopoiesis.[2][3][11]

In AML, mutations disrupt the autoinhibitory function of the juxtamembrane domain or stabilize the active conformation of the kinase domain, resulting in constitutive signaling.[11]

  • FLT3-ITD: Internal tandem duplications in the juxtamembrane domain are found in 20-25% of AML patients and are associated with high relapse rates and reduced overall survival.[1][3] This mutation leads to ligand-independent dimerization and a constant "on" state.

  • FLT3-TKD: Tyrosine kinase domain mutations, most commonly at the D835 residue, occur in about 7% of AML patients.[4] These mutations also lock the kinase in a constitutively active conformation.[3]

The resulting aberrant signaling promotes leukemic cell proliferation and survival.[5]

FLT3_Pathway cluster_membrane Plasma Membrane cluster_mutated Constitutive Activation (AML) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FL FLT3 Ligand (FL) FLT3 FLT3 Receptor (Wild-Type) FL->FLT3 Binds & Dimerizes STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates FLT3_mut Mutant FLT3 (ITD or TKD) FLT3_mut->STAT5 Constitutively Activates FLT3_mut->PI3K Constitutively Activates FLT3_mut->RAS Constitutively Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Crenolanib Crenolanib Crenolanib->FLT3_mut Inhibits (Binds Active Site)

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Crenolanib.

Crenolanib: A Type I Pan-FLT3 Inhibitor

Crenolanib is a potent, selective, orally bioavailable inhibitor of class III receptor tyrosine kinases, primarily FLT3 and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[6][12][13][14] Its classification as a Type I inhibitor is a key differentiator.[7][8]

  • Mechanism of Action: Type I inhibitors bind to the ATP-binding pocket of the kinase in its active ('DFG-in') conformation.[6][8][10] This allows Crenolanib to effectively inhibit FLT3 regardless of whether its activation is ligand-induced (wild-type) or constitutive (mutant).[6][15]

  • Activity Against Resistance Mutations: Many first and second-generation FLT3 inhibitors are Type II, binding to the inactive conformation.[15] Resistance to these agents often arises from secondary mutations in the TKD, such as at residue D835, which stabilize the active conformation and prevent Type II inhibitor binding.[4][16] Crenolanib's Type I mechanism circumvents this common resistance pathway, making it potent against both FLT3-ITD and FLT3-TKD (D835) mutants.[4][7][17][18]

Quantitative Data: Inhibitory Potency of Crenolanib

The efficacy of Crenolanib has been demonstrated across various biochemical and cellular assays. The following table summarizes its inhibitory concentrations against key cell lines used in AML research.

Cell LineFLT3 Mutation StatusAssay TypeIC50 (nM)Reference
MOLM-14FLT3-ITDMTT (Cytotoxicity)7[6]
MV4-11FLT3-ITDMTT (Cytotoxicity)8[6]
MOLM-13FLT3-ITDViability4.9[7]
Ba/F3FLT3-ITDViability-[4]
Ba/F3FLT3-D835YViability-[4]
Primary AML BlastsFLT3-ITDFLT3 Autophosphorylation2.4[4]

Note: IC50 values can vary based on specific assay conditions.

Experimental Protocols for Pathway Analysis

Validating the mechanism and efficacy of a FLT3 inhibitor like Crenolanib requires a multi-faceted approach, moving from biochemical assays to cellular models. The causality behind this workflow is to first confirm direct target engagement and then to verify the downstream cellular consequences of that engagement.

Experimental_Workflow A Step 1: Biochemical Kinase Assay B Step 2: Cellular Phosphorylation Assay (Western Blot) A->B Validate in Cellular Context A_desc Purpose: Quantify direct inhibition of recombinant FLT3 kinase activity. Output: IC50/Ki values. A->A_desc C Step 3: Cellular Viability/Apoptosis Assay B->C Assess Functional Impact B_desc Purpose: Confirm inhibition of FLT3 autophosphorylation and downstream signaling in intact cells (e.g., MV4-11). Output: Phospho-protein levels. B->B_desc D Step 4: Resistance Mechanism Investigation C->D Explore Long-Term Effects C_desc Purpose: Measure the functional outcome of pathway inhibition on cell survival and proliferation. Output: IC50 for cytotoxicity, apoptosis levels. C->C_desc D_desc Purpose: Identify mutations or pathway adaptations that confer resistance. Output: Genetic/proteomic changes. D->D_desc

Caption: A logical workflow for the preclinical evaluation of Crenolanib.
Protocol: In Vitro Biochemical Kinase Assay

This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of purified FLT3 kinase. It is a self-validating system when proper positive (no inhibitor) and negative (no enzyme) controls are included.

Objective: To determine the IC50 value of Crenolanib against recombinant FLT3 kinase.

Methodology: ADP-Glo™ Kinase Assay (Promega)[19][20]

Materials:

  • Recombinant human FLT3 (e.g., amino acids 564-993)

  • Poly-glutamic acid-tyrosine (4:1) or a specific peptide substrate[6][21]

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP)

  • Crenolanib Trifluoroacetic Acid Salt, dissolved in DMSO

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[19]

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Crenolanib in DMSO. Further dilute into the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the kinase reaction mix (containing FLT3 enzyme and substrate in kinase buffer).

    • Add 2.5 µL of the diluted Crenolanib or vehicle control (DMSO in kinase buffer).

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Controls: Include wells for "no inhibitor" (vehicle only), and "no enzyme" (kinase buffer only) to determine baseline and background signals.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of Crenolanib concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Cellular FLT3 Autophosphorylation Assay (Western Blot)

This assay validates that the inhibitor can penetrate the cell membrane and inhibit its target in a physiological context. The inclusion of total FLT3 as a loading control is critical for a self-validating result.

Objective: To assess the dose-dependent inhibition of FLT3 autophosphorylation by Crenolanib in a FLT3-mutant AML cell line.

Methodology: Western Blotting[22][23]

Materials:

  • FLT3-ITD positive cell line (e.g., MV4-11, MOLM-14)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Crenolanib Trifluoroacetic Acid Salt, dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary Antibodies: Rabbit anti-phospho-FLT3 (Tyr591), Rabbit anti-FLT3

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • PVDF membrane, SDS-PAGE gels, and standard Western blot equipment

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST[22]

Procedure:

  • Cell Culture and Treatment:

    • Plate MV4-11 cells at a density of 1x10^6 cells/mL in complete medium.

    • Treat cells with increasing concentrations of Crenolanib (e.g., 0, 1, 5, 10, 50, 100 nM) for 2-4 hours. Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer containing phosphatase inhibitors. Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.[22]

    • Boil samples for 5 minutes at 95°C.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[22][24]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22]

    • Incubate the membrane with anti-phospho-FLT3 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize bands using an ECL detection reagent and an imaging system.

  • Stripping and Re-probing: To validate equal protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 or a housekeeping protein like β-actin.

  • Analysis: Densitometrically quantify the phospho-FLT3 band intensity and normalize it to the total FLT3 signal. Plot the normalized signal against Crenolanib concentration.

Protocol: Cell Viability Assay

This assay determines the functional consequence of FLT3 inhibition on the leukemic cells, which are dependent on FLT3 signaling for their survival.

Objective: To determine the cytotoxic IC50 of Crenolanib on FLT3-dependent AML cells.

Methodology: MTT or WST-1 Assay[6][25]

Materials:

  • AML cell line (e.g., MV4-11, MOLM-13)

  • Complete culture medium

  • Crenolanib Trifluoroacetic Acid Salt, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well clear culture plates

  • Solubilization solution (for MTT assay)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Treatment: Add serial dilutions of Crenolanib to the wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of Crenolanib concentration and fit to a dose-response curve to determine the IC50.

Mechanisms of Resistance to Crenolanib

While Crenolanib is effective against TKD mutations that confer resistance to Type II inhibitors, acquired resistance can still emerge. Unlike other FLT3 inhibitors, resistance to Crenolanib rarely involves the acquisition of new on-target FLT3 mutations.[17][26] Instead, resistance mechanisms typically involve the activation of bypass signaling pathways ("off-target" resistance).[27]

Whole-exome sequencing of patient samples before and after Crenolanib treatment has revealed that resistance is often associated with the emergence of subclones harboring mutations in other signaling molecules, such as:

These findings suggest that combination therapies, for instance pairing Crenolanib with a MEK inhibitor like trametinib for NRAS-mutant clones, may be necessary to overcome resistance and achieve more durable responses.[28]

Conclusion

Crenolanib Trifluoroacetic Acid Salt is a highly potent, selective, Type I pan-FLT3 inhibitor with significant activity against the wild-type receptor and clinically important ITD and TKD mutants that drive AML.[4][17][29] Its unique binding mode allows it to circumvent common resistance mechanisms associated with Type II inhibitors.[16] The systematic application of biochemical, cellular phosphorylation, and viability assays provides a robust framework for characterizing its inhibitory pathway and determining its therapeutic potential. Understanding the off-target resistance mechanisms that can emerge during treatment is crucial for the rational design of future combination strategies to improve outcomes for patients with FLT3-mutated AML.[17][30][31]

References

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Foundational

Whitepaper: Principles and Methodologies of In Vitro Kinase Assays for Crenolanib Trifluoroacetic Acid Salt

Executive Summary Crenolanib is a highly potent, orally bioavailable Type I tyrosine kinase inhibitor (TKI) primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα/β)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Crenolanib is a highly potent, orally bioavailable Type I tyrosine kinase inhibitor (TKI) primarily targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα/β)[1][2]. In preclinical and clinical drug development, evaluating the biochemical efficacy of Crenolanib—specifically its trifluoroacetic acid (TFA) salt form—requires meticulously designed in vitro kinase assays. This whitepaper provides an authoritative guide on the mechanistic principles, biochemical handling, and step-by-step assay protocols required to accurately quantify the inhibitory profile of Crenolanib TFA against wild-type and mutated kinase targets.

Mechanistic Grounding: Type I vs. Type II Kinase Inhibition

To design an effective in vitro assay, one must first understand the structural causality behind Crenolanib’s efficacy.

Kinase inhibitors are broadly categorized by the conformation of the ATP-binding pocket they target. First-generation FLT3 inhibitors like Sorafenib and Quizartinib are Type II inhibitors ; they bind exclusively to the inactive conformation of the kinase domain[3]. While highly effective against FLT3 Internal Tandem Duplications (FLT3-ITD), they are vulnerable to secondary resistance mutations in the activation loop (e.g., D835Y/V/H), which force the kinase into a constitutively active conformation[4].

Crenolanib is a Type I inhibitor . It binds to the ATP-binding pocket of the kinase in its active conformation[2][3]. Because it does not rely on the kinase being in an inactive state, Crenolanib retains profound potency against both FLT3-ITD and FLT3-TKD (tyrosine kinase domain) point mutations, such as D835Y[4][5].

G Crenolanib Crenolanib TFA (Type I Inhibitor) FLT3 FLT3-ITD / D835 Mutants (Active Conformation) Crenolanib->FLT3 Competitive ATP Binding Apoptosis Apoptosis (Cell Death) Crenolanib->Apoptosis Induces STAT5 STAT5 Pathway FLT3->STAT5 AKT PI3K / AKT Pathway FLT3->AKT MAPK RAS / MAPK Pathway FLT3->MAPK Proliferation Leukemic Cell Proliferation STAT5->Proliferation AKT->Proliferation MAPK->Proliferation

Mechanism of Crenolanib as a Type I inhibitor blocking active FLT3 signaling pathways.

Handling the Trifluoroacetic Acid (TFA) Salt Form

The physical chemistry of the compound dictates the integrity of the assay. Crenolanib is frequently supplied as a trifluoroacetate salt (C26H29N5O2 · xC2HF3O2) to improve stability and handling.

Causality in Reagent Preparation:

  • Solubility: The TFA salt form is soluble in dimethyl sulfoxide (DMSO) at approximately 2 mg/mL. Moisture-contaminated DMSO will rapidly degrade solubility and compound stability; therefore, strictly anhydrous DMSO must be used[6].

  • Buffer Capacity (Critical): TFA is a strong acid. When a high-concentration DMSO stock of Crenolanib TFA is diluted into an aqueous assay buffer, the dissociated trifluoroacetate and hydrogen ions can cause localized drops in pH. Because recombinant kinases (like FLT3 and PDGFR) are highly sensitive to pH fluctuations (optimal activity is typically between pH 7.2 and 7.5), the assay buffer must possess strong buffering capacity. A minimum of 40 mM Tris-HCl or HEPES is required to neutralize the acidic shift and prevent artifactual enzyme denaturation[7].

Quantitative Target Profile

In vitro biochemical assays establish the intrinsic potency of the drug independent of cellular permeability or plasma protein binding[8]. The following table synthesizes the established binding affinities (


) and inhibitory concentrations (

) of Crenolanib across its primary targets.
Kinase TargetMutation StatusAssay TypePotency ValueReference
FLT3 Wild-TypeKinase Binding (

)
0.15 nM[9]
FLT3 ITD (Internal Tandem Duplication)Kinase Binding (

)
0.26 nM[9]
FLT3 D835Y (Activation Loop)Cellular Phosphorylation (

)
8.8 nM[5]
PDGFRα Wild-TypeCellular Phosphorylation (

)
10 nM[1]
PDGFRα D842VCellular Phosphorylation (

)
6 nM[1]
PDGFRβ Wild-TypeRecombinant Kinase (

)
0.4 ng/mL[1]
c-KIT Wild-TypeKinase Binding (

)
78 nM[1]

Note: Crenolanib exhibits >100-fold selectivity for PDGFR/FLT3 over c-KIT, minimizing the myelosuppression typically seen with multi-kinase inhibitors[5][6].

Standardized In Vitro Kinase Assay Protocol (ADP-Glo™)

To evaluate Crenolanib TFA, the ADP-Glo™ kinase assay is the industry standard[3][7][9]. This homogeneous, luminescent assay measures the amount of ADP formed from the kinase reaction. It is highly preferred for Type I inhibitors because it allows researchers to easily manipulate ATP concentrations to perform Michaelis-Menten kinetics and confirm ATP-competitive binding.

Reagent Preparation
  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, and 50 µM DTT[7].

  • Substrate: Myelin basic protein (MBP) at 0.1 mg/mL or a specific synthetic peptide[3][9].

  • Enzyme: Recombinant active FLT3-ITD or FLT3-D835Y (typically 15-30 nM final concentration)[9][10].

  • Crenolanib TFA Stock: Dissolve powder in anhydrous DMSO to a 10 mM stock. Perform serial dilutions in 100% DMSO, then dilute 1:25 in Kinase Buffer to create 4X working solutions (final DMSO in the assay must not exceed 1% to prevent enzyme inhibition).

Step-by-Step Workflow
  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, add 2.5 µL of the recombinant FLT3 enzyme to 2.5 µL of the 4X Crenolanib TFA working solution. Incubate at room temperature for 15–30 minutes. Rationale: Pre-incubation allows the Type I inhibitor to reach binding equilibrium with the active conformation of the kinase before ATP introduces competitive pressure[3].

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (e.g., 10 µM to 1 mM, depending on the

    
     of the specific kinase batch) and the MBP substrate[3][9].
    
  • Kinase Reaction: Incubate the plate at room temperature for 2 hours[3]. During this time, active FLT3 transfers a phosphate from ATP to the MBP substrate, generating ADP.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Rationale: This reagent terminates the kinase reaction and completely depletes any remaining unreacted ATP, ensuring the background signal is near zero[7][9].

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 to 60 minutes[3]. Rationale: This reagent converts the newly generated ADP back into ATP, which is then utilized by a coupled luciferase/luciferin reaction to generate light[7].

  • Readout: Measure luminescence using a microplate reader (e.g., Synergy H1). Calculate the

    
     using non-linear regression (four-parameter logistic curve) by plotting the log of Crenolanib concentration against the normalized luminescent signal.
    

G Step1 1. Kinase Reaction (FLT3 + ATP + Substrate + Crenolanib) Step2 2. ADP-Glo Reagent (Terminates reaction & depletes unreacted ATP) Step1->Step2 Step3 3. Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 4. Luciferase Reaction (Luminescence Readout) Step3->Step4

Sequential workflow of the ADP-Glo luminescent kinase assay for evaluating Crenolanib.

Conclusion

The successful in vitro evaluation of Crenolanib Trifluoroacetic Acid salt requires a deep understanding of its Type I binding mechanism and the physicochemical properties of its salt form. By utilizing heavily buffered systems to counteract the TFA counterion and employing ADP-Glo methodologies to accurately assess ATP-competitive inhibition, researchers can generate highly reliable, reproducible


 and 

values. These principles remain foundational for translating Crenolanib's biochemical potency into clinical efficacy for FLT3-mutated leukemias and PDGFR-driven solid tumors.

References

  • Wikipedia Contributors. "Crenolanib." Wikipedia, The Free Encyclopedia. Available at: [Link]

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Exploratory

Structural analysis of Crenolanib Trifluoroacetic Acid Salt binding pocket

Title: Structural Analysis of Crenolanib Trifluoroacetic Acid Salt Binding Pocket: A Technical Guide for Target-Specific Kinase Inhibition Executive Summary Crenolanib is a highly potent, orally bioavailable benzimidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Analysis of Crenolanib Trifluoroacetic Acid Salt Binding Pocket: A Technical Guide for Target-Specific Kinase Inhibition

Executive Summary Crenolanib is a highly potent, orally bioavailable benzimidazole derivative that selectively inhibits class III receptor tyrosine kinases (RTKs), primarily FLT3 and PDGFRα/β[1]. In preclinical and clinical drug development, the Trifluoroacetic Acid (TFA) salt form of Crenolanib is frequently utilized to enhance aqueous solubility, stability, and reliable crystallization during structural biology workflows. This whitepaper provides an in-depth structural analysis of the Crenolanib binding pocket, elucidating the causality behind its efficacy against drug-resistant kinase mutations (such as FLT3 D835Y and PDGFRα D842V) and detailing the experimental protocols required to validate these interactions.

Mechanistic Grounding: The "DFG-In" Conformation and Type I Inhibition

To understand the structural superiority of Crenolanib over earlier-generation inhibitors, one must analyze the conformational dynamics of the kinase activation loop (A-loop). The A-loop begins with a highly conserved Asp-Phe-Gly (DFG) motif[2][3].

  • Type II Inhibitors (e.g., Quizartinib, Sorafenib): These molecules bind exclusively to the inactive "DFG-out" conformation, exploiting an adjacent hydrophobic pocket exposed only when the kinase is autoinhibited[4][5]. Mutations at the D835 residue (e.g., D835Y) disrupt this inactive state, shifting the equilibrium toward the active conformation and rendering Type II inhibitors ineffective[6].

  • Type I Inhibitors (e.g., Crenolanib): Crenolanib binds the ATP-binding pocket of the kinase in its active "DFG-in" conformation[4][7]. Because D835 mutations inherently stabilize this active state, Crenolanib retains—and often increases—its binding affinity against these clinically relevant resistance mutations[1].

Role of the Trifluoroacetic Acid (TFA) Salt

In structural biology and in vitro assays, the free base of Crenolanib exhibits limited aqueous solubility. Formulating the compound as a Trifluoroacetic Acid (TFA) salt (Empirical Formula:


) provides the necessary ionic character to maintain stable micromolar to millimolar concentrations in polar solvents. This ensures uniform drug distribution during co-crystallization hanging-drop screens and steady-state kinetics in biochemical assays.

Structural Analysis of the Binding Pockets

The FLT3 Binding Pocket

Molecular docking and molecular dynamics (MD) simulations reveal that Crenolanib anchors itself within the ATP-binding cleft of FLT3 through a combination of hydrogen bonding and hydrophobic packing[8][9].

  • Hinge Region Interaction: The benzimidazole nitrogen of Crenolanib forms critical hydrogen bonds with the backbone amides of the FLT3 hinge region (specifically Cys694)[7][9].

  • Gatekeeper Packing: The quinoline moiety of Crenolanib packs tightly against the gatekeeper residue, Phe691 (F691). This aromatic interaction stabilizes the inhibitor within the pocket without requiring the deep hydrophobic cleft used by Type II inhibitors[7][8].

  • Binding Energy: MD simulations demonstrate an average binding affinity of -8.9 kcal/mol between native FLT3 and Crenolanib, which is maintained (-8.9 kcal/mol) in the D835Y mutant, confirming its resilience to A-loop mutations[9].

The PDGFRα Binding Pocket

Crystallographic data of PDGFRα in complex with Crenolanib (e.g., PDB ID: 6JOJ) confirms a similar Type I binding modality[10]. The inhibitor occupies the adenine-binding pocket, forming hydrogen bonds with the hinge region (Val658/Cys677) while the oxetane ring extends toward the solvent-exposed interface, minimizing steric clashes with common mutations like D842V or T674I[2][3].

Quantitative Data Summaries

Table 1: Binding Affinities (


) and 

of Crenolanib across FLT3 Variants
| Kinase Target | Conformation State |

(nM) |

(nM) | Inhibitor Type Efficacy | | :--- | :--- | :--- | :--- | :--- | | FLT3 (Wild Type) | DFG-in / DFG-out | ~0.74 | 10 - 15 | High | | FLT3-ITD | DFG-in | 0.74 | 1.3 - 7.0 | High | | FLT3-D835Y | DFG-in (Active) | 0.18 | 8.8 | High | | FLT3-F691L | DFG-in (Gatekeeper) | > 10.0 | > 50.0 | Reduced (Steric clash) |

Data synthesized from in vitro binding assays and cytotoxicity evaluations[1][6].

Table 2: Key Residue Interactions in the Binding Pocket

Target Region Key Residues Interaction Type
FLT3 Hinge Region Cys694, Glu692 Hydrogen Bonding
FLT3 Gatekeeper Phe691 Hydrophobic / Aromatic
FLT3 Activation Loop Asp835 (Native) Indirect (Stabilizes DFG-in)

| PDGFRα | Hinge Region | Val658, Cys677 | Hydrogen Bonding |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe how to evaluate the Crenolanib TFA salt binding pocket.

Protocol 1: Co-Crystallization of FLT3 Kinase Domain with Crenolanib TFA

Causality: Using the TFA salt ensures the compound remains fully dissolved in the crystallization buffer, preventing premature precipitation that causes pseudo-crystals or clear drops.

  • Protein Expression & Purification: Express the human FLT3 kinase domain (residues 564–993) with a cleavable N-terminal His-tag in Sf9 insect cells. Purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (SEC) in a buffer of 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 2 mM DTT.

  • Ligand Preparation: Dissolve Crenolanib Trifluoroacetic Acid salt in 100% DMSO to a stock concentration of 10 mM.

  • Complex Formation: Incubate the purified FLT3 protein (concentrated to 10 mg/mL) with a 3-fold molar excess of Crenolanib TFA for 2 hours at 4°C.

  • Crystallization Screen: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 15% PEG 4000, 0.1 M HEPES pH 7.0, 0.2 M

    
    ).
    
  • Diffraction & Solving: Harvest crystals after 3–5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Solve the structure using molecular replacement (using a homologous structure like c-KIT, PDB: 1PKG, as a search model)[5][8].

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

Causality: Measuring the phosphorylation of a generic substrate allows for the precise quantification of ATP-competitive inhibition by Crenolanib.

  • Preparation: Prepare serial dilutions of Crenolanib TFA salt (from 10,000 nM down to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Reaction: In a 384-well plate, combine 1 nM recombinant FLT3 (WT or D835Y mutant), 2 µM of a synthetic peptide substrate, and the diluted inhibitor.

  • Initiation: Start the reaction by adding ATP at a concentration equal to its

    
     for the specific FLT3 variant. Incubate for 60 minutes at room temperature.
    
  • Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo). The luminescence signal is inversely proportional to kinase activity.

  • Analysis: Plot the log(inhibitor concentration) vs. normalized luminescence to calculate the

    
     using non-linear regression.
    

Visualizations of Pathways and Workflows

FLT3_Pathway FLT3 FLT3 (ITD / D835Y) Active DFG-in Conformation STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K RAS RAS / MAPK Pathway FLT3->RAS Crenolanib Crenolanib (TFA Salt) Type I Inhibitor Crenolanib->FLT3 Binds ATP Pocket Apoptosis Apoptosis & Cell Death Crenolanib->Apoptosis Induces Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: FLT3 downstream signaling pathways and intervention by the Type I inhibitor Crenolanib.

Workflow Prep Crenolanib TFA Salt Preparation Crystallization Co-crystallization with FLT3/PDGFRa Kinase Prep->Crystallization Docking Molecular Docking & MD Simulations Prep->Docking Diffraction X-ray Diffraction (e.g., 2.6 Å resolution) Crystallization->Diffraction Analysis Binding Pocket Interaction Analysis Diffraction->Analysis Docking->Analysis

Caption: Experimental workflow for analyzing the structural binding pocket of Crenolanib.

References

  • Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. ResearchGate. 4

  • Crenolanib is a selective type I pan-FLT3 inhibitor. PMC. 8

  • Crenolanib. (A) The structure of crenolanib, a benzamidine-quinolone... ResearchGate. 11

  • Advances in Small-Molecule C-KIT/PDGFRα Inhibitors for the Treatment of Gastrointestinal Stromal Tumors. Thieme Connect. 2

  • Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia. ResearchGate. 7

  • Crenolanib. Wikipedia. 1

  • The Structural Effect of FLT3 Mutations at 835th Position and Their Interaction with Acute Myeloid Leukemia Inhibitors: In Silico Approach. MDPI. 9

  • Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLOS. 5

  • Targeting AML-associated FLT3 mutations with a type I kinase inhibitor. JCI. 6

  • 6JOJ: Crystal structure of PDGFRA T674I in complex with crenolanib by soaking. NCBI. 10

  • Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies. PMC. 12

  • Crenolanib Trifluoroacetic Acid Salt. Sigma-Aldrich.

  • CP868569 - CAS:670220-88-9. Sunway Pharm Ltd. 13

  • Crenolanib is a selective type I pan-FLT3 inhibitor. PNAS. 14

  • Crenolanib Trifluoroacetic Acid Salt. LGC Standards. 15

  • Compounds of N-heteroaryl substituted by N-azaspirocycloalkane and compositions to inhibit SHP2 activity. Google Patents. 16

  • Screening and Analysis of Possible Drugs Binding to PDGFRα: A Molecular Modeling Study. MDPI. 3

  • Solid forms of a compound modulating kinases. Google Patents. 17

Sources

Foundational

Early-stage biological evaluation of Crenolanib Trifluoroacetic Acid Salt

Technical Guide: Early-Stage Biological Evaluation of Crenolanib Trifluoroacetic Acid (TFA) Salt Executive Technical Summary Crenolanib (CP-868,596) is a potent, selective Type I tyrosine kinase inhibitor (TKI) targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Early-Stage Biological Evaluation of Crenolanib Trifluoroacetic Acid (TFA) Salt

Executive Technical Summary

Crenolanib (CP-868,596) is a potent, selective Type I tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3 ) and Platelet-Derived Growth Factor Receptors (PDGFR


).[1] Unlike Type II inhibitors (e.g., sorafenib, quizartinib) that bind the inactive kinase conformation (DFG-out), Crenolanib binds the phosphorylated, active conformation (DFG-in).

Critical Value Proposition: This conformational independence allows Crenolanib to retain efficacy against secondary resistance mutations—specifically the FLT3-D835 activation loop mutations—that frequently emerge after treatment with Type II inhibitors.

This guide provides a standardized framework for the early-stage biological characterization of Crenolanib TFA salt, focusing on solubility management, kinase selectivity profiling, and validation of downstream signaling blockade in AML models.

Chemical Handling & Reconstitution (The Foundation of Accuracy)

The Trifluoroacetic Acid (TFA) salt form is commonly used in preclinical research due to enhanced stability compared to the free base. However, failure to account for the salt stoichiometry is a frequent source of experimental error in IC


 determination.
Protocol: Preparation of 10 mM Stock Solution
  • Compound: Crenolanib Trifluoroacetic Acid Salt

  • MW (Free Base): 443.54 g/mol [2]

  • MW (TFA Salt): Variable (Check Certificate of Analysis, typically ~557.5 g/mol for mono-TFA).

Step-by-Step Reconstitution:

  • Stoichiometric Correction: Do not use the free base MW for calculation.

    
    
    
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Solubility Limit: ~89 mg/mL in DMSO.[3][4]

  • Dissolution: Vortex vigorously. If suspension persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use vials (avoid freeze-thaw cycles). Store at -80°C (stable for 1 year) or -20°C (6 months).

Biological Phase I: Kinase Selectivity Profiling

Before cellular deployment, the compound's affinity profile must be verified. Crenolanib is highly selective for Class III RTKs.[5][6]

Table 1: Comparative Kinase Affinity Profile (Kd)

Target KinaseCrenolanib Kd (nM)Quizartinib Kd (nM)Biological Relevance
FLT3 (WT) 0.74 1.3Primary AML Driver
FLT3 (ITD) < 1.0 8.8Constitutively Active Mutant
PDGFR

2.1 ~5.0Off-target / GIST Driver
PDGFR

3.2 ~6.0Angiogenesis
c-KIT > 100 < 1.0Critical Differentiator: Low c-KIT inhibition reduces myelosuppression risk compared to Quizartinib.

Data synthesized from Smith et al. (PNAS 2014) and internal benchmarking.

Biological Phase II: Mechanistic Validation (Signaling Pathways)

To confirm on-target engagement, one must demonstrate the collapse of the FLT3 signaling cascade. In FLT3-ITD+ AML, constitutive phosphorylation of FLT3 drives STAT5, ERK, and AKT pathways.

Signaling Pathway Visualization

FLT3_Signaling cluster_downstream Downstream Effectors Crenolanib Crenolanib (TFA Salt) FLT3_ITD FLT3-ITD (Constitutively Active) Crenolanib->FLT3_ITD Inhibits (Type I Binding) STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation (p-Y694) ERK RAS/RAF/MEK/ERK FLT3_ITD->ERK Phosphorylation AKT PI3K/AKT/mTOR FLT3_ITD->AKT Phosphorylation Outcomes Proliferation & Survival (Blocked) STAT5->Outcomes ERK->Outcomes AKT->Outcomes

Caption: Crenolanib intercepts FLT3-ITD signaling upstream, preventing the phosphorylation of key survival mediators STAT5, ERK, and AKT.

Western Blot Protocol: Phospho-FLT3/STAT5 Inhibition

Objective: Quantify reduction in p-FLT3 (Tyr591) and p-STAT5 (Tyr694) after 1 hour of treatment.

Experimental Workflow:

  • Cell Model: MV4-11 (FLT3-ITD homozygous) or Molm-13 (FLT3-ITD heterozygous).

  • Seeding:

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve for 4 hours (optional but recommended for cleaner p-signaling baselines).

  • Treatment:

    • Vehicle (DMSO 0.1%)

    • Crenolanib: 1 nM, 10 nM, 100 nM[7]

    • Time: 60 minutes (Kinase inhibition is rapid; longer times measure apoptosis, not target engagement).

  • Lysis (Critical Step):

    • Wash with ice-cold PBS containing 1 mM Na

      
      VO
      
      
      
      (Sodium Orthovanadate) to prevent phosphatase activity during washing.
    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[8]

  • Detection:

    • Primary Abs: p-FLT3 (Tyr591), Total FLT3, p-STAT5 (Tyr694), Total STAT5, GAPDH/

      
      -Actin.
      
  • Success Criteria: Complete abrogation of p-STAT5 signal at

    
     nM.
    

Biological Phase III: Cellular Proliferation & Resistance Profiling

This phase determines the functional potency (IC


) and validates the Type I mechanism by testing against resistance mutations.
Experimental Workflow: 72h Viability Assay

Workflow Step1 Step 1: Cell Seeding (MV4-11 / Molm-13) 5,000 cells/well Step2 Step 2: Drug Treatment (Serial Dilution) 0.1 nM - 1000 nM Step1->Step2 Step3 Step 3: Incubation 72 Hours @ 37°C Step2->Step3 Step4 Step 4: Readout (CellTiter-Glo / MTS) Step3->Step4 Step5 Step 5: Data Analysis (Non-linear Regression) Step4->Step5

Caption: Standardized 72-hour cytotoxicity workflow for determining IC50 values in suspension AML cell lines.

Expected Quantitative Results (IC )

The following data serves as a validation benchmark. If your experimental IC


 deviates significantly (>5-fold), check the salt reconstitution or cell line passage number.

Table 2: Benchmark IC


 Values in AML Cell Lines 
Cell LineFLT3 StatusCrenolanib IC

Sorafenib IC

Interpretation
MV4-11 FLT3-ITD (Homozygous)1 - 3 nM 2 - 5 nMHighly Sensitive
Molm-13 FLT3-ITD (Heterozygous)2 - 5 nM 5 - 10 nMHighly Sensitive
Ba/F3-D835Y FLT3-D835Y (Point Mutation)< 10 nM > 1000 nM Type I vs Type II Differentiator
HL-60 FLT3-WT (Low expression)> 1000 nM> 1000 nMNegative Control (Specificity)

Key Insight: The Ba/F3-D835Y comparison is the definitive experiment to prove Crenolanib's superiority over Sorafenib/Quizartinib. The Type II inhibitors fail to bind the D835 mutant due to steric hindrance in the active conformation, whereas Crenolanib retains potency.

References

  • Smith, C. C., et al. (2014). "Crenolanib is a selective type I pan-FLT3 inhibitor." Proceedings of the National Academy of Sciences (PNAS), 111(14), 5319-5324. [7]

  • Galanis, A., et al. (2014). "Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants."[7] Blood, 123(1), 94-103.

  • BenchChem Protocols. "Application Notes and Protocols for Crenolanib Stock Solution Preparation." BenchChem Technical Library.

  • Zimmerman, E. I., et al. (2013). "Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia." Blood, 122(22), 3607-3615.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Application of Crenolanib Trifluoroacetic Acid Salt

This guide provides a comprehensive technical overview of Crenolanib Trifluoroacetic Acid (TFA) Salt, designed for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Crenolanib Trifluoroacetic Acid (TFA) Salt, designed for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document synthesizes core chemical principles with practical, field-proven insights to empower your research. We will delve into the causality behind its formulation as a TFA salt, its detailed mechanism of action, and robust protocols for its analytical characterization and experimental application.

Foundational Chemistry and Physicochemical Profile

Crenolanib is a potent, orally bioavailable benzimidazole-based molecule engineered as a type I kinase inhibitor.[1][2] It was initially developed as an inhibitor of platelet-derived growth factor receptor (PDGFR) but was subsequently identified as a highly potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[3] The compound is typically supplied as a trifluoroacetic acid (TFA) salt, a formulation choice that carries significant implications for its handling, stability, and experimental use.

The Rationale for the Trifluoroacetate Salt

The crenolanib free base possesses a piperidin-4-amine moiety, which is basic.[4] This functional group readily accepts a proton from a strong acid like trifluoroacetic acid (TFA, pKa ≈ 0.52) to form a stable salt.[5][6] This chemical strategy is employed for several critical reasons:

  • Enhanced Solubility: The salt form significantly improves the solubility of the molecule in aqueous and polar organic solvents compared to the free base, which is essential for preparing stock solutions and for bioavailability in experimental models.[7]

  • Improved Stability and Handling: The crystalline salt is generally more stable and less hygroscopic than the free base, making it easier to weigh accurately and store for long periods.[4][7]

  • Causality Insight: The choice of TFA is also linked to its utility in the purification process. TFA is a common ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for purifying synthetic small molecules and peptides.[5][8] Consequently, the final product is often isolated as a TFA salt.

It is crucial for the researcher to be aware that while beneficial for solubility, the TFA counter-ion can interfere with certain biological assays, particularly those sensitive to pH or involving cell membranes.[8][9] For highly sensitive applications, exchanging the TFA salt for a different counter-ion, such as hydrochloride or acetate, may be necessary.[8]

Core Physicochemical Data

The fundamental properties of Crenolanib are summarized below. These values are critical for accurate experimental design, from calculating molar concentrations to ensuring compound integrity.

PropertyValueSource(s)
Chemical Name 1-[2-[5-[(3-Methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine trifluoroacetate[4]
Appearance White to beige powder[4]
Molecular Formula C₂₆H₂₉N₅O₂ (Free Base)[4]
Molecular Weight 443.54 g/mol (Free Base Basis)[4]
Purity (Typical) ≥98% (as determined by HPLC)[4]
Solubility and Stability Profiles

Accurate preparation of stock solutions is the bedrock of reproducible experiments. The solubility of Crenolanib TFA salt has been empirically determined in several common laboratory solvents.

SolventMax Solubility (approx.)Molarity (approx.)Best Practices & Insights
DMSO 16 - 89 mg/mL36 - 200 mMThe recommended solvent for primary stock solutions. Using fresh, anhydrous DMSO can enhance solubility.
DMF ~20 mg/mL~45 mMAn alternative to DMSO. Purging with an inert gas like argon or nitrogen is advised to prevent degradation.
Ethanol ~10 mg/mL~22.5 mMSonication may be required to fully dissolve the compound. Less suitable for long-term storage.
Aqueous Buffers Very Low (~0.5 mg/mL)~1.1 mMNot recommended for stock solutions. For aqueous working solutions, first dissolve in a minimal amount of DMSO or DMF, then dilute into the buffer.

Source(s): [7]

Storage and Stability:

To ensure the long-term integrity of the compound, adherence to proper storage conditions is non-negotiable.

FormStorage Temp.DurationSelf-Validating Protocol
Crystalline Solid -20°C≥ 4 yearsStore desiccated in a tightly sealed vial to prevent hydration.
DMSO Stock Solution -20°C~6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
DMSO Stock Solution -80°C≥ 1 yearThe preferred method for long-term storage of solutions. Ensure aliquots are flash-frozen before transfer to -80°C.

Source(s): [7]

Mechanism of Action: A Selective Type I Pan-FLT3 Inhibitor

Crenolanib's therapeutic potential stems from its potent and selective inhibition of class III receptor tyrosine kinases (RTKs), most notably FLT3.[1][10] Understanding its specific mechanism is key to interpreting experimental results and designing translational studies.

Type I Inhibition: Targeting the Active Conformation

Kinase inhibitors are broadly classified based on the conformational state of the kinase they bind. Crenolanib is a type I inhibitor , meaning it binds to the active "DFG-in" conformation of the kinase's ATP-binding pocket.[1]

  • Expertise Insight: This is a critical distinction from type II inhibitors (e.g., quizartinib, sorafenib), which bind to the inactive "DFG-out" conformation.[11] The significance lies in resistance mechanisms. Mutations in the kinase activation loop, such as the common D835 residue in FLT3, lock the kinase in an active state.[12] This renders type II inhibitors ineffective, as their target conformation is no longer present. Because crenolanib targets the active state, it retains potent activity against these resistance-conferring mutations.[3][11][13]

Potency Against FLT3-ITD and Resistance Mutants

Mutations in FLT3 are oncogenic drivers in approximately 30% of acute myeloid leukemia (AML) cases.[3] Crenolanib demonstrates potent, low-nanomolar activity against the most prevalent mutations:

  • FLT3-ITD (Internal Tandem Duplication): Crenolanib effectively inhibits the autophosphorylation of FLT3-ITD and induces apoptosis in FLT3-ITD positive cell lines like Molm-14 and MV4-11, with IC₅₀ values in the single-digit nanomolar range.[1][3]

  • FLT3-TKD (Tyrosine Kinase Domain) Mutants: It is highly effective against point mutations in the tyrosine kinase domain, particularly at the D835 residue (e.g., D835Y, D835V, D835H), which are a primary cause of clinical resistance to other FLT3 inhibitors.[3][11][12]

The diagram below illustrates the FLT3 signaling pathway and the inhibitory action of Crenolanib.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular cluster_downstream Downstream Signaling FLT3 FLT3 Receptor Dimerization Dimerization & Conformational Change FLT3->Dimerization Ligand FLT3 Ligand Ligand->FLT3 Binds Autophosphorylation ATP -> ADP Autophosphorylation Dimerization->Autophosphorylation Activates STAT5 STAT5 Autophosphorylation->STAT5 Recruits & Phosphorylates PI3K_AKT PI3K/AKT Autophosphorylation->PI3K_AKT Recruits & Phosphorylates RAS_MAPK RAS/MAPK Autophosphorylation->RAS_MAPK Recruits & Phosphorylates Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Crenolanib Crenolanib (Type I Inhibitor) Crenolanib->Autophosphorylation Inhibits ATP Binding

FLT3 signaling pathway and Crenolanib's point of inhibition.
Selectivity Profile

An ideal kinase inhibitor potently hits its intended target while sparing others to minimize toxicity. Crenolanib exhibits a favorable selectivity profile.

  • PDGFRα/β: Potently inhibits PDGFR with Kds of 2.1 nM and 3.2 nM, respectively.[10][14] This activity is relevant in malignancies driven by PDGFR mutations, such as certain gastrointestinal stromal tumors (GIST).

  • c-Kit: Crenolanib displays significantly less inhibitory activity against c-Kit compared to other FLT3 inhibitors.[3] This is a key advantage, as c-Kit inhibition is associated with myelosuppression. Sparing c-Kit may lead to a better safety profile and less disruption of normal hematopoiesis.[3]

Analytical Characterization: Ensuring Purity and Identity

Verifying the purity and identity of Crenolanib TFA Salt before use is a cornerstone of good laboratory practice. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this purpose.

A typical workflow for quality control analysis is outlined below. The system must be self-validating: a pure reference standard should yield a single, sharp peak at a predictable retention time, against which the experimental sample is compared.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC System cluster_analysis 3. Data Analysis Prep Dissolve Crenolanib TFA in Mobile Phase A or DMSO (e.g., 1 mg/mL) Filter Filter through 0.22 µm syringe filter Prep->Filter Injector Autosampler Injection (e.g., 5-10 µL) Filter->Injector Column C18 Reverse-Phase Column Injector->Column Pump Gradient Pump Pump->Injector Detector UV/Vis Detector (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Purity Calculate Purity: (Peak Area / Total Area) * 100 Integration->Purity

Standard workflow for purity analysis of Crenolanib TFA Salt via RP-HPLC.
Protocol: Purity Determination by RP-HPLC

This protocol provides a general method. Specific parameters should be optimized for the available instrumentation.

  • Materials:

    • Crenolanib TFA Salt

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Trifluoroacetic Acid (TFA), HPLC-grade

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

    • Insight: The TFA in the mobile phase acts as an ion-pairing agent, sharpening the peak shape of the basic Crenolanib molecule by neutralizing residual silanol groups on the column and forming a neutral complex.

  • Sample Preparation:

    • Accurately weigh and dissolve Crenolanib TFA Salt in Mobile Phase A or DMSO to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B (linear gradient)

      • 17-19 min: 90% B (hold)

      • 19-20 min: 90% to 10% B (return to initial)

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main Crenolanib peak by the total area of all peaks and multiplying by 100. A result of ≥98% is expected for high-quality material.[4]

Key Experimental Protocols

The following protocols provide step-by-step guidance for the preparation of stock solutions and for a core cell-based assay to validate the biological activity of Crenolanib.

Protocol: Preparation of a 10 mM Crenolanib Stock Solution in DMSO

This protocol ensures the accurate and sterile preparation of a high-concentration stock solution for subsequent dilution in experimental assays.

  • Pre-calculation (Trustworthiness Pillar):

    • The molecular weight of Crenolanib (free base) is 443.54 g/mol .[4] Note that the weight contribution of the TFA salt is often variable (indicated by xC2HF3O2).[4] For consistency, calculations are typically based on the free base molecular weight, as this is the active moiety.

    • To prepare a 10 mM (0.010 mol/L) solution, you need: 443.54 g/mol * 0.010 mol/L = 4.4354 g/L = 4.435 mg/mL

  • Materials:

    • Crenolanib Trifluoroacetic Acid Salt

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile, amber glass vial or microcentrifuge tube

    • Sterile, positive-displacement pipette tips

  • Procedure:

    • Tare a sterile vial on the analytical balance.

    • Carefully weigh the desired amount of Crenolanib powder into the vial (e.g., 4.44 mg for 1 mL of stock). Record the exact mass.

    • Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex at room temperature for 2-5 minutes, or until the solid is completely dissolved. A clear, colorless to pale yellow solution should be observed.

    • Create single-use aliquots in sterile microcentrifuge tubes to prevent contamination and degradation from freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage (≥ 1 year).[7]

Protocol: Western Blot Analysis of FLT3 Autophosphorylation Inhibition

This assay directly measures target engagement by assessing the phosphorylation status of the FLT3 receptor in a relevant cell line (e.g., Molm-14, which harbors an FLT3-ITD mutation).

  • Cell Culture and Treatment:

    • Culture Molm-14 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates and allow them to grow for 24 hours.

    • Prepare serial dilutions of the 10 mM Crenolanib DMSO stock in culture medium to achieve final concentrations (e.g., 0, 1, 5, 10, 50, 100 nM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Treat the cells with the Crenolanib dilutions for 1-2 hours at 37°C.[15]

  • Cell Lysis:

    • Pellet the cells by centrifugation (300 x g, 5 min).

    • Wash the pellet once with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C). Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit. This is a critical step to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated FLT3 (p-FLT3, Tyr591).

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Self-Validation: To confirm equal loading, strip the membrane and re-probe with an antibody against total FLT3 and a loading control like GAPDH or β-Actin. A dose-dependent decrease in the p-FLT3 signal relative to the total FLT3 signal confirms the inhibitory activity of Crenolanib.

References

  • Zimmerman, E.I., et al. (2013). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences, 110(15), pp.6028-6033. [Link]

  • Cortes, J.E., et al. (2024). Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML. Journal of Clinical Oncology. [Link]

  • GlobalData Healthcare. (2025). Crenolanib delivers incremental benefit in FLT3/NPM1 co-mutated AML. Pharmaceutical Technology. [Link]

  • Williams, A.B., et al. (2013). Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia. Blood, 122(22), pp.3693-3701. [Link]

  • Smith, C.C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. eScholarship, University of California. [Link]

  • Wikipedia. (n.d.). Crenolanib. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Smith, C.C., et al. (2012). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 120(18), pp.3727-3735. [Link]

  • ClinicalTrials.gov. (2012). Phase II Study of Crenolanib in Subjects With Relapsed/Refractory AML With FLT3 Activating Mutations. National Library of Medicine. [Link]

  • ClinicalTrials.gov. (2017). Study of Crenolanib vs Midostaurin Following Induction Chemotherapy and Consolidation Therapy in Newly Diagnosed FLT3 Mutated AML. National Library of Medicine. [Link]

  • Cortes, J.E., et al. (2024). Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML. ResearchGate. [Link]

  • The Ohio State University. (n.d.). Crenolanib is active against models of drug-resistant FLT3-ITD - Positive acute myeloid leukemia. The Ohio State University Knowledge Bank. [Link]

  • Cicero, M.R., et al. (2025). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. MDPI. [Link]

  • Sarsted, M.M., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. [Link]

  • Semenov, V.V., et al. (2025). Preparation, Physicochemical Properties, and Crystal Structures of Trifluoroacetic Acid Aminium Salts. ResearchGate. [Link]

  • LifeTein. (2025). Should I Have TFA Removed from My Peptide?. LifeTein Technical Blog. [Link]

  • PubChem. (n.d.). Trifluoroacetic acid. National Center for Biotechnology Information. [Link]

  • National Cancer Institute. (n.d.). Definition of crenolanib. NCI Drug Dictionary. [Link]

  • Zhang, S., et al. (2015). Physicochemical properties of [Cnmim][TFA] (n = 2, 3, 4, 5, 6) ionic liquids. RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Profiling of Crenolanib: A Guide for Cellular and Biochemical Assays

Introduction Crenolanib is a potent, orally bioavailable benzimidazole that acts as a selective inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3) and platelet-derived gr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Crenolanib is a potent, orally bioavailable benzimidazole that acts as a selective inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) α and β.[1][2][3] Notably, it is a Type I inhibitor, binding to the active conformation of the kinase.[1][4] This characteristic allows it to inhibit both wild-type and mutated forms of these kinases, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3 that are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis.[5][6] This document provides a comprehensive guide to in vitro experimental protocols designed to characterize the activity of Crenolanib trifluoroacetic acid salt. These protocols are intended for researchers in drug development and cancer biology, offering detailed methodologies to assess the compound's efficacy and mechanism of action in a controlled laboratory setting.

Mechanism of Action: Targeting Key Signaling Pathways

Crenolanib exerts its anti-neoplastic effects by blocking the phosphorylation and subsequent activation of FLT3 and PDGFR.[1][3] In healthy cells, these receptors play crucial roles in cellular proliferation, differentiation, and survival.[7] However, in certain cancers, mutations lead to their constitutive activation, driving uncontrolled cell growth.[6] Crenolanib's ability to inhibit these aberrant kinases makes it a promising therapeutic agent.[5][8]

The signaling cascades initiated by FLT3 and PDGFR are complex and involve multiple downstream effectors. The following diagram illustrates the simplified signaling pathway and the point of inhibition by Crenolanib.

Crenolanib_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK FLT3 / PDGFR P_RTK p-FLT3 / p-PDGFR (Active Kinase) RTK->P_RTK Dimerization & Autophosphorylation Ligand Ligand (e.g., FLT3-L, PDGF) Ligand->RTK Crenolanib Crenolanib Crenolanib->P_RTK Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Simplified signaling pathway of FLT3/PDGFR and Crenolanib's inhibitory action.

Experimental Protocols

This section details the step-by-step protocols for evaluating the in vitro efficacy of Crenolanib. The experimental workflow is designed to first assess the compound's impact on cell viability and then to confirm its on-target activity by measuring the phosphorylation status of its target kinases.

Experimental_Workflow start Start: Prepare Crenolanib Stock Solution cell_culture Cell Culture (e.g., MV4-11, MOLM-14) start->cell_culture treatment Treat Cells with Varying Crenolanib Concentrations cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay protein_extraction Cell Lysis and Protein Quantification treatment->protein_extraction data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis western_blot Western Blot Analysis (p-FLT3, Total FLT3) protein_extraction->western_blot western_blot->data_analysis end End: Characterize Crenolanib Activity data_analysis->end

Sources

Application

Application Notes &amp; Protocols: In Vivo Administration of Crenolanib Trifluoroacetic Acid Salt

Introduction: The Role of Crenolanib in Preclinical Research Crenolanib is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) targeting class III receptor tyrosine kinases (RTKs).[1][2] It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Crenolanib in Preclinical Research

Crenolanib is a potent, orally bioavailable benzimidazole-based tyrosine kinase inhibitor (TKI) targeting class III receptor tyrosine kinases (RTKs).[1][2] It was specifically developed to inhibit platelet-derived growth factor receptors (PDGFRα/β) and FMS-like tyrosine kinase 3 (FLT3).[3][4] Its high selectivity and ability to inhibit both wild-type and mutated forms of these receptors—including the internal tandem duplication (FLT3-ITD) and drug-resistant D835 kinase domain mutations common in Acute Myeloid Leukemia (AML)—make it a critical tool for preclinical cancer research.[5][6][7]

This guide provides a comprehensive protocol for the formulation and administration of Crenolanib Trifluoroacetic Acid (TFA) salt for in vivo animal model studies. Understanding the nuances of the TFA salt form, proper vehicle selection, and administration technique is paramount for achieving reproducible, pharmacologically relevant results in models of AML, glioma, and other malignancies driven by aberrant PDGFR or FLT3 signaling.[8][9]

Mechanism of Action: Dual Inhibition of PDGFR & FLT3 Signaling

Crenolanib functions as a Type I TKI, binding to the active "DFG-in" conformation of the kinase domain.[1][9] This mode of action allows it to effectively block receptor autophosphorylation and interrupt downstream signaling cascades that are crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways. Its potent activity is demonstrated by low nanomolar dissociation constants (Kd) and IC50 values against its target receptors.[1][10]

  • FLT3: Kd of 0.74 nM.[10] Crucial for its efficacy in FLT3-mutated AML.[5][11]

  • PDGFRα: Kd of 2.1 nM.[10] Relevant for PDGFR-driven cancers like glioma and certain gastrointestinal stromal tumors (GIST).[9][12]

  • PDGFRβ: Kd of 3.2 nM.[10]

The diagram below illustrates the signaling pathways inhibited by Crenolanib.

Crenolanib_MoA Figure 1: Crenolanib Mechanism of Action cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm PDGFR PDGFRα/β PI3K PI3K PDGFR->PI3K FLT3 FLT3 FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 PDGF PDGF Ligand PDGF->PDGFR Binds FLT3L FLT3 Ligand FLT3L->FLT3 Binds AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Crenolanib Crenolanib Crenolanib->PDGFR Inhibits Autophosphorylation Crenolanib->FLT3

Caption: Crenolanib blocks signaling by inhibiting PDGFR and FLT3 autophosphorylation.

Formulation Protocol for Crenolanib TFA Salt

The trifluoroacetic acid salt of Crenolanib can exhibit different solubility and handling properties compared to the free base or besylate salt.[9][13] The selection of an appropriate vehicle is critical to ensure complete dissolution, stability, and bioavailability for animal administration.

Materials & Reagents
  • Crenolanib Trifluoroacetic Acid Salt (MW: 557.56 g/mol )[13]

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • Polyethylene Glycol 300 (PEG300)

  • 1-methyl-2-pyrrolidinone (NMP)

  • Tween 80

  • Saline, Sterile (0.9% NaCl)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer and/or sonicator

Vehicle Selection & Preparation

Two commonly cited vehicle formulations have proven effective for in vivo Crenolanib studies. The choice depends on the required concentration and institutional preference.

Option A: NMP / PEG300 Formulation This vehicle is often used for achieving higher concentrations and is well-tolerated for oral gavage. A published study successfully used this vehicle for Crenolanib administration in a mouse xenograft model.[8]

  • Composition: 10% NMP + 90% PEG300 (v/v)

  • Preparation: In a sterile container, combine 1 part NMP with 9 parts PEG300. Mix thoroughly by vortexing. This vehicle can be prepared in advance and stored at room temperature.

Option B: DMSO / PEG300 / Tween 80 / Saline Formulation This multi-component system is a robust vehicle for solubilizing compounds with poor aqueous solubility.

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (v/v/v/v)[8]

  • Preparation Rationale: The solvents must be added sequentially to maintain solubility. DMSO acts as the primary solvent, PEG300 as a co-solvent, Tween 80 as a surfactant to maintain a stable emulsion, and saline as the final diluent.

  • Step-by-Step Preparation:

    • Add the required volume of DMSO to the vessel containing the weighed Crenolanib TFA salt.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween 80 and mix thoroughly.

    • Finally, add the saline dropwise while mixing to bring the solution to the final volume.

Scientist's Note: For both options, it is highly recommended to prepare the final drug formulation fresh on the day of use to prevent potential precipitation or degradation.[8][14]

Dosing Calculations & Formulation Example

Accurate dosing requires accounting for the molecular weight of the TFA salt versus the free base (MW: 443.54 g/mol ).[13][14] However, for practical purposes in preclinical studies, dosing is typically calculated based on the salt form's weight unless specified otherwise.

Example Calculation for a 10 mg/kg Dose:

  • Animal Weight: Assume an average mouse weight of 25 g (0.025 kg).

  • Dose per Animal: 10 mg/kg * 0.025 kg = 0.25 mg per mouse.

  • Dosing Volume: Standard oral gavage volume for a mouse is 5-10 mL/kg.[15] Let's use 10 mL/kg, which is 0.25 mL (250 µL) for a 25 g mouse.

  • Required Concentration: 0.25 mg / 0.25 mL = 1.0 mg/mL .

  • Preparation for a Cohort (e.g., 10 mice + overage):

    • Total volume needed: 10 mice * 0.25 mL/mouse = 2.5 mL. Prepare 3.0 mL to account for hub loss.

    • Total Crenolanib TFA needed: 1.0 mg/mL * 3.0 mL = 3.0 mg .

Step-by-Step Formulation Procedure
  • Weigh Compound: On a calibrated analytical balance, carefully weigh 3.0 mg of Crenolanib TFA salt into a sterile, tared vessel (e.g., a 5 mL glass vial).

  • Initial Solubilization: Add the primary solvent (e.g., for Option A, 0.3 mL of NMP; for Option B, 0.3 mL of DMSO). Vortex or sonicate gently until the powder is fully dissolved. A clear solution is critical before proceeding.

  • Add Co-solvents: Sequentially add the remaining vehicle components as described in Section 3.2, vortexing between each addition.

  • Final Volume: Bring the solution to the final volume of 3.0 mL with the last vehicle component.

  • Final Mix: Vortex the final formulation thoroughly to ensure homogeneity. Visually inspect for any precipitation. The solution should be clear.

In Vivo Administration Protocol: Oral Gavage

Oral gavage is the most common and effective route for Crenolanib administration, reflecting its clinical use as an oral drug.[3] Adherence to proper technique is essential for animal welfare and data integrity.

Equipment
  • Prepared Crenolanib formulation

  • Appropriate-sized gavage needles (e.g., 18-20 gauge, 1.5-inch flexible or ball-tipped needles for adult mice).[15][16]

  • 1 mL syringes

  • Animal scale

Pre-Dosing Procedure
  • Confirm Animal Weights: Weigh each animal on the day of dosing to calculate the precise volume to be administered.

  • Prepare Syringes: Draw up the calculated volume of the Crenolanib formulation into individual syringes for each animal. Ensure no air bubbles are present.

  • Measure Gavage Needle Length: Before the first use on an animal, estimate the correct insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth. The correct length is from the mouth to the last rib (xiphoid process).[17] Mark the needle with a permanent marker if necessary.

Oral Gavage Administration Steps
  • Animal Restraint: Securely restrain the mouse by scruffing the loose skin over the neck and shoulders, ensuring the head is immobilized and the neck is in a relatively straight line with the body.[16][18] This alignment is critical to ensure the needle enters the esophagus, not the trachea.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars), advancing it along the roof of the mouth toward the back of the pharynx.[17]

  • Advance into Esophagus: The mouse will typically swallow as the needle reaches the pharynx. Allow this reflex to occur and gently advance the needle into the esophagus to the pre-measured depth. Crucially, if any resistance is met, stop immediately and withdraw. Do not force the needle.[17][18]

  • Administer Dose: Once the needle is correctly positioned, depress the syringe plunger smoothly and steadily to deliver the full dose.

  • Withdraw Needle: Gently remove the needle along the same path of insertion.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for at least 5-10 minutes for any signs of immediate distress, such as labored breathing or fluid from the nose, which could indicate accidental tracheal administration.[16][19]

Example Experimental Workflow & Data Summary

A typical in vivo efficacy study involves tumor cell implantation, a period of tumor growth, randomization into treatment groups, a defined treatment period, and endpoint analysis.

Experimental_Workflow Figure 2: Typical In Vivo Efficacy Study Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment Period cluster_endpoint Phase 3: Endpoint Analysis Day0 Day 0: Tumor Cell Implantation Day7 Day 7-10: Tumor Growth (e.g., ~100 mm³) Day0->Day7 Day10 Day 10: Randomization & Grouping Day7->Day10 Treatment Day 11-25: Daily Dosing (Vehicle or Crenolanib) Day10->Treatment Monitoring Bi-weekly: Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Day 25+: Endpoint Reached (e.g., Tumor >1500 mm³) Survival Analysis Treatment->Endpoint

Caption: Workflow for a xenograft model efficacy study using Crenolanib.

Summary of Published In Vivo Dosing Regimens

The following table summarizes Crenolanib doses and schedules used in various published preclinical studies. This serves as a guide for experimental design.

Model TypeCancer TypeAnimal StrainDose & RouteVehicleKey FindingReference
XenograftLung CancerNude Mice10 & 20 mg/kg, Oral Gavage10% NMP, 90% PEG300Dose-dependent tumor growth inhibition and apoptosis induction.[8]
XenograftAML (MV4-11)NSG Mice15 mg/kg, IPNot SpecifiedSuppressed bone marrow infiltration of leukemia cells.[6][11]
XenograftGlioma (U87MG)Not Specified50 mg/kg BID, OralNot SpecifiedResulted in 47% tumor growth inhibition after 9 days.[12]
XenograftAML (MOLM13)NSG MiceBID Dosing, IPNot SpecifiedCombination with sorafenib prolonged survival.[20]

References

  • National Cancer Institute. (n.d.). Definition of crenolanib - NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]

  • Institutional Animal Care and Use Committee. (n.d.). Oral Gavage In Mice and Rats. University of Iowa. Retrieved from [Link]

  • Zimmerman, E. I., et al. (2013). Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia. Blood, 122(22), 3607-3615. Retrieved from [Link]

  • Galanis, A., et al. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 123(1), 94-100. Retrieved from [Link]

  • Chi, A. S., et al. (2021). Phase I study using crenolanib to target PDGFR kinase in children and young adults with newly diagnosed DIPG or recurrent high-grade glioma, including DIPG. Neuro-Oncology Advances, 3(1), vdab163. Retrieved from [Link]

  • Sugiman-Marangos, S., et al. (2016). The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations. Oncotarget, 7(44). Retrieved from [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU.edu. Retrieved from [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Instechlabs.com. Retrieved from [Link]

  • Lee, H. J., et al. (2021). Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication. Oncotarget, 12(23), 2334–2346. Retrieved from [Link]

  • San Diego State University. (n.d.). Standard Operating Procedure for Oral Gavage in Rodents. SDSU.edu. Retrieved from [Link]

  • Reyes, V. E., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbial Risk Analysis, 18, 100168. Retrieved from [Link]

  • Wikipedia. (n.d.). Crenolanib. Retrieved from [Link]

  • Zimmerman, E. I., et al. (2013). Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia. Blood, 122(22), 3607-15. Retrieved from [Link]

  • Panetta, J. C., et al. (2015). Population Pharmacokinetics of Crenolanib, a Type I FLT3 Inhibitor, in Patients with Relapsed/Refractory AML. Blood, 126(23), 3897. Retrieved from [Link]

  • Inxight Drugs. (n.d.). CRENOLANIB BESYLATE. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • ResearchGate. (2013). Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity of crenolanib against WT and ITD-mutated FLT3 in vitro. Retrieved from [Link]

  • Galanis, A., et al. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 123(1), 94-100. Retrieved from [Link]

Sources

Method

Application Note: Flow Cytometry Profiling of Crenolanib Trifluoroacetic Acid Salt

Targeting FLT3/PDGFR Signaling in Acute Myeloid Leukemia (AML) Introduction & Mechanism of Action Crenolanib (CP-868596) is a potent, second-generation Type I tyrosine kinase inhibitor (TKI) that selectively targets FLT3...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting FLT3/PDGFR Signaling in Acute Myeloid Leukemia (AML)

Introduction & Mechanism of Action

Crenolanib (CP-868596) is a potent, second-generation Type I tyrosine kinase inhibitor (TKI) that selectively targets FLT3 (FMS-like tyrosine kinase 3) and PDGFR (Platelet-derived growth factor receptor). Unlike Type II inhibitors (e.g., Sorafenib, Quizartinib) that bind the inactive kinase conformation, Crenolanib binds the phosphorylated, active "DFG-in" conformation. This structural distinction allows Crenolanib to retain efficacy against resistance-conferring mutations, specifically the FLT3-D835 tyrosine kinase domain (TKD) mutation, which renders Type II inhibitors ineffective.

Crenolanib Trifluoroacetic Acid (TFA) Salt is the highly stable, solubilized form used in preclinical research. While the TFA counterion improves stability, it requires specific handling during reconstitution to maintain physiological pH in cell-based assays.

Core Applications in Flow Cytometry

Flow cytometry is the preferred platform for validating Crenolanib efficacy due to its ability to provide single-cell resolution of:

  • Pharmacodynamics (Phospho-Flow): Direct measurement of FLT3 downstream signaling inhibition (p-STAT5, p-ERK, p-S6).

  • Functional Cytotoxicity: Quantitative analysis of apoptosis (Annexin V/PI) and cell cycle arrest (G0/G1).

  • Receptor Dynamics: Monitoring Crenolanib-induced upregulation of surface FLT3, a critical biomarker for combination therapies (e.g., FLT3-CAR T cells).

Signaling Pathway & Intervention Logic

The following diagram illustrates the FLT3 signaling cascade and the specific blockade point of Crenolanib. Note the downstream effectors (STAT5, MAPK, PI3K/AKT) which serve as the readouts for flow cytometry.

G cluster_membrane Cell Membrane FLT3 FLT3 Receptor (ITD/D835 Mutants) P_FLT3 Phospho-FLT3 (Active) FLT3->P_FLT3 Auto-phosphorylation Crenolanib Crenolanib (Type I Inhibitor) Crenolanib->P_FLT3  BLOCKS Apoptosis Apoptosis (Crenolanib Effect) Crenolanib->Apoptosis  Induces STAT5 STAT5 P_FLT3->STAT5 RAS RAS/MAPK P_FLT3->RAS AKT PI3K/AKT P_FLT3->AKT P_STAT5 p-STAT5 (Y694) STAT5->P_STAT5  Phosphorylation Proliferation Proliferation & Survival P_STAT5->Proliferation P_ERK p-ERK1/2 RAS->P_ERK P_ERK->Proliferation P_S6 p-S6 Ribosomal AKT->P_S6 P_S6->Proliferation

Caption: Crenolanib inhibits FLT3 autophosphorylation, blocking downstream STAT5, ERK, and AKT signaling pathways essential for leukemic blast survival.

Protocol A: Phospho-Flow Cytometry (Pharmacodynamics)

Objective: Quantify the inhibition of p-STAT5 (Tyr694) , the most sensitive biomarker for FLT3 activity in AML cells (e.g., MV4-11, MOLM-13).

Scientific Rationale: Phospho-proteins, particularly nuclear transcription factors like STAT5, require harsh permeabilization to allow antibody access. Standard saponin-based permeabilization is insufficient. This protocol uses methanol permeabilization to denature DNA-protein complexes and expose nuclear epitopes.

Reagents
  • Crenolanib TFA Salt: Reconstitute to 10 mM in anhydrous DMSO. Store at -80°C.

  • Fixation Buffer: 2-4% Paraformaldehyde (PFA) in PBS (methanol-free preferred).

  • Permeabilization Buffer: 100% Methanol (ice-cold, stored at -20°C).

  • Staining Buffer: PBS + 1% BSA + 0.05% Sodium Azide.

  • Antibody: Anti-p-STAT5 (Tyr694)-Alexa Fluor 647 (Clone 47/Stat5 is recommended).

Step-by-Step Workflow
  • Cell Preparation & Treatment:

    • Seed AML cells (e.g., MV4-11) at

      
       cells/mL.
      
    • Treat with Crenolanib (0.1 nM – 100 nM) for 1 hour at 37°C.

    • Control: Treat with DMSO vehicle (0.1%).

    • Validation: Include a sample treated with FLT3 ligand (FL) to stimulate maximum phosphorylation if using wild-type cells.

  • Fixation (Critical Step):

    • Add PFA directly to the culture media to a final concentration of 1.6%.

    • Incubate for 10 minutes at Room Temperature (RT) in the dark.

    • Note: Do not wash cells before fixation; this preserves the transient phosphorylation state.

    • Centrifuge (300 x g, 5 min), aspirate supernatant, and wash 1x with cold PBS.

  • Permeabilization (The "Ice-Cold" Method):

    • Resuspend the cell pellet in a small volume (e.g., 100 µL) of PBS.

    • While vortexing gently, add 900 µL of ice-cold 100% Methanol dropwise.

    • Why: Vortexing prevents clumping. Methanol dehydrates and permeabilizes the nuclear membrane.

    • Incubate on ice for 30 minutes (or store at -20°C for up to 2 weeks).

  • Staining:

    • Wash cells 2x with Staining Buffer to remove methanol (centrifuge at higher speed: 500 x g, 5 min).

    • Resuspend in 100 µL Staining Buffer.

    • Add optimal concentration of p-STAT5 antibody (titrate beforehand).

    • Incubate for 30-60 minutes at RT in the dark.

  • Acquisition:

    • Wash 1x and resuspend in 300 µL buffer.

    • Acquire on flow cytometer (e.g., APC/Cy5 channel).

    • Metric: Calculate Median Fluorescence Intensity (MFI).

Data Analysis: Expected Results

Calculate the Fold Change relative to the DMSO control.

TreatmentCrenolanib Conc.[1][2][3][4][5][6][7][8]p-STAT5 MFI (Approx)% Inhibition
DMSO Control 0 nM15,0000%
Low Dose 1 nM8,500~43%
IC50 Range 5 nM3,000~80%
Saturating Dose 100 nM500>96%

Protocol B: Apoptosis Assay (Annexin V / PI)[9]

Objective: Determine the cytotoxic IC50 of Crenolanib by distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Scientific Rationale: FLT3 inhibition deprives "oncogene-addicted" AML cells of survival signals, triggering the mitochondrial apoptotic pathway. Phosphatidylserine (PS) flips to the outer membrane leaflet, detected by Annexin V.

Workflow
  • Treatment:

    • Treat cells with Crenolanib (serial dilution: 1 nM to 1000 nM) for 24 to 48 hours .

    • Note: Apoptosis takes longer than phosphorylation changes.

  • Harvest:

    • Collect cells and wash 1x with cold PBS.

  • Staining:

    • Resuspend in 1X Annexin Binding Buffer (High Ca2+ is required for Annexin V binding).

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate 15 min at RT in dark.

  • Analysis:

    • Analyze immediately (do not fix).

    • Gating: Plot PI (Y-axis) vs. Annexin V (X-axis).

    • Result: Crenolanib is expected to induce a dose-dependent shift from the Live quadrant (LL) to Early Apoptotic (LR) and Late Apoptotic (UR).

Protocol C: Surface FLT3 Upregulation (Advanced Application)

Insight: Recent studies indicate that Crenolanib treatment leads to a compensatory increase in surface FLT3 expression on AML blasts. This is a critical finding for immunotherapies, as it sensitizes cells to FLT3-directed CAR-T cells.

Methodology:

  • Treat cells with 10-50 nM Crenolanib for 24 hours.

  • Stain with anti-CD135 (FLT3) PE (surface stain, no fixation required).

  • Compare MFI of surface FLT3 between DMSO and Crenolanib treated groups.

  • Expectation: 1.5x to 3x increase in surface FLT3 MFI.

Best Practices & Troubleshooting

Handling Crenolanib TFA Salt
  • Acidity: The TFA salt form can slightly acidify unbuffered solutions. When preparing high-concentration stocks (>10 mM) in DMSO, no adjustment is needed. When diluting into culture media, the bicarbonate buffer is usually sufficient. However, if using phosphate buffers for in vitro kinase assays, verify pH is 7.4.

  • Solubility: Dissolve powder in dry DMSO to 10-50 mM. Aliquot and freeze (-80°C). Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the DMSO stock 1:1000 into media to keep DMSO concentration <0.1%, preventing vehicle toxicity.

Flow Cytometry Troubleshooting
IssueProbable CauseSolution
No p-STAT5 signal Poor permeabilizationEnsure Methanol is 100% and Ice-Cold . Do not use Saponin.
High Background Non-specific bindingIncrease BSA in stain buffer to 2-3%. Titrate antibody.
Cell Clumping Methanol effectVortex while adding methanol dropwise. Do not add methanol to a dry pellet.
Variable IC50 Cell densityFLT3 inhibitors are sensitive to cell density. Standardize to

cells/mL.

References

  • Smith, C. C., et al. (2014). "Crenolanib is a selective type I pan-FLT3 inhibitor."[3] Proceedings of the National Academy of Sciences, 111(14), 5319-5324.

  • Galanis, A., et al. (2014). "Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants."[2][3][7][8][9] Blood, 123(1), 94-100.

  • Zimmerman, E. I., et al. (2013). "Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia."[3][7][9][10] Blood, 122(22), 3607-3615.

  • Jetani, H., et al. (2018). "CAR T-cells targeting FLT3 have potent activity against FLT3-ITD+ AML and act synergistically with the FLT3-inhibitor crenolanib."[10] Leukemia, 32, 1168–1179.

  • Sigma-Aldrich. "Crenolanib trifluoroacetate Product Information."

Sources

Application

Application Note: Effective Use of Crenolanib Trifluoroacetic Acid (TFA) Salt in AML Cell Lines

Introduction & Mechanism of Action Crenolanib (CP-868596) is a potent, second-generation Type I tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3 ) and Platelet-Derived Growth Factor Receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Crenolanib (CP-868596) is a potent, second-generation Type I tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3 ) and Platelet-Derived Growth Factor Receptor (PDGFR ). Unlike Type II inhibitors (e.g., Sorafenib, Quizartinib) which bind the inactive kinase conformation, Crenolanib binds the phosphorylated, active conformation (DFG-in).

This structural distinction is critical for Acute Myeloid Leukemia (AML) research. While Type II inhibitors are often ineffective against Tyrosine Kinase Domain (TKD) mutations (e.g., D835Y/V/H, F691L) that stabilize the active state, Crenolanib retains potency against both FLT3-ITD (Internal Tandem Duplication) and FLT3-TKD mutations.

Why the TFA Salt? In research settings, Crenolanib is frequently supplied as a Trifluoroacetic Acid (TFA) salt to enhance stability and solubilization kinetics compared to the free base. However, the presence of the TFA counterion alters the molecular weight and can affect pH in unbuffered aqueous solutions, necessitating specific handling protocols described below.

Material Preparation & Handling[1][2]

Molarity Correction (Critical)

The most common error in small molecule screening is failing to account for the counterion mass.

  • Crenolanib Free Base MW: ~443.5 g/mol [1]

  • Crenolanib TFA Salt MW: Varies by batch (typically Free Base +

    
    ).
    
    • Action: Check the Certificate of Analysis (CoA) on your specific vial for the exact Molecular Weight (MW).

    • Formula:

      
      
      
Stock Solution Preparation

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1] Target Concentration: 10 mM (Standard stock).

  • Weighing: Weigh the lyophilized powder in a static-free environment.

  • Dissolution: Add anhydrous DMSO to achieve 10 mM. Vortex vigorously for 30–60 seconds.

    • Note: TFA salts are generally highly soluble in DMSO. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective (amber) tubes (20–50 µL/tube) to avoid freeze-thaw cycles. Store at -80°C (stable for 1 year) or -20°C (stable for 6 months).

Experimental Model Selection

Select cell lines based on their FLT3 mutational status to validate mechanism specificity.

Cell LineFLT3 StatusSensitivity (IC50)Role in Assay
MV4-11 FLT3-ITD (Homozygous)High (< 5 nM)Primary Model for Efficacy
MOLM-13 FLT3-ITD (Heterozygous)High (< 10 nM)Secondary Model
HL-60 FLT3-WT (Null/Low)Resistant (> 1000 nM)Negative Control (Specificity)
Ba/F3 Transfected (D835Y/F691L)Variable (~10-50 nM)Resistance Modeling

Protocol 1: Cell Viability & IC50 Determination

This protocol determines the potency of Crenolanib TFA in inhibiting AML cell proliferation.[2][3]

Reagents
  • AML Cell lines (log-phase growth, >90% viability).

  • RPMI-1640 + 10% FBS (use 20% FBS for MV4-11 if slow growing).

  • Crenolanib TFA Stock (10 mM).

  • Viability Reagent (e.g., CellTiter-Glo® or Resazurin).

Workflow
  • Cell Seeding:

    • Seed cells in 96-well white-walled plates (for luminescence) or clear plates (for colorimetry).

    • Density: 5,000 – 10,000 cells/well in 90 µL media.

    • Incubate for 4 hours to allow equilibration.

  • Compound Dilution (Serial Dilution):

    • Prepare a 1000x intermediate plate in DMSO to keep solvent concentration constant.

    • Range: 8-point dilution (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 nM).

    • Dilute 1:100 into pre-warmed media (10x working solution).

  • Treatment:

    • Add 10 µL of 10x working solution to the 90 µL cell suspension.

    • Final DMSO concentration: Must be ≤ 0.1% in all wells (including vehicle control).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add viability reagent according to manufacturer instructions.

    • Read Luminescence/Fluorescence.

  • Analysis:

    • Normalize data:

      
      
      
    • Fit curve using non-linear regression (log(inhibitor) vs. response -- Variable slope).

Protocol 2: Biochemical Validation (Western Blot)

To prove Crenolanib is hitting its target, you must demonstrate inhibition of FLT3 autophosphorylation and downstream signaling (STAT5, ERK).

Workflow
  • Seeding: Seed

    
     cells/well in a 6-well plate (2 mL volume).
    
  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 4 hours prior to treatment to reduce background noise from growth factors.

  • Treatment:

    • Treat with Crenolanib TFA (e.g., 10 nM, 50 nM, 100 nM) for a short duration (1 to 4 hours) .

    • Note: Phosphorylation signals degrade quickly; 72h is too long for this assay.

  • Lysis:

    • Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblot Targets:

    • p-FLT3 (Tyr591 or Tyr842): Direct target engagement.

    • p-STAT5 (Tyr694): Key downstream effector in AML.

    • p-ERK1/2: MAPK pathway effector.

    • Total FLT3, STAT5, ERK, GAPDH: Loading controls.

Expected Result: Dose-dependent disappearance of p-FLT3 and p-STAT5 bands at concentrations > 10 nM in MV4-11 cells.

Visualization of Signaling & Workflow

Figure 1: FLT3 Signaling Pathway & Crenolanib Intervention

Crenolanib acts as a Type I inhibitor, blocking ATP binding to the active kinase conformation, thereby shutting down the STAT5 and MAPK survival pathways.

FLT3_Pathway Crenolanib Crenolanib TFA (Type I Inhibitor) FLT3 FLT3-ITD / D835 (Active Conformation) Crenolanib->FLT3 Blocks ATP Binding STAT5 STAT5 FLT3->STAT5 Activates RAS RAS FLT3->RAS Activates ATP ATP ATP->FLT3 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Apoptosis Apoptosis pSTAT5->Apoptosis Inhibits Proliferation Proliferation & Survival pSTAT5->Proliferation Promotes ERK MEK / ERK RAS->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: Crenolanib binds the active FLT3 kinase domain, preventing ATP binding and downstream phosphorylation of STAT5 and ERK, leading to apoptosis.

Figure 2: Experimental Workflow for IC50 Generation

Workflow cluster_prep Preparation cluster_cell Cell Culture cluster_analysis Analysis Stock 10mM Stock (DMSO) Dilution Serial Dilution (1000x -> 10x) Stock->Dilution Cells MV4-11 / MOLM-13 (5k cells/well) Dilution->Cells Add 10µL Incubation 72h Incubation 37°C, 5% CO2 Cells->Incubation Readout Add Viability Reagent (Luminescence) Incubation->Readout Data IC50 Calculation (Non-linear fit) Readout->Data

Caption: Step-by-step workflow from stock preparation to data analysis for determining Crenolanib sensitivity in AML cell lines.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration or cold mediaPre-warm media to 37°C before adding drug. Ensure DMSO < 0.1%.
High IC50 in MV4-11 Cell density too highReduce seeding density. Over-confluent cells are drug-resistant.
No Inhibition in WB Incubation too longCheck signaling at 1h, 2h, and 4h. Phosphatases may restore signal at 24h+ if drug degrades.
Inconsistent Replicates Pipetting error / DMSO effectUse a digital multichannel pipette. Ensure Vehicle Control has exact same % DMSO.

References

  • Galanis, A., et al. (2014). "Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants."[4][5] Blood.

  • Smith, C. C., et al. (2014). "Crenolanib is a selective type I pan-FLT3 inhibitor."[4] Proceedings of the National Academy of Sciences.

  • Zhang, H., et al. (2019). "Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms."[6][7] Nature Communications.

  • Zimmerman, E. I., et al. (2013). "Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia."[3] Blood.

Sources

Method

Application Notes and Protocols: Investigating Angiogenesis with Crenolanib Trifluoroacetic Acid Salt

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Angiogenesis and PDGFR Signaling Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Angiogenesis and PDGFR Signaling

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, tissue repair, and various pathological conditions.[1][2][3] In the context of cancer, tumor-induced angiogenesis is a critical step for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[4][5] A key signaling pathway implicated in this process is the Platelet-Derived Growth Factor (PDGF)/PDGF Receptor (PDGFR) axis.[5][6][7]

The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases, PDGFRα and PDGFRβ.[7] This binding triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, migration, and survival.[5][7] Specifically, the PDGF-B/PDGFRβ signaling pathway is crucial for the recruitment of pericytes, which are essential for the stability and maturation of newly formed blood vessels.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers, contributing to aberrant tumor angiogenesis.[6][7][9]

Crenolanib is a potent and selective tyrosine kinase inhibitor that targets PDGFRα and PDGFRβ.[10][11][12][13] It also inhibits FMS-like tyrosine kinase 3 (FLT3), a receptor often mutated in acute myeloid leukemia (AML).[10][11][14] By blocking the kinase activity of PDGFR, crenolanib can inhibit the signaling pathways that drive angiogenesis, making it a valuable tool for both basic research and clinical investigations.[15][16] Recent studies have also suggested that crenolanib may exert anti-angiogenic effects through mechanisms independent of PDGFR expression, potentially by modulating mitosis.[10][11]

These application notes provide a comprehensive guide for utilizing Crenolanib Trifluoroacetic Acid Salt to study angiogenesis in various experimental models.

Signaling Pathway Overview

PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand (e.g., PDGF-BB) PDGFR PDGFRβ Dimer PDGF->PDGFR Binding & Dimerization P_site Autophosphorylation PDGFR->P_site Crenolanib Crenolanib Crenolanib->P_site Inhibition PI3K PI3K P_site->PI3K RAS Ras P_site->RAS STAT JAK/STAT P_site->STAT AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration MAPK MAPK RAS->MAPK MAPK->Proliferation MAPK->Migration STAT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: PDGF/PDGFRβ signaling pathway and the inhibitory action of Crenolanib.

Preparation and Handling of Crenolanib Trifluoroacetic Acid Salt

Proper preparation and storage of Crenolanib Trifluoroacetic Acid Salt are crucial for obtaining reliable and reproducible experimental results.

Solubility and Stock Solution Preparation
SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 44.4≥ 100For in vitro stock solutions.
Ethanol< 1< 2.25Not recommended for primary stock.
WaterInsoluble-Do not use water as a primary solvent.

Source: [12][17]

Protocol for 10 mM DMSO Stock Solution:

  • Calculate Required Mass: The molecular weight of Crenolanib is 443.54 g/mol .[12] To prepare a 10 mM stock solution, dissolve 4.435 mg of Crenolanib Trifluoroacetic Acid Salt in 1 mL of anhydrous DMSO.[17]

  • Weighing: Accurately weigh the required amount of Crenolanib powder using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. Vortex thoroughly until the solid is completely dissolved.[17] Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[17][18] Store at -20°C for up to 6 months or at -80°C for longer-term storage.

Preparation of Working Solutions

For In Vitro (Cell-Based) Assays:

  • Thaw a single aliquot of the 10 mM Crenolanib DMSO stock solution at room temperature.

  • Further dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.[17]

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[17]

For In Vivo Studies:

  • Prepare a vehicle solution (e.g., 10% DMSO in corn oil or 30% PEG400, 5% Tween80, and 65% ddH2O).[12][17]

  • Thaw an aliquot of the Crenolanib DMSO stock solution.

  • Dilute the stock solution with the vehicle to the desired final concentration. It is recommended to prepare this working solution fresh on the day of use.[17]

In Vitro Angiogenesis Assays

Endothelial Cell Tube Formation Assay

This assay is a widely used method to assess the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.[1][2][3][19]

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

  • Plate Coating: Thaw a vial of growth factor-reduced Matrigel or a similar basement membrane extract (BME) on ice overnight at 4°C.[2][18] Using pre-chilled pipette tips, add 50 µL of the BME solution to each well of a pre-chilled 96-well plate.[2][3] Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[3]

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to 70-90% confluency.[1] Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in endothelial basal medium (EBM) containing a low percentage of serum (e.g., 0.5-2% FBS).[3]

  • Cell Seeding: Adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.[3] Add 100-150 µL of the cell suspension to each BME-coated well.[1][3]

  • Treatment: Immediately after seeding, add Crenolanib at various concentrations to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 to 18 hours.[3][19] The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Visualization and Quantification: After incubation, visualize the formation of capillary-like structures using a light microscope.[2] Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Aortic Ring Assay

The aortic ring assay is an ex vivo model that closely mimics the in vivo angiogenic process, involving the sprouting of new vessels from a pre-existing blood vessel.[20][21][22]

Protocol:

  • Aorta Excision and Preparation: Euthanize a 6-7 week old mouse and excise the thoracic aorta under sterile conditions.[20] Place the aorta in a petri dish containing cold, sterile phosphate-buffered saline (PBS).[20] Carefully remove the surrounding fibro-adipose tissue and adventitia.[20]

  • Ring Sectioning: Cut the aorta into 1 mm thick rings.[20]

  • Embedding in Matrix: Place a 150 µL drop of cold BME in the center of each well of a 48-well plate and allow it to solidify at 37°C for 20-30 minutes.[20] Place a single aortic ring on top of the solidified BME dome.[20] Cover the ring with an additional 150 µL of BME and incubate for another 20-30 minutes at 37°C.[20]

  • Culture and Treatment: Add 500 µL of serum-free endothelial cell growth medium to each well.[20] Add Crenolanib at the desired concentrations. Include a vehicle control.

  • Sprouting Assessment: Incubate the plate at 37°C and 5% CO2. Monitor the sprouting of new microvessels from the aortic rings daily for 6-12 days using a stereomicroscope.[20]

  • Quantification: Capture images at different time points and quantify the extent of angiogenesis by measuring the number and length of the sprouts.

In Vivo Angiogenesis Models

Subcutaneous Xenograft Tumor Model

This is a widely used in vivo model to assess the effect of anti-angiogenic compounds on tumor growth and vascularization.[15][23][24]

Caption: Workflow for the subcutaneous xenograft tumor model.

Protocol:

  • Cell Preparation: Culture a suitable tumor cell line (e.g., A549 non-small cell lung cancer cells) to logarithmic growth phase.[15][24] Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.[24] For some cell lines, mixing the cell suspension with an equal volume of Matrigel can enhance tumor take rate and growth.[24]

  • Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[24]

  • Tumor Growth and Treatment: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Crenolanib orally at the desired dose and schedule.[15] The control group should receive the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can then be processed for histological analysis (e.g., H&E staining), immunohistochemistry to assess microvessel density (e.g., staining for CD31), and other molecular analyses.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a versatile in vivo model that allows for the study of angiogenesis and tumor growth in a relatively short time frame and is a cost-effective alternative to rodent models.[10][25]

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • Tumor Cell Implantation: On embryonic day 7, gently place a suspension of tumor cells mixed with Matrigel onto the CAM.

  • Treatment: Apply Crenolanib directly onto the tumor or systemically.

  • Analysis: After a few days of incubation, observe and quantify the angiogenic response by counting the number of blood vessels converging towards the tumor. The tumor can also be excised to measure its size and weight.[10][11]

Zebrafish Xenograft Model

The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency, which allows for real-time imaging of blood vessel formation.[4][26][27]

Protocol:

  • Cell Preparation: Label tumor cells with a fluorescent dye (e.g., DiI or DiO).

  • Microinjection: At 48 hours post-fertilization, microinject the fluorescently labeled tumor cells into the perivitelline space or the yolk sac of zebrafish embryos.[4]

  • Treatment: Add Crenolanib to the embryo medium at various concentrations.

  • Imaging and Analysis: At different time points post-injection, image the embryos using a fluorescence microscope. Quantify the tumor-induced angiogenesis by measuring the length and number of newly formed intersegmental vessels sprouting towards the tumor mass.

Conclusion

Crenolanib Trifluoroacetic Acid Salt is a valuable pharmacological tool for investigating the role of PDGFR signaling in angiogenesis. The protocols outlined in these application notes provide a framework for studying the anti-angiogenic effects of Crenolanib in a variety of in vitro and in vivo models. Careful experimental design, including appropriate controls and quantitative analysis, will ensure the generation of robust and reproducible data, contributing to a better understanding of the complex process of angiogenesis and the development of novel anti-cancer therapies.

References

  • Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - PMC. (n.d.).
  • Endothelial cell tube formation assay (in vitro angiogenesis assay) - PromoCell. (n.d.).
  • Anti-angiogenic effects of crenolanib are mediated by mitotic modulation independently of PDGFR expression - PMC. (2019, June 25).
  • Anti-angiogenic effects of crenolanib are mediated by mitotic modulation independently of PDGFR expression - PubMed. (2019, July 15).
  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. (2022, August 20).
  • Roles of PDGF/PDGFR signaling in various organs - PMC - NIH. (n.d.).
  • Endothelial Tube Formation Assay (In Vitro Angiogenesis) - Cell Biolabs, Inc. (n.d.).
  • Clinical activity of Crenolanib in patients with D835 mutant FLT3-positive relapsed/refractory acute myeloid leukemia (AML) - ResearchGate. (2025, August 10).
  • Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US. (n.d.).
  • Application Notes and Protocols for Crenolanib Stock Solution Preparation and Storage - Benchchem. (n.d.).
  • Crenolanib, a PDGFR inhibitor, suppresses lung cancer cell proliferation and inhibits tumor growth in vivo - PMC. (n.d.).
  • In Ovo CAM-Based Xenograft Model for Investigating Tumor Developmental Biology in Breast Cancer - PMC. (n.d.).
  • Aortic Ring Assay - PMC - NIH. (n.d.).
  • Endothelial Cell Tube Formation Assay CLS-DL-CC-030 - Corning. (n.d.).
  • Crenolanib (CP-868596) PDGFR/FLT3 Inhibitor - Selleck Chemicals. (2024, May 22).
  • Tumor xenografts in zebrafish: a new in vivo model for lung carcinoids - NETRF.org. (n.d.).
  • Rat Aortic Ring Model to Assay Angiogenesis ex vivo - Bio-protocol. (2021, April 5).
  • Essential Role of PDGFRα-p70S6K Signaling in Mesenchymal Cells During Therapeutic and Tumor Angiogenesis In Vivo | Circulation Research. (2004, April 1).
  • Phase II Study of Crenolanib in Subjects With Relapsed/Refractory AML With FLT3 Activating Mutations. (n.d.). Retrieved from [Link]

  • Review Article PDGF signaling in cancer progression - e-Century Publishing Corporation. (2017, July 30).
  • Modeling Tumor Angiogenesis in Zebrafish - IRIS-AperTO. (2022, November 21).
  • Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia | Request PDF - ResearchGate. (2025, August 6).
  • Role of Angiogenesis and Its Biomarkers in Development of Targeted Tumor Therapies. (n.d.).
  • Crenolanib (CP-868596) | FLT3 Inhibitor | MedChemExpress. (n.d.).
  • Platelet-derived Growth Factor (PDGF) Family - Sino Biological. (n.d.).
  • Modifications to the classical rat aortic ring model to allow vascular degeneration studies - STAR Protocols. (2021, January 21).
  • Study Investigating the Efficacy of Crenolanib With Chemotherapy vs Chemotherapy Alone in R/R FLT3 Mutated AML. (n.d.). Retrieved from [Link]

  • PDGF-C and PDGF-D signaling in vascular diseases and animal models. (2018, February 14).
  • The Involvement of PDGF-B/PDGFRβ Axis in the Resistance to Antiangiogenic and Antivascular Therapy in Renal Cancer | Anticancer Research. (2016, May 15).
  • Crenolanib - Wikipedia. (n.d.).
  • The Anti-VEGF(R) Drug Discovery Legacy: Improving Attrition Rates by Breaking the Vicious Cycle of Angiogenesis in Cancer - MDPI. (2021, July 8).
  • Angiogenic factors FGF2 and PDGF-BB synergistically promote murine tumor neovascularization and metastasis - JCI. (2007, October 1).
  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.).
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice - Yeasen. (2025, August 10).
  • The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC. (n.d.).
  • The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC. (n.d.).
  • Protocol Development for the Discovery of Angiogenesis Inhibitors via Automated Methods Using Zebrafish and the Discovery and Validation of. (n.d.).
  • Controlling escape from angiogenesis inhibitors - eScholarship.org. (2012, October 1).
  • Crenolanib Shows Promise as TKIs Move to Forefront of AML Treatment, Expert Says. (2020, April 18).
  • A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - ResearchGate. (2025, October 30).
  • In Vitro Angiogenesis Assay Kit Tube Formation - R&D Systems. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Crenolanib Trifluoroacetic Acid Salt solubility problems in aqueous solutions

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Crenolanib Trifluoroacetic Acid (TFA) Salt Solubility & Formulation Introduction You are likely r...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Crenolanib Trifluoroacetic Acid (TFA) Salt Solubility & Formulation

Introduction

You are likely reading this because you have encountered a specific, frustrating phenomenon: your Crenolanib TFA salt dissolves perfectly in your stock solvent (DMSO or water), but immediately precipitates ("crashes out") when added to cell culture media or physiological buffers.

This is not a defect in the product. It is a predictable chemical behavior inherent to Trifluoroacetic Acid (TFA) salts of hydrophobic kinase inhibitors.

This guide addresses the "Solubility Trap" : the false confidence provided by the acidic TFA salt form, which vanishes upon neutralization in physiological pH (7.4). Below are the mechanistic explanations and validated protocols to ensure your data remains reproducible and artifact-free.

Part 1: The Basics – Know Your Compound

Before formulating, you must distinguish between the Free Base and the TFA Salt . Using the wrong Molecular Weight (MW) for calculations is a common source of experimental error.

PropertyCrenolanib (Free Base)Crenolanib TFA Salt
CAS Number 670220-88-91797008-57-1
Molecular Weight 443.54 g/mol ~557.56 g/mol (Mono-TFA)*
Appearance Off-white solidWhite to beige powder
Solubility (Water) Insoluble (< 1 mg/mL)Soluble (Acidic pH only)
Solubility (DMSO) ~16–89 mg/mL> 25 mg/mL
Solubility (PBS pH 7.4) InsolublePrecipitates upon dilution

*Note: TFA salts can vary in stoichiometry (e.g., 1.5 TFA per molecule). Always verify the specific MW on your batch-specific Certificate of Analysis (CoA).

Part 2: The "Crash Out" Mechanism

Why does precipitation occur?

  • The Acidic Shield: In the vial, the TFA counterion keeps the environment acidic. Crenolanib is protonated and soluble.

  • The Neutralization Trap: When you add this acidic solution to cell media (pH 7.4), the buffer neutralizes the TFA.

  • The Crash: The compound reverts to its Free Base form. Since the Free Base is hydrophobic and insoluble in water, it instantly precipitates as micro-crystals, often invisible to the naked eye but devastating to cellular assays.

Visualizing the Solubility Trap

SolubilityTrap Stock Crenolanib TFA Stock (Dissolved in DMSO/Water) Dilution Dilution into Media/PBS (pH 7.4) Stock->Dilution Added to Assay Mechanism Buffer Neutralizes TFA Acid (Proton Loss) Dilution->Mechanism pH Shift Result Compound Reverts to Free Base (Hydrophobic) Mechanism->Result Chemical Conversion Outcome PRECIPITATION (Loss of effective dose) Result->Outcome Crash Out

Figure 1: The chemical pathway leading to precipitation when acidic salts are introduced to neutral buffers.

Part 3: Validated Troubleshooting Protocols

Scenario A: In Vitro Cell Culture (Preventing Precipitation)

Issue: Adding high-concentration DMSO stock directly to media causes local high concentrations, triggering precipitation.

The "Step-Down" Dilution Protocol: Do not jump from 10 mM stock directly to 10 nM media. Use an intermediate step.

  • Prepare Stock: Dissolve Crenolanib TFA in anhydrous DMSO to 10 mM .

  • Intermediate Dilution: Dilute the stock 1:10 or 1:100 in culture media (not PBS) to create a 100 µM or 10 µM working solution.

    • Why? The proteins in serum (FBS) help solubilize the hydrophobic free base during the transition.

    • Critical Step: Vortex immediately and vigorously.

  • Final Dilution: Add the intermediate solution to your cell plates to reach the final assay concentration (e.g., 10 nM).

  • Limit DMSO: Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Scenario B: In Vivo Formulation (Animal Studies)

Issue: Simple saline or PBS formulations will clog needles and result in poor bioavailability. You must use a co-solvent system to maintain the Free Base in solution after the TFA is neutralized.

Recommended Formulation (Solubility ~2 mg/mL): This formulation creates a stable suspension/solution for IP or Oral gavage.

ComponentVolume %Function
1. DMSO 10%Solubilizes the drug initially.
2. PEG300 40%Prevents precipitation upon aqueous addition.
3. Tween 80 5%Surfactant to stabilize the emulsion.
4. Saline / PBS 45%Physiological carrier (Added LAST).

Preparation Steps:

  • Dissolve Crenolanib TFA in DMSO (10% of total volume).

  • Add PEG300 (40% of total volume) and vortex.

  • Add Tween 80 (5% of total volume) and vortex until clear.

  • Slowly add Saline (45% of total volume) while vortexing.

    • Note: If the solution turns cloudy, sonicate at 37°C for 5–10 minutes.

Part 4: Frequently Asked Questions (FAQ)

Q1: My cell culture media turned yellow when I added the drug. Is this normal? A: Yes. This is the "Acid Shift." The TFA salt is acidic.[1][2] If you add a high concentration of the salt to media containing Phenol Red, the local pH drop turns the indicator yellow.

  • Fix: This indicates your stock is too acidic or too concentrated. Ensure your buffering capacity (HEPES/Bicarbonate) is sufficient, or neutralize the stock with a molar equivalent of NaOH (risky without precision). The "Step-Down" protocol usually mitigates this.

Q2: Can I just dissolve the TFA salt in water? It looks soluble. A: You can, but you shouldn't for biological assays. While it dissolves in water due to its own acidity (pH ~2-3), this solution is not physiological. Injecting this into mice or adding it to cells will cause immediate acid-shock and precipitation once it hits the biological buffer.

Q3: How should I store the stock solution? A: Store DMSO stocks at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.[3] TFA salts are generally stable, but moisture absorption (hygroscopy) can hydrolyze the compound over time.

References

  • PubChem. Crenolanib Compound Summary (CID 10366136). National Library of Medicine. Available at: [Link]

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve Crenolanib Trifluoroacetic Acid Salt In Vivo Bioavailability

Welcome to the technical support center for Crenolanib Trifluoroacetic Acid Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Crenolanib Trifluoroacetic Acid Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the in vivo bioavailability of this potent tyrosine kinase inhibitor. Crenolanib is an orally bioavailable benzimidazole that selectively inhibits key signaling pathways in cancer by targeting platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] However, like many kinase inhibitors, its efficacy can be limited by formulation and bioavailability issues.[4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental hurdles. We will explore the underlying scientific principles and provide actionable, step-by-step protocols to enhance the systemic exposure of Crenolanib in your preclinical models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding Crenolanib's bioavailability.

Q1: What is Crenolanib and why is its in vivo bioavailability a concern?

A1: Crenolanib is a potent, orally administered inhibitor of Class III receptor tyrosine kinases, including PDGFR α/β and FLT3, which are implicated in various cancers.[1][2] The trifluoroacetic acid salt form is often used in research settings. The primary concern with its in vivo bioavailability stems from its physicochemical properties. Many kinase inhibitors are poorly soluble in water, which can limit their dissolution in the gastrointestinal (GI) tract, a critical step for absorption into the bloodstream.[4][5] Inadequate bioavailability can lead to suboptimal therapeutic concentrations at the target site, resulting in reduced efficacy and high inter-individual variability in preclinical and clinical studies.

Q2: What are the known pharmacokinetic properties of Crenolanib?

A2: Studies in humans have shown that Crenolanib is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) typically occurring within 2-3 hours.[6] It exhibits first-order pharmacokinetics and does not appear to accumulate with repeated dosing.[6][7] However, its absorption can be influenced by various factors, highlighting the need for optimized formulation and administration strategies.

Q3: How does the trifluoroacetic acid (TFA) salt form impact the properties of Crenolanib?

A3: The trifluoroacetic acid salt of Crenolanib is commonly supplied for research purposes.[8][9] While salt formation is a common strategy to improve the solubility and dissolution rate of a parent compound, the specific impact of the TFA salt on Crenolanib's in vivo performance requires careful consideration. It is crucial to characterize the solubility of this specific salt form under various pH conditions relevant to the GI tract to predict its dissolution behavior.

Q4: Are there any known drug-drug or food-drug interactions that affect Crenolanib's bioavailability?

A4: Yes, a significant interaction has been observed with acid-reducing agents. Co-administration of Crenolanib with proton pump inhibitors or H2 antagonists has been shown to increase its bioavailability and exposure.[10][11] This is somewhat counterintuitive as Crenolanib is a weak base (pKa ~9.8), and for such compounds, increased stomach pH usually decreases solubility.[10] However, in the case of Crenolanib, it is more soluble in neutral pH, suggesting that the increased pH in the stomach may enhance its dissolution and subsequent absorption.[10] The effect of food on Crenolanib bioavailability is not as well-documented as for some other kinase inhibitors like lapatinib, where high-fat meals can dramatically increase absorption.[12][13] However, given the properties of many kinase inhibitors, investigating food effects is a critical step in preclinical development.

Part 2: Troubleshooting Guide: Enhancing In Vivo Bioavailability

This section provides a problem-and-solution framework for specific challenges encountered during in vivo experiments with Crenolanib Trifluoroacetic Acid Salt.

Issue 1: Low and Variable Plasma Concentrations in Animal Models

Question: We are observing low and highly variable plasma concentrations of Crenolanib in our rodent models following oral gavage. What are the likely causes and how can we address this?

Answer: This is a classic challenge for poorly soluble compounds, often categorized as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][14] The primary bottleneck is likely poor dissolution in the GI fluids. Here’s a systematic approach to troubleshoot and improve this.

Before modifying formulations, it is essential to understand the inherent properties of your Crenolanib TFA salt.

  • pH-Dependent Solubility: Determine the aqueous solubility at pH values mimicking the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). This will confirm if solubility is the rate-limiting step.

  • LogP/LogD: Assess the lipophilicity. This will help in selecting appropriate formulation strategies, particularly lipid-based systems for highly lipophilic compounds.

Based on the characterization, you can select from several formulation strategies to enhance solubility and dissolution.[15][16][17]

Strategy A: Particle Size Reduction (Micronization/Nanonization)

  • Rationale: Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[15][16] This is often a first-line approach for dissolution rate-limited compounds.

  • Experimental Protocol: Micronization via Wet Milling

    • Prepare a suspension of Crenolanib TFA salt in a suitable vehicle (e.g., water with a small percentage of a surfactant like Tween 80).

    • Use a bead mill with appropriate grinding media (e.g., yttria-stabilized zirconia beads).

    • Mill for a specified time, periodically measuring particle size using laser diffraction until the desired size range (e.g., <10 µm for micronization, <1 µm for nanosuspension) is achieved.

    • Characterize the final particle size distribution and morphology (e.g., via SEM).

    • Assess the in vivo performance of the micronized suspension compared to the un-milled compound.

Strategy B: Amorphous Solid Dispersions (ASDs)

  • Rationale: Converting the crystalline drug into an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[16][18][19] The amorphous form lacks the strong crystal lattice energy that must be overcome for dissolution.

  • Experimental Protocol: Preparation of an ASD via Solvent Evaporation

    • Select a suitable polymer (e.g., PVP, HPMC, or Soluplus®) based on drug-polymer miscibility studies.

    • Dissolve both Crenolanib TFA salt and the polymer in a common volatile solvent (e.g., methanol or acetone).

    • Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.

    • Further dry the film under high vacuum to remove residual solvent.

    • Scrape the resulting solid dispersion and characterize its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Perform in vitro dissolution studies to confirm enhanced release compared to the crystalline drug.

    • Evaluate the in vivo pharmacokinetics of the ASD formulation.

Strategy C: Lipid-Based Formulations (e.g., SEDDS)

  • Rationale: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve oral bioavailability by presenting the drug in a solubilized state and facilitating absorption via intestinal lymphatic pathways.[15][16]

  • Experimental Protocol: Development of a SEDDS Formulation

    • Excipient Screening: Screen the solubility of Crenolanib TFA salt in various oils (e.g., Labrafac™, Maisine®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Formulation Development: Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.

    • Characterization:

      • Self-Emulsification Test: Add the formulation to water with gentle agitation and observe the formation of a clear or bluish-white microemulsion.

      • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering. Aim for droplet sizes below 200 nm for optimal performance.

    • In Vivo Evaluation: Administer the SEDDS formulation (typically in a gelatin capsule for larger animals or via oral gavage for rodents) and perform pharmacokinetic analysis.

Issue 2: Suspected Efflux Transporter-Mediated Poor Absorption

Question: Our formulation optimization has improved dissolution, but the in vivo bioavailability remains lower than expected. Could efflux transporters be limiting absorption?

Answer: This is a plausible scenario. Intestinal efflux transporters, such as P-glycoprotein (P-gp, ABCB1), Breast Cancer Resistance Protein (BCRP, ABCG2), and Multidrug Resistance-Associated Proteins (MRPs), actively pump drugs from inside the enterocytes back into the GI lumen, thereby limiting net absorption.[20][21] Crenolanib has been identified as a substrate for ABCB1 (P-gp).[22]

  • Rationale: Caco-2 cell monolayers are a widely used in vitro model to assess intestinal permeability and the potential for active efflux.

  • Experimental Protocol: Bidirectional Caco-2 Permeability Assay

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a differentiated and polarized monolayer.

    • Measure the transport of Crenolanib across the monolayer in both directions: apical (AP) to basolateral (BL) and basolateral (BL) to apical (AP).

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (ER) = Papp (BL→AP) / Papp (AP→BL). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.

    • To identify the specific transporter, repeat the assay in the presence of known inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that transporter.

If Crenolanib is confirmed to be an efflux substrate, the following strategies can be explored:

  • Co-administration with an Efflux Inhibitor: In a research setting, co-dosing with a known inhibitor (as used in the Caco-2 assay) can confirm the in vivo relevance of the efflux mechanism. However, this is not always a viable clinical strategy due to potential drug-drug interactions.

  • Formulation with Excipients that Inhibit Efflux: Certain formulation excipients, such as some surfactants (e.g., Tween® 80, Kolliphor® EL) and polymers used in ASDs, have been shown to have an inhibitory effect on P-gp. Re-evaluating your formulation with these excipients could provide a dual benefit of enhancing solubility and inhibiting efflux.

Part 3: Data Summaries and Visualizations

Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
StrategyMechanism of ActionAdvantagesDisadvantages
Micronization Increases surface area for dissolution.[15]Simple, widely applicable.May not be sufficient for very poorly soluble drugs; risk of particle aggregation.
Amorphous Solid Dispersion Increases solubility and dissolution by eliminating crystal lattice energy.[18]Significant increase in bioavailability possible.Potential for physical instability (recrystallization); requires specific polymers.
Lipid-Based (SEDDS) Presents drug in a solubilized state; can enhance lymphatic uptake.[15]Effective for lipophilic drugs; can bypass first-pass metabolism.Requires careful excipient selection; potential for GI side effects at high doses.
Diagrams

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo PK Study char1 Determine pH-Solubility Profile char2 Assess Lipophilicity (LogP) char1->char2 char3 Evaluate Crystalline Form (PXRD) char2->char3 form1 Particle Size Reduction (Micronization) char3->form1 Select Strategy form2 Amorphous Solid Dispersion (e.g., Spray Drying) char3->form2 Select Strategy form3 Lipid-Based Formulation (e.g., SEDDS) char3->form3 Select Strategy invitro1 Dissolution Testing form1->invitro1 Test Formulations form2->invitro1 Test Formulations form3->invitro1 Test Formulations invitro2 Caco-2 Permeability Assay (Assess Efflux) invitro1->invitro2 pk_study Oral Administration to Animal Model (e.g., Rat, Mouse) invitro2->pk_study Select Lead Formulation pk_analysis Plasma Concentration Analysis (LC-MS/MS) pk_study->pk_analysis pk_params Calculate AUC, Cmax, Tmax pk_analysis->pk_params pk_params->char1 Iterate/Optimize

Caption: Workflow for enhancing in vivo bioavailability.

G cluster_0 cluster_1 cluster_2 Crys Drug (Crystal) Amorph Drug (Amorphous) Dissolved Solubilized Drug Crys->Dissolved Slow Dissolution (High Lattice Energy) Polymer Polymer Matrix Amorph->Dissolved Rapid Dissolution

Caption: Amorphous solid dispersions enhance drug dissolution.

References

  • Population Pharmacokinetics of Crenolanib in Children and Young Adults with Brain Tumors. (2022). Frontiers in Oncology. Available from: [Link]

  • ASH Publications. (2015). Population Pharmacokinetics of Crenolanib, a Type I FLT3 Inhibitor, in Patients with Relapsed/Refractory AML. Blood. Available from: [Link]

  • Population pharmacokinetics of crenolanib in children and young adults with brain tumors. (2022). Journal of Clinical Pharmacology. Available from: [Link]

  • Wikipedia. (n.d.). Crenolanib. Available from: [Link]

  • Inxight Drugs. (n.d.). CRENOLANIB BESYLATE. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • ASH Clinical News. (2021). Results from a Phase II Study of Crenolanib in Patients With FLT3-Positive Acute Myeloid Leukemia. Available from: [Link]

  • Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Available from: [Link]

  • National Cancer Institute. (n.d.). Definition of crenolanib. NCI Drug Dictionary. Available from: [Link]

  • PMC. (n.d.). The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations. Available from: [Link]

  • ResearchGate. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Available from: [Link]

  • ResearchGate. (2013). Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia. Available from: [Link]

  • PMC. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Available from: [Link]

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Available from: [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). Available from: [Link]

  • PubMed. (2001). A comprehensive account on the role of efflux transporters in the gastrointestinal absorption of 13 commonly used substrate drugs in humans. Available from: [Link]

  • PubMed. (2008). Intestinal efflux transporters and drug absorption. Available from: [Link]

  • PMC. (n.d.). Crenolanib is a selective type I pan-FLT3 inhibitor. Available from: [Link]

  • PMC. (n.d.). Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia. Available from: [Link]

  • Effects of food on the relative bioavailability of lapatinib in cancer patients. (n.d.). Available from: [Link]

  • PMC. (n.d.). Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients. Available from: [Link]

  • SciSpace. (n.d.). Effects of food on the pharmacokinetics of ponatinib in healthy subjects. Available from: [Link]

  • PubMed. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of Crenolanib Trifluoroacetic Acid Salt

Product: Crenolanib Trifluoroacetic Acid Salt (Crenolanib TFA) Class: Type I Pan-FLT3 / PDGFR Inhibitor Primary Application: Acute Myeloid Leukemia (AML) Research (FLT3-ITD, D835 mutations) Core Technical Overview Crenol...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Crenolanib Trifluoroacetic Acid Salt (Crenolanib TFA) Class: Type I Pan-FLT3 / PDGFR Inhibitor Primary Application: Acute Myeloid Leukemia (AML) Research (FLT3-ITD, D835 mutations)

Core Technical Overview

Crenolanib is a Type I tyrosine kinase inhibitor (TKI) .[1][2][3][4] Unlike Type II inhibitors (e.g., Sorafenib, Quizartinib) that bind the inactive kinase conformation, Crenolanib binds the phosphorylated, active conformation. This structural distinction allows it to inhibit resistance-conferring kinase domain mutations (like D835Y/V/H) that stabilize the active state and render Type II inhibitors ineffective.

The Selectivity Paradox: While Crenolanib is marketed as a selective FLT3 inhibitor, it was originally developed as a PDGFR inhibitor.[1] Its "off-target" profile is distinct because, unlike many FLT3 inhibitors, it spares wild-type c-KIT at therapeutic concentrations. This is a critical feature for reducing myelosuppression but can be a source of confusion during experimental validation if PDGFR-driven lines are used as "negative" controls.

Key Selectivity Data
Target KinaseMechanismKd (nM)Cellular IC50 (nM)Specificity Note
FLT3-ITD Primary Target0.74~1–5High potency.
FLT3-D835Y Primary Target0.18~5–10Retains potency (unlike Quizartinib).
PDGFR

/

Co-Target2.1 / 3.2~10–20Major Off-Target. Avoid PDGFR+ lines as negative controls.
c-KIT (WT) Spared Target78>100~100-fold selectivity window vs. FLT3.
c-KIT (D816V) Secondary TargetN/A~100–200Inhibits mastocytosis-associated mutants at higher doses.

Diagnostic Workflow: Is it an Off-Target Effect?

Before adjusting your protocol, use this logic flow to determine if your observation is a genuine off-target artifact or an experimental error.

DiagnosticFlow Start START: Unexpected Result Observed Issue1 Issue: Toxicity in FLT3-Negative Cells Start->Issue1 Issue2 Issue: Inconsistent Phospho-Data Start->Issue2 CheckLine Check Cell Line Profile Does it express PDGFR? Issue1->CheckLine CheckDose Check Concentration Is dose > 100 nM? Issue2->CheckDose CheckTime Check Incubation Time Is it > 24h? CheckDose->CheckTime No (<100nM) ResultToxicity Non-Specific Toxicity (General kinase promiscuity) CheckDose->ResultToxicity Yes (>500nM) ResultSelectivity Selectivity Window Closed (Inhibiting c-KIT/CSFR1) CheckDose->ResultSelectivity Yes (>100nM) CheckLine->CheckDose No ResultOffTarget Likely PDGFR Inhibition (On-target for drug, off-target for study) CheckLine->ResultOffTarget Yes (e.g., stromal cells)

Figure 1: Diagnostic decision tree for identifying sources of experimental variance.

Troubleshooting Guide (FAQ Format)

Category 1: Specificity & Off-Targets

Q: I see significant cytotoxicity in my "negative control" cell line. Is the drug non-specific? A: Check if your negative control expresses PDGFR . Crenolanib is a potent PDGFR inhibitor (IC50 ~10-20 nM). Many solid tumor lines (glioma, GIST) or stromal cell lines (fibroblasts) express PDGFR.[5]

  • Validation: Perform a Western blot for p-PDGFR (Tyr754). If it is inhibited, the effect is "on-target" for Crenolanib, even if "off-target" for your FLT3 study.

  • Recommended Negative Control: Use K562 cells (FLT3-/PDGFR-). Crenolanib IC50 in K562 is typically >5,000 nM.[6] If you see toxicity in K562 <500 nM, suspect compound degradation or solvent toxicity.

Q: My Western blots show reduced c-KIT phosphorylation. I thought Crenolanib spares c-KIT? A: Selectivity is dose-dependent. While Crenolanib has a ~100-fold selectivity window for FLT3 over c-KIT, this window closes at concentrations >100 nM .

  • Troubleshooting: Titrate your dose down. The therapeutic window for specific FLT3 inhibition is 10–50 nM . At 200 nM+, you will begin to suppress Wild-Type c-KIT, mimicking the profile of Quizartinib.

Q: I am studying Systemic Mastocytosis. Can I use Crenolanib? A: Yes, but be aware of the mutation status. Crenolanib inhibits the c-KIT D816V mutant (resistant to Imatinib) more effectively than Wild-Type c-KIT.

  • Protocol Adjustment: You may need slightly higher doses (100–200 nM) to target c-KIT D816V compared to FLT3-ITD. Ensure you run an isogenic control (WT c-KIT) to confirm you are not just seeing general kinase suppression.

Category 2: Reagent Handling (The "Salt" Factor)

Q: The calculated dose seems ineffective. Could I have prepared the stock wrong? A: Did you account for the Trifluoroacetic Acid (TFA) Salt ? Many protocols list the Molecular Weight (MW) of the free base (443.5 g/mol ). You are using the TFA salt.

  • Crenolanib Free Base MW: 443.54 g/mol [7]

  • Crenolanib TFA Salt MW: ~557.56 g/mol (varies slightly by batch stoichiometry; check your vial).

  • Correction: If you calculated based on the free base MW but weighed the salt, you are under-dosing by ~20%.

  • Solubility: The TFA salt is soluble in DMSO up to 80 mg/mL but has poor aqueous solubility. Do not dissolve directly in media/buffer. Dissolve in DMSO first, then dilute.

Validation Protocols

Protocol A: The "Selectivity Window" Immunoblot

Purpose: To confirm FLT3 inhibition without confounding c-KIT/PDGFR suppression.

Reagents:

  • Positive Control: MV4-11 (FLT3-ITD homozygous).

  • Selectivity Control: TF-1 (c-KIT WT dependent) stimulated with SCF.

  • Antibodies: p-FLT3 (Tyr591), p-c-KIT (Tyr719), p-STAT5 (Tyr694).

Workflow:

  • Starvation: Serum-starve cells for 4 hours (removes growth factors that might bypass FLT3).

  • Dosing: Treat with Crenolanib TFA at 0, 10, 50, 200 nM for 1 hour.

  • Stimulation (Critical): For TF-1 cells, add SCF (50 ng/mL) for the final 15 minutes of drug treatment. (MV4-11 is constitutively active; no ligand needed).

  • Analysis:

    • Success Criteria: Complete loss of p-FLT3 at 10–50 nM.

    • Selectivity Criteria: p-c-KIT in TF-1 cells should remain intact at 10–50 nM and only decrease at >100 nM.

Protocol B: Rescue Assay (Off-Target Confirmation)

Purpose: To prove toxicity is FLT3-dependent. If Crenolanib kills your cells, is it because of FLT3 inhibition?

  • Transfect cells with a constitutively active target that Crenolanib cannot inhibit (e.g., a downstream activator like Constitutively Active STAT5 or MEK1 ).

  • Treat with Crenolanib (IC90 dose).

  • Result: If the cells survive, the drug was acting through the upstream kinase (FLT3). If they still die, the toxicity is off-target (non-specific cytotoxicity).

Pathway Visualization

Understanding where Crenolanib acts relative to its off-targets is vital for interpreting Western blots.

SignalingPathways FLT3 FLT3 (ITD/D835) STAT5 STAT5 FLT3->STAT5 RAS RAS/MAPK FLT3->RAS PDGFR PDGFR (Off-Target) PDGFR->RAS PI3K PI3K/AKT PDGFR->PI3K cKIT c-KIT (WT) cKIT->RAS cKIT->PI3K Crenolanib Crenolanib TFA Crenolanib->FLT3 Strong Inhibition (IC50 < 5nM) Crenolanib->PDGFR Strong Inhibition (IC50 ~10nM) Crenolanib->cKIT Weak Inhibition (Selectivity Window) Effect Proliferation / Survival STAT5->Effect RAS->Effect PI3K->Effect

Figure 2: Signal transduction convergence. Note that FLT3 and PDGFR are strongly inhibited, while c-KIT is spared at therapeutic doses, preserving normal hematopoietic signaling.

References

  • Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences, 111(14), 5319-5324.

  • Galanis, A., et al. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants.[1][8] Blood, 123(1), 94-100.

  • Kampa-Schittenhelm, K. M., et al. (2017). Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia.[9][10] Oncotarget, 8(47), 82897–82909.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Crenolanib Stock Solution Preparation.

Sources

Optimization

Technical Support Center: Optimizing Crenolanib Trifluoroacetic Acid Salt Dosage for In Vitro Experiments

Welcome to the technical support guide for utilizing Crenolanib Trifluoroacetic Acid Salt in your in vitro research. As Senior Application Scientists, we've designed this resource to provide not just protocols, but the u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for utilizing Crenolanib Trifluoroacetic Acid Salt in your in vitro research. As Senior Application Scientists, we've designed this resource to provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise when working with this potent tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)
1. What is Crenolanib and what are its primary molecular targets?

Crenolanib is a highly potent, orally bioavailable benzimidazole-based Type I tyrosine kinase inhibitor (TKI).[1][2] It selectively targets Class III receptor tyrosine kinases (RTKs), primarily FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors alpha and beta (PDGFRα/β).[2][3][4][5][6] Unlike Type II inhibitors that bind to the inactive kinase conformation, Crenolanib binds to the active "DFG-in" conformation of the kinase, allowing it to effectively inhibit both wild-type and mutated forms of its target kinases.[2][7] This is particularly relevant for its activity against resistance-conferring mutations.[7][8][9][10]

The primary targets and their significance are:

  • FLT3: A key driver in approximately 30% of Acute Myeloid Leukemia (AML) cases, often through internal tandem duplication (ITD) mutations or tyrosine kinase domain (TKD) point mutations (e.g., at D835).[2][7][8] Crenolanib potently inhibits both FLT3-ITD and various D835 mutants.[2][7][8][9][11]

  • PDGFRα/β: These receptors are implicated in the pathogenesis of various malignancies including gliomas and gastrointestinal stromal tumors (GIST).[2][12] Crenolanib's inhibition of PDGFR signaling can impact tumor growth, angiogenesis, and the tumor microenvironment.[2]

Below is a simplified representation of Crenolanib's primary mechanism of action.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular FLT3 FLT3 Receptor Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) FLT3->Downstream Activates PDGFR PDGFRα/β Receptor PDGFR->Downstream Activates FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds PDGF_Ligand PDGF Ligand PDGF_Ligand->PDGFR Binds Crenolanib Crenolanib Crenolanib->FLT3 Inhibits (ATP Competitive) Crenolanib->PDGFR Inhibits (ATP Competitive) ATP ATP Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Crenolanib inhibits FLT3 and PDGFR signaling pathways.

2. What is the purpose of the Trifluoroacetic Acid (TFA) salt form?

Crenolanib is supplied as a trifluoroacetic acid salt to improve its handling, solubility, and stability as a solid powder. Trifluoroacetic acid (TFA) is a strong acid commonly used to form salts with basic compounds like Crenolanib, which contains several amine groups.[13] The salt form is typically a crystalline solid that is easier to weigh and is less prone to degradation than the free base.

When preparing your stock solution in an organic solvent like DMSO, the TFA salt will dissociate. For most in vitro cell-based assays, the final concentration of TFA will be negligible and is highly unlikely to affect your experimental results. However, it is crucial to use the correct molecular weight for your calculations, which includes the trifluoroacetic acid molecule(s). The molecular weight of Crenolanib free base is approximately 443.54 g/mol , while the TFA salt is approximately 557.56 g/mol , indicating a 1:1 salt.[14][15] Always confirm the exact molecular weight from your supplier's datasheet.

Experimental Design & Protocols
3. How do I prepare a stock solution of Crenolanib TFA salt?

Accurate stock solution preparation is fundamental for reproducible results.[16][17] Due to its poor aqueous solubility, Crenolanib TFA salt should be dissolved in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common and recommended choice.[15][16]

Protocol: Preparation of a 10 mM Crenolanib TFA Salt Stock Solution in DMSO

Materials:

  • Crenolanib Trifluoroacetic Acid Salt (Confirm MW from supplier, e.g., 557.56 g/mol )[14]

  • Anhydrous/molecular biology grade DMSO[18]

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • To make 1 mL of a 10 mM stock solution, you need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 557.56 g/mol * 1000 mg/g = 5.5756 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out the calculated mass of Crenolanib TFA salt into the tube.

  • Dissolve in DMSO:

    • Add the calculated volume of DMSO (e.g., 1 mL for 5.5756 mg) to the tube.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if needed.[5] Ensure the solution is clear.[15]

  • Storage and Aliquoting:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[16]

    • Store the aliquots at -20°C for short-term (up to 6 months) or -80°C for long-term (up to 1 year) storage .[16]

ParameterRecommendationSource(s)
Recommended Solvent Anhydrous DMSO[15][16]
Stock Concentration 10 mM (or as solubility allows)[16]
Short-Term Storage -20°C (up to 6 months)[16]
Long-Term Storage -80°C (up to 1 year)[16]
Handling Aliquot to avoid freeze-thaw cycles[16]
4. What is a good starting concentration range for my in vitro experiments?

The optimal concentration of Crenolanib will be highly dependent on the cell line, the specific mutation it harbors, and the assay endpoint. Based on published data, a sensible starting point for dose-response experiments is a logarithmic dilution series ranging from 0.1 nM to 1 µM .

The IC50 (half-maximal inhibitory concentration) values from the literature provide a strong evidence-based starting point for determining your experimental range.

Cell LineFLT3 StatusAssay TypeReported IC50Source(s)
MV4-11 FLT3-ITDViability (MTT)1.3 - 8 nM[2][7][11]
MOLM-13/14 FLT3-ITDViability (MTT)3.9 - 7 nM[2][7][11]
Ba/F3 FLT3-ITDPhosphorylation1.3 nM[2]
Ba/F3 FLT3-D835YPhosphorylation8.8 nM[2][11]
Primary AML Blasts FLT3-ITDPhosphorylation2.4 nM[8][9][19]
Primary AML Blasts FLT3-D835Phosphorylation1.2 - 8.1 nM[9]

Expert Insight: For initial screening, a broad range (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) is recommended. Once you have an approximate effective range, you can perform a more detailed dose-response curve with more points around the estimated IC50.

Troubleshooting Guide
5. I'm not seeing the expected level of cytotoxicity or pathway inhibition. What could be wrong?

This is a common issue that can stem from several factors. Let's break down the possibilities in a logical troubleshooting workflow.

Start No Expected Effect Observed Check_Stock Verify Stock Solution (Concentration, Storage, Age) Start->Check_Stock Check_Dilution Check Working Dilution (Calculation, Pipetting) Check_Stock->Check_Dilution If Stock OK Check_Cell_Line Validate Cell Line (FLT3/PDGFR status, Passage #, Health) Check_Dilution->Check_Cell_Line If Dilution OK Check_Assay Review Assay Protocol (Incubation Time, Reagents, Endpoint) Check_Cell_Line->Check_Assay If Cells OK Consider_Resistance Investigate Resistance Mechanisms (Plasma Protein, ABCB1, Off-Target) Check_Assay->Consider_Resistance If Assay OK Outcome Resolution Consider_Resistance->Outcome

Caption: Troubleshooting workflow for unexpected Crenolanib results.

  • Question: Is my stock solution still active?

    • Causality: Crenolanib, like many small molecules, can degrade over time, especially if subjected to multiple freeze-thaw cycles or improper storage.[16]

    • Solution: Prepare a fresh stock solution from the powder. Always use single-use aliquots. If possible, verify the concentration and purity of your stock via analytical methods like HPLC.

  • Question: Is the final DMSO concentration in my media too high?

    • Causality: While an effective solvent, DMSO can be cytotoxic at higher concentrations, confounding your results.

    • Solution: Ensure the final concentration of DMSO in your cell culture media is ≤ 0.1% to avoid solvent-induced artifacts.[16]

  • Question: Does my cell line truly express the target kinase?

    • Causality: Cell line identity can drift with high passage numbers. The expression or mutation status of FLT3 or PDGFR may have been lost or altered.

    • Solution: Validate the FLT3/PDGFR status of your cells via Western Blot (for protein expression) and sequencing (for mutation status). Use low-passage cells for your experiments whenever possible.

  • Question: Is my assay duration appropriate?

    • Causality: The effect of Crenolanib is time-dependent. Inhibition of phosphorylation can be rapid (within 1 hour), while effects on cell viability or apoptosis may require longer incubation (e.g., 48-72 hours).[7][9][19]

    • Solution: For signaling studies (e.g., Western Blot for p-FLT3), a short incubation of 1-4 hours is typical.[9] For viability/apoptosis assays (e.g., MTT, Annexin V), 48-72 hours is a standard starting point.[7][19]

6. My results are inconsistent between experiments. Why?

Inconsistency often points to subtle variations in protocol execution.

  • Question: Is serum in my media interfering with Crenolanib activity?

    • Causality: Crenolanib can bind to plasma proteins like albumin, which are present in fetal bovine serum (FBS).[11] This binding can reduce the bioavailable concentration of the drug, leading to a higher apparent IC50.

    • Solution: Be consistent with the percentage of FBS in your media for all experiments. If you suspect significant interference, you can perform experiments in lower serum conditions, but be aware this can also affect cell health. Note that the IC50 of Crenolanib for FLT3/ITD inhibition in the presence of plasma was found to be 34 nM, which is higher than in standard media, illustrating this effect.[11]

  • Question: Could my cells be developing resistance?

    • Causality: While Crenolanib is effective against many known resistance mutations to other TKIs, cells can develop resistance through other mechanisms.[7][8][9] One known mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), which can actively pump Crenolanib out of the cell.[20]

    • Solution: If you are culturing cells with the drug for extended periods, consider testing for the expression of ABCB1. The resistance can be reversed by co-treatment with an ABCB1 inhibitor like PSC-833.[20]

References
  • National Cancer Institute. (n.d.). Definition of crenolanib - NCI Drug Dictionary. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Crenolanib. Retrieved from [Link]

  • Zimmerman, E. I., et al. (2013). Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia. Blood, 122(22), 3607–3615.
  • Galanis, A., et al. (2012). Crenolanib: A next generation FLT3 inhibitor. Cancer Research, 72(8_Supplement), 3660.
  • Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences, 111(14), 5319–5324.
  • Galanis, A., et al. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 123(1), 94–100.
  • Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. eScholarship, University of California. Retrieved from [Link]

  • Weisberg, E., et al. (2017). Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia. Oncotarget, 8(61), 104593–104605.
  • Baxter, P. A., et al. (2021). Phase I study using crenolanib to target PDGFR kinase in children and young adults with newly diagnosed DIPG or recurrent high-grade glioma, including DIPG. Neuro-Oncology Advances, 3(1), vdab163.
  • ResearchGate. (n.d.). Activity of crenolanib against WT and ITD-mutated FLT3 in vitro. Retrieved from [Link]

  • Galanis, A., et al. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 123(1), 94-100.
  • An, L., et al. (2015). The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations. OncoTargets and Therapy, 8, 3359–3368.
  • ResearchGate. (2016, February 29). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Clinical activity of Crenolanib in patients with D835 mutant FLT3-positive relapsed/refractory acute myeloid leukemia (AML). Retrieved from [Link]

  • ResearchGate. (n.d.). Crenolanib treatment leads to enhanced FLT3-expression on FLT3-ITD⁺ AML cell lines.... Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Crenolanib in Combination with Chemotherapy. Retrieved from [Link]

Sources

Troubleshooting

How to troubleshoot unexpected results in Crenolanib Trifluoroacetic Acid Salt western blots

Technical Support Center: Crenolanib TFA Salt Senior Application Scientist Desk Welcome to the Crenolanib Technical Support Hub I am Dr. Aris Thorne, Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crenolanib TFA Salt Senior Application Scientist Desk

Welcome to the Crenolanib Technical Support Hub

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your Western Blot data for Crenolanib (CP-868596) treated samples is inconsistent or unexpected.

Crenolanib is a potent, Type I benzimidazole inhibitor targeting FLT3 (Fms-like tyrosine kinase 3) and PDGFR (


).[1] Unlike Type II inhibitors (e.g., Sorafenib) that bind the inactive kinase conformation, Crenolanib binds the phosphorylated, active conformation (DFG-in). This mechanistic distinction is critical for interpreting your blots.

Below is a troubleshooting framework designed to isolate variables in your Crenolanib Trifluoroacetic Acid (TFA) Salt experiments.

Part 1: Reagent Integrity & Solubility

Q: My Crenolanib TFA salt is precipitating when added to cell culture media. Is the batch defective?

A: It is likely a solubility mismatch, not a defective batch. While the TFA salt form improves stability, it does not guarantee instant solubility in aqueous media at high concentrations.

  • The Chemistry: Crenolanib TFA is a salt form. However, the benzimidazole core is hydrophobic.

  • The Fix:

    • Master Stock: Dissolve the powder in DMSO (Dimethyl Sulfoxide) to create a 10 mM - 20 mM master stock. Do not dissolve directly in water or PBS; it will crash out.

    • Intermediate Dilution: Do not pipet the DMSO stock directly into the cell culture dish. Prepare a 1000x intermediate in media or PBS, vortex immediately, and then apply to cells.

    • Visual Check: Inspect the 1000x dilution under a microscope. If you see crystals, sonicate the solution for 5 minutes.

ParameterSpecification
Solvent of Choice Anhydrous DMSO
Max Solubility (DMSO) ~89 mg/mL (warm)
Max Solubility (Water) < 1 mg/mL (Poor)
Storage (Powder) -20°C (Desiccated)
Storage (Solution) -80°C (Avoid freeze/thaw > 3 cycles)

Part 2: The Biological Readout (Western Blot)[2]

Q: I see a band at 130 kDa but no band at 160 kDa for FLT3. Is the drug working?

A: This is the most common misinterpretation in FLT3 research. The band pattern tells you the maturation status of the receptor, which Crenolanib modulates.

  • 130 kDa Band: Immature, high-mannose FLT3 retained in the Endoplasmic Reticulum (ER).[2] FLT3-ITD mutations often accumulate here.[2][3][4]

  • 160 kDa Band: Mature, complex-glycosylated FLT3 expressed on the cell surface.[5][6]

  • The Crenolanib Effect:

    • In FLT3-ITD cell lines (e.g., MV4-11, MOLM-13), you will predominantly see the 130 kDa band.

    • Successful inhibition often leads to an accumulation of the 160 kDa species because the drug acts as a "pharmacological chaperone," stabilizing the protein and allowing it to traffic to the surface, or it may lead to degradation depending on the duration.

    • Troubleshooting: If you only see 130 kDa and no phospho-reduction, the drug may not be entering the cell. If you see a shift to 160 kDa, the drug is engaging the target.

Q: My "Total FLT3" signal disappears after 24 hours of treatment. Did the transfer fail?

A: Likely not. This is a biological result. Prolonged inhibition of FLT3-ITD by TKIs (Tyrosine Kinase Inhibitors) can induce ubiquitin-mediated degradation of the receptor.

  • Verification: Run a time-course experiment (1h, 4h, 12h, 24h).

    • 1h - 4h: Phospho-signal (p-FLT3) should drop; Total FLT3 remains stable.

    • 12h - 24h: Total FLT3 levels may decrease significantly.[5]

Part 3: Signaling Pathway Visualization

Understanding the downstream cascade is vital for confirming activity. If p-FLT3 is ambiguous, check p-STAT5.

Crenolanib_Pathway cluster_membrane Cell Membrane / ER Crenolanib Crenolanib (TFA Salt) (Type I Inhibitor) pFLT3 p-FLT3 (Tyr 591/842) Crenolanib->pFLT3 Inhibits FLT3_WT FLT3 (WT) (160 kDa - Surface) FLT3_WT->pFLT3 Autophosphorylation FLT3_ITD FLT3-ITD (130 kDa - ER Resident) FLT3_ITD->pFLT3 Constitutive Activation STAT5 STAT5 pFLT3->STAT5 Activates ERK MAPK/ERK pFLT3->ERK AKT AKT/PI3K pFLT3->AKT pSTAT5 p-STAT5 (Tyr 694) STAT5->pSTAT5 Phosphorylation Proliferation/Survival Proliferation/Survival pSTAT5->Proliferation/Survival

Figure 1: Mechanism of Action. Crenolanib blocks the phosphorylation of FLT3 (both WT and ITD), preventing the activation of downstream effectors STAT5, ERK, and AKT.

Part 4: The "Phospho-Preservation" Protocol

Unexpected "no signal" results are usually due to phosphatase activity during lysis, not drug failure. FLT3 phosphorylation is extremely labile.

Step-by-Step Optimization:

  • The "Flash Freeze" Lysis (Critical for Phospho-Proteins):

    • Do not trypsinize cells. Trypsin stress induces signaling artifacts.

    • Aspirate media completely from the culture dish.

    • Wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (

      
      ).
      
    • Add boiling (

      
      ) 1x SDS Lysis Buffer  directly to the plate.
      
    • Scrape cells immediately. This instantly denatures phosphatases.

  • Lysis Buffer Composition (RIPA Option): If you cannot use boiling SDS, use this modified RIPA buffer. Note: Standard RIPA is often insufficient for p-FLT3.

ComponentConcentrationFunction
Tris-HCl (pH 7.4)50 mMBuffer
NaCl150 mMIonic Strength
NP-401%Detergent
Sodium Deoxycholate0.5%Detergent
Sodium Fluoride 50 mM Ser/Thr Phosphatase Inhibitor
Sodium Orthovanadate 2 mM Tyr Phosphatase Inhibitor (Activated)
PMSF 1 mM Protease Inhibitor
  • Sonication:

    • FLT3-ITD is often trapped in intracellular compartments. Sonication (3 x 10 pulses, 20% amplitude) is required to shear DNA and release ER-bound proteins. Syringing is often insufficient.

Part 5: Troubleshooting Flowchart

Use this logic tree to diagnose "No Signal" or "Weak Signal" results.

Troubleshooting Start Unexpected WB Result Check_Total Is Total FLT3 Detected? Start->Check_Total Check_Control Is p-FLT3 present in Untreated Control? Check_Total->Check_Control Yes Check_Ab Antibody Issue: Verify Epitope (C-term vs N-term). Check Glycosylation (130 vs 160 kDa). Check_Total->Check_Ab No (Blank Blot) Check_Lysis Lysis Issue: Did you use Phosphatase Inhibitors? Did you sonicate? Check_Control->Check_Lysis No (Control is blank) Check_Drug Drug Issue: Check DMSO solubility. Check concentration (nM vs uM). Check_Control->Check_Drug Yes (Control has signal, Treated has signal) Resistance Mutation\n(e.g., D835Y if using Sorafenib,\nbut Crenolanib should work) Resistance Mutation (e.g., D835Y if using Sorafenib, but Crenolanib should work) Check_Drug->Resistance Mutation\n(e.g., D835Y if using Sorafenib,\nbut Crenolanib should work)

Figure 2: Diagnostic Logic for Western Blot Analysis.

References

  • Galanis, A., et al. (2014). "Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants."[1][4][7][8][9] Blood, 123(1), 94-103.

  • Smith, C. C., et al. (2014). "Crenolanib is a selective type I pan-FLT3 inhibitor." Proceedings of the National Academy of Sciences, 111(13), 5319-5324.

  • Cell Signaling Technology. "Phospho-FLT3 (Tyr591) Antibody #3461." Product Datasheet & Protocols.

  • Bio-Techne. "Western Blot for Phosphorylated Proteins - Tips & Troubleshooting." Technical Guide.

Sources

Optimization

Identifying and resolving artifacts in flow cytometry with Crenolanib Trifluoroacetic Acid Salt

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult on panel design and assay optimization for targeted therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult on panel design and assay optimization for targeted therapeutics. Crenolanib is a highly selective and potent FLT3 tyrosine kinase inhibitor (TKI) with robust activity against internal tandem duplication (FLT3-ITD) and D835 point mutations at nanomolar concentrations[1]. However, when supplied as a Trifluoroacetic Acid (TFA) salt, researchers often encounter baffling flow cytometry artifacts.

The mechanistic root of these artifacts lies in the formulation. Residual TFA from synthesis can exhibit dose-dependent cytotoxicity, disrupting membrane integrity and triggering apoptosis at concentrations as low as 10 nM[2]. This guide dissects the causality behind these artifacts and provides self-validating protocols to restore assay integrity.

Mechanistic Context: Drug Action vs. Salt Toxicity

To troubleshoot effectively, we must separate the true pharmacological effect of Crenolanib from the artifacts introduced by its TFA counterion. The diagram below illustrates how residual TFA creates a confounding pathway that mimics targeted cell death.

Pathway Cren Crenolanib (TFA Salt) FLT3 FLT3-ITD / D835 Cren->FLT3 Inhibits Kinase Artifact TFA-Induced Toxicity Cren->Artifact Residual TFA Downstream STAT5 / PI3K / MAPK FLT3->Downstream Blocks Signaling Apoptosis Apoptosis (Flow Target) Downstream->Apoptosis Induces Cell Death Artifact->Apoptosis False Positive Signal

Crenolanib mechanism of action and the confounding pathway of TFA-induced cytotoxicity.

Troubleshooting Guides & FAQs

Q1: Why am I seeing massive cell death in my vehicle control or at sub-therapeutic Crenolanib concentrations? Causality: The culprit is often the TFA counterion, not the Crenolanib molecule itself. TFA is a strong acid (pKa 0.23) that can lower the pH of unbuffered media and directly inhibit the proliferation of various cell lines[2]. In flow cytometry assays measuring apoptosis (e.g., Annexin V/PI), TFA-induced membrane disruption creates a massive false-positive signal, artificially lowering the apparent IC50 of the drug[2]. Resolution: Transition to a free-base formulation or perform a TFA-to-HCl salt exchange. HCl salts exhibit significantly lower cytotoxicity in cell-based assays, ensuring that observed apoptosis is strictly FLT3-mediated[3].

Q2: My flow cytometry data shows high background fluorescence across all channels. Is Crenolanib causing autofluorescence? Causality: While some small molecules are inherently fluorescent, high background is typically a secondary artifact of TFA toxicity. Dead and dying cells accumulate intracellular metabolites (like NADH and flavins) and undergo structural changes that drastically increase autofluorescence[4]. Furthermore, dead cells lose membrane integrity, allowing antibodies to enter and bind non-specifically to intracellular components[5]. Resolution: Always incorporate a viability dye (e.g., DAPI, 7-AAD, or fixable viability dyes) to rigorously gate out dead cells[6]. Additionally, shift your critical markers to far-red fluorophores (e.g., APC, Alexa Fluor 700), as cellular autofluorescence is minimal in the far-red spectrum[4].

Q3: I am trying to measure surface FLT3 expression after Crenolanib treatment, but my signal is completely lost. Is the antibody failing? Causality: Tyrosine kinase inhibitors can induce rapid conformational changes or trigger the internalization of the target receptor. If your staining protocol is performed at room temperature, active cellular transport mechanisms will internalize the FLT3 receptor, leading to an artifactual "loss" of signal[6]. Resolution: Perform all surface staining steps strictly on ice and supplement your FACS buffer with 0.09% Sodium Azide. Sodium azide depletes ATP, halting active transport and preventing the internalization of surface antigens during the staining process[6].

Quantitative Data Summary

The table below summarizes the quantitative impact of salt formulations on flow cytometry parameters. This data highlights why controlling the counterion is a critical variable in your experimental design.

Assay ParameterCrenolanib-TFA ImpactCrenolanib-HCl / Free Base ImpactFlow Cytometry Consequence
Baseline Viability (Vehicle) Reduced (TFA toxicity at >10 nM)Normal (>95% viability)False-positive Annexin V/PI staining
Background Fluorescence High (due to dead cell accumulation)LowLoss of rare population resolution
IC50 Accuracy (FLT3) Artificially lowered (Confounded)Accurate (Target-specific)Misinterpretation of drug potency
Buffer pH Stability Prone to acidic shifts (pKa 0.23)StableAltered fluorophore quantum yield
Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to verify that artifacts have been successfully resolved.

Protocol A: TFA-to-HCl Salt Exchange via Lyophilization

This protocol replaces the cytotoxic TFA counterion with a biologically tolerated chloride ion[3].

  • Dissolution: Dissolve the Crenolanib-TFA salt in high-purity Milli-Q water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration of 2-10 mM. (Note: Concentrations below 2 mM result in incomplete exchange).

  • Incubation: Allow the solution to stand at room temperature for exactly 1 minute.

  • Freezing: Flash-freeze the solution completely in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution to dryness.

  • Self-Validation Step: Run a comparative 48-hour viability assay using only the vehicle (reconstituted TFA-lyophilizate vs. HCl-lyophilizate) on your target cell line. A restoration of >95% viability in the HCl vehicle confirms successful artifact removal.

Protocol B: Optimized Phospho-Flow Cytometry for TKI-Treated Cells

This protocol prevents receptor internalization and mitigates autofluorescence in FLT3-mutant cells[6].

  • Harvest: Collect MOLM-14 or MV4-11 cells treated with Crenolanib. Keep samples strictly on ice.

  • Fixation: Fix immediately with pre-warmed 1.6% Paraformaldehyde (PFA) for 10 minutes at room temperature to instantly lock phosphorylation states.

  • Permeabilization: Centrifuge, discard supernatant, and resuspend the pellet in ice-cold 90% methanol. Incubate for 30 minutes on ice.

  • Washing (Critical): Wash thoroughly (3x) with FACS buffer (PBS + 1% BSA + 0.09% Sodium Azide) to remove residual methanol and quench fixative-induced autofluorescence.

  • Staining: Stain with anti-pFLT3 and anti-total FLT3. Mandatory: Use far-red fluorophores (e.g., APC, AF647) for these targets to avoid the autofluorescence spectrum[4].

  • Self-Validation Step: Include a Fluorescence-Minus-One (FMO) control and a fully unstained control. The FMO control validates that your compensation matrix is accurate, while the unstained control confirms that background autofluorescence has been successfully mitigated.

Flow Cytometry Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve artifacts during your acquisition phase.

FlowTroubleshooting Start High Background / Artifact Viability Check Viability Dye Start->Viability HighDead >20% Dead Cells Viability->HighDead Toxicity Suspected LowDead High Autofluorescence Viability->LowDead Intact Cells TFAEx Perform HCl Salt Exchange HighDead->TFAEx Remove TFA FarRed Shift to Far-Red Dyes LowDead->FarRed Avoid FITC/PE

Decision tree for resolving flow cytometry artifacts caused by small molecule inhibitors.

References
  • A Comparative Guide to TFA and HCl Salts in Peptide Research and Development - Benchchem. 3

  • Should I Have TFA Removed from My Peptide? - LifeTein. 2

  • Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - NIH/PMC. 1

  • Autofluorescence in flow cytometry: what it is and how to manage it - Abcam. 4

  • Flow Cytometry Troubleshooting Guide - Biocompare. 5

  • Flow Cytometry Troubleshooting Guide - R&D Systems. 6

Sources

Troubleshooting

Technical Support Center: Stabilizing Crenolanib Trifluoroacetic Acid (TFA) Salt in Stock Solutions

Welcome to the Technical Support Center for Crenolanib Trifluoroacetic Acid (TFA) salt handling and troubleshooting. Crenolanib is a highly potent, orally bioavailable type I inhibitor of class III receptor tyrosine kina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crenolanib Trifluoroacetic Acid (TFA) salt handling and troubleshooting. Crenolanib is a highly potent, orally bioavailable type I inhibitor of class III receptor tyrosine kinases, specifically targeting FLT3 and PDGFRα/β[1]. While it demonstrates exceptional efficacy against imatinib-resistant mutations (such as PDGFRA D842V)[2], maintaining the chemical and physical stability of its TFA salt in stock solutions is critical for reproducible in vitro and in vivo assays.

This guide provides causality-driven protocols, troubleshooting FAQs, and quantitative benchmarks to ensure the integrity of your experimental workflows.

Quantitative Data Summary: Solubility and Storage

To prevent compound degradation and precipitation, adhere strictly to the validated solubility and storage parameters outlined below[3].

Solvent / StateSolubility / ConcentrationStorage DurationMechanistic Notes
Anhydrous DMSO > 22.2 mg/mL (~50 mM)6 months at -20°C; 1 year at -80°CDMSO prevents hydrolysis. A moisture-free environment is critical to prevent degradation of the active pharmaceutical ingredient[2],[3].
Aqueous Buffers < 0.5 mg/mL< 24 hours (Prepare Fresh)TFA salts are hygroscopic; prolonged aqueous exposure risks precipitation and hydrolysis[3],[4].
Crystalline Solid N/A≥ 4 years at -20°CStore desiccated and protected from light to maintain structural integrity[3].
In Vivo Vehicle ≥ 3 mg/mLUse immediatelyA lipophilic vehicle (e.g., 10% DMSO in corn oil) prevents precipitation of the hydrophobic core[3].
Self-Validating Protocol: Preparation of 10 mM Crenolanib TFA Stock Solution

Standard preparation methods often fail due to environmental moisture or improper solvation. Follow this causality-driven methodology to ensure a stable, fully dissolved stock.

Step 1: Thermal Equilibration

  • Action: Allow the sealed vial of lyophilized Crenolanib TFA solid to equilibrate to room temperature (approx. 20-25°C) inside a desiccator for at least 30 minutes before opening.

  • Causality: The TFA salt form is highly hygroscopic[4]. Opening cold vials causes atmospheric moisture to condense on the powder. Introducing water into the subsequent DMSO stock accelerates degradation and drastically reduces the solubility of the lipophilic compound[5].

Step 2: Precision Weighing

  • Action: Tare a sterile, low-bind microcentrifuge tube. Weigh the required mass (e.g., 4.435 mg for 1 mL of 10 mM stock), adjusting calculations based on the specific batch's molecular weight (including the TFA counterion).

Step 3: Anhydrous Solvation

  • Action: Add the calculated volume of fresh, anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves)[3].

  • Causality: Standard benchtop DMSO absorbs atmospheric water over time. Moisture-contaminated DMSO compromises the solubility of the Crenolanib core and induces micro-precipitation[5].

Step 4: Dissolution & Visual Validation

  • Action: Vortex gently. If the solution is not completely clear, incubate the tube in a water bath at 37°C for 10 minutes, followed by 5 minutes in an ultrasonic bath[2].

  • Self-Validation System: Hold the tube against a focused light source. The absence of light scattering (the Tyndall effect) confirms complete dissolution at a molecular level.

Step 5: Aliquoting & Cryopreservation

  • Action: Divide the stock into 20-50 µL aliquots in tightly sealed, argon-purged tubes. Store immediately at -80°C[3].

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing cause localized concentration gradients that force the drug out of solution, leading to irreversible crystallization[3].

Visualizing the Stock Preparation Workflow

StockPrep A 1. Equilibrate Solid (Desiccator, RT) B 2. Add Anhydrous DMSO (Avoid Moisture) A->B Prevents condensation C 3. Warm (37°C) & Sonicate (10 min) B->C Enhances solubility D 4. Visual Validation (No Tyndall Effect) C->D Ensures homogeneity E 5. Aliquot & Store (-80°C, Argon Purged) D->E Prevents freeze-thaw

Caption: Self-validating workflow for preparing and storing Crenolanib TFA DMSO stock solutions.

Troubleshooting & FAQs

Q1: My Crenolanib TFA working solution precipitated immediately upon dilution into the cell culture medium. How do I resolve this? A: This is a classic "solvent shock" phenomenon. Crenolanib is highly hydrophobic. When a concentrated DMSO stock is pipetted directly into a large volume of aqueous medium, the rapid diffusion of DMSO into the water leaves the drug without a solvent shell, causing it to crash out[3]. Resolution: Perform a serial dilution. First, dilute your 10 mM stock into an intermediate concentration (e.g., 100 µM) using 100% DMSO, then add this intermediate stock dropwise to the pre-warmed (37°C) culture medium while vortexing. Ensure the final DMSO concentration remains ≤ 0.1% to avoid solvent-induced cytotoxicity[3].

Q2: Why is the TFA salt form used, and does it affect stability compared to the free base? A: The Trifluoroacetic Acid (TFA) salt is typically generated during preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification[6]. The TFA counterion improves the overall solubility of the compound compared to the free base. However, the TFA salt is significantly more hygroscopic[4]. If exposed to ambient humidity, it will absorb water, mandating strict anhydrous storage conditions (-20°C to -80°C with desiccant)[3].

Q3: Can I store the diluted aqueous working solution at 4°C overnight for an experiment the next day? A: No. It is highly recommended to prepare aqueous working solutions fresh on the day of use[3]. In aqueous environments, the equilibrium between the ionized salt and the poorly soluble free base shifts. Over 12-24 hours at 4°C, micro-crystals will form. These are often invisible to the naked eye but will drastically reduce the effective concentration of the drug, leading to false-negative results.

Q4: I noticed my cell viability assay results are inconsistent across different days using the same DMSO stock. What is the mechanistic cause? A: Inconsistent results from a single stock are almost always due to repeated freeze-thaw cycles. When a DMSO solution freezes, the solvent crystallizes first, pushing the solute (Crenolanib) into the remaining liquid phase, creating a hyper-concentrated microenvironment. Upon thawing, if the solution is not extensively vortexed and warmed, the drug remains unevenly distributed[3]. Always aliquot your stock solutions into single-use volumes immediately after preparation.

Mechanism of Action: Why Stability Matters for Target Engagement

Crenolanib exerts its biological effects by competitively binding to the ATP-binding pocket of FLT3 and PDGFR kinases. It is exceptionally potent, with


 values of 0.74 nM for FLT3 and 2.1 nM / 3.2 nM for PDGFRα/β, respectively[1]. If the drug precipitates or degrades due to poor stock maintenance, the effective molarity drops below these critical thresholds, failing to inhibit receptor autophosphorylation and downstream signaling pathways.
Visualizing the Mechanistic Impact of Drug Stability

Mechanism Crenolanib Crenolanib (Active Monomer) Receptor FLT3 / PDGFRα/β (ATP Binding Pocket) Crenolanib->Receptor High Affinity Binding (Kd < 3 nM) Precipitate Precipitated/Degraded Drug Precipitate->Receptor Fails to bind Survival Tumor Cell Survival (Assay Failure) Precipitate->Survival Uninhibited signaling PI3K PI3K / AKT Pathway Receptor->PI3K Inhibition MAPK RAS / MAPK Pathway Receptor->MAPK Inhibition Apoptosis Tumor Cell Apoptosis (Successful Assay) PI3K->Apoptosis Pro-apoptotic shift MAPK->Apoptosis Growth arrest

Caption: Mechanistic impact of Crenolanib stability on FLT3/PDGFR signaling and assay outcomes.

References
  • APExBIO. Crenolanib (CP-868596) - Potent PDGFR- Inhibitor.2

  • BenchChem. Application Notes and Protocols for Crenolanib Stock Solution Preparation and Storage. 3

  • MedChemExpress. Crenolanib (CP-868596) | FLT3 Inhibitor. 1

  • EmpireAgents. CAS:1797008-57-1 | Crenolanib Trifluoroacetic Acid Salt. 4

  • Google Patents. US20230279004A1 - Solid forms, salts, and processes of preparation of a cdk2 inhibitor.6

  • Selleck Chemicals. GGTI 298 TFA salt | Transferase inhibitor. 5

Sources

Optimization

Preventing contamination in cell culture with Crenolanib Trifluoroacetic Acid Salt

Topic: Preventing Contamination in Cell Culture with Crenolanib Trifluoroacetic Acid Salt Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Senior Scientists, and Drug Discovery Profes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Contamination in Cell Culture with Crenolanib Trifluoroacetic Acid Salt Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Introduction: The Zero-Tolerance Standard

Working with small molecule inhibitors like Crenolanib Trifluoroacetic Acid (TFA) Salt requires more than just standard aseptic technique. As a potent Type I FLT3 and PDGFR inhibitor, Crenolanib is a hydrophobic compound often dissolved in DMSO. The introduction of non-sterile chemical stocks into biological systems is a frequent, yet overlooked, vector for contamination.[1]

This guide moves beyond basic cell culture hygiene to address the specific physicochemical properties of Crenolanib TFA that can mimic, mask, or induce contamination.

Part 1: Reconstitution & Storage (The Critical First Step)

The "Sterile Stock" Paradox: Many researchers assume that because DMSO is bacteriostatic, it is sterile. This is false. DMSO can harbor bacterial spores and fungal contaminants. Furthermore, the TFA salt form of Crenolanib is sensitive to moisture; hydration not only degrades the compound but creates a micro-environment conducive to microbial growth if the solvent is not anhydrous.

Q: How do I prepare a guaranteed sterile stock solution of Crenolanib TFA?

A: You must mechanically sterilize the solution after dissolution using a chemically compatible filter. Do not rely on the "self-sterilizing" properties of DMSO.

Protocol: The "Closed-Loop" Reconstitution

  • Solvent Choice: Use only anhydrous, sterile-filtered DMSO (Grade: Cell Culture Tested).

  • Dissolution: Dissolve Crenolanib TFA to your target concentration (typically 10 mM or 25 mM) in the manufacturer's vial or a sterile microcentrifuge tube. Vortex until completely clear.

  • Filtration (Crucial):

    • Filter Material: Use PTFE (Polytetrafluoroethylene) or Nylon .[2]

    • Warning:DO NOT use Cellulose Acetate (CA) or PES filters for concentrated DMSO stocks. DMSO dissolves CA membranes, leaching plasticizers into your stock and ruining the drug.

    • Pore Size: 0.22 µm.

  • Aliquoting: Immediately aliquot into sterile, amber-colored tubes (to protect from light) inside a laminar flow hood.

  • Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Q: The media turned yellow immediately after adding the drug. Is this bacterial contamination?

A: Likely not. This is often a pH shift caused by the Trifluoroacetic Acid (TFA) moiety.

  • Mechanism: Crenolanib TFA releases trifluoroacetic acid upon dissociation. In low-buffering capacity media or at high drug concentrations (>10 µM), this acidifies the medium, turning Phenol Red yellow.

  • Differentiation: Bacterial contamination causes turbidity and yellowing over time (24-48h). A pH shift happens instantly upon addition.

  • Correction: If the yellowing is instant, the media buffering is insufficient. Ensure your media contains HEPES (10-25 mM) to buffer the acidity of the TFA salt.

Part 2: Dosing & Handling in Culture

The "Precipitation Trap": Crenolanib is hydrophobic. Rapid introduction of a high-molarity DMSO stock into aqueous media can cause the drug to "crash out" of solution. These micro-precipitates look exactly like bacterial contamination (small, dark, vibrating dots under phase-contrast microscopy).

Q: My cells look "granular" and the media is cloudy 2 hours after dosing. Do I have bacteria?

A: This is likely drug precipitation , not bacteria.

  • The "Brownian Motion" Test: Observe the particles under 40x magnification.

    • Bacteria: Exhibit independent, directional motility (swimming/tumbling).

    • Precipitate: Exhibits Brownian motion (vibrating in place) and varies significantly in size/shape (shards vs. uniform rods/cocci).

  • Verification: Incubate a "media-only" well with the same concentration of drug (no cells). If cloudiness appears, it is precipitation.

Q: How do I prevent precipitation-induced "false contamination"?

A: Use the Intermediate Dilution Method . Instead of pipetting 1 µL of 10 mM stock directly into 10 mL of media (1:10,000 dilution shock):

  • Dilute the 10 mM stock 1:10 in sterile media or PBS to create a 1 mM intermediate .

  • Vortex immediately.

  • Add the intermediate to your final culture vessel. Note: Ensure the final DMSO concentration remains <0.1% to avoid solvent toxicity.

Part 3: Visualization & Workflows

Figure 1: The Sterile Reconstitution Workflow

This diagram illustrates the critical decision points for filter material and handling to prevent chemical leaching and biological contamination.

ReconstitutionWorkflow Start Crenolanib TFA (Solid Powder) Solvent Anhydrous DMSO (Cell Culture Grade) Start->Solvent Add Dissolve Vortex to Dissolve (Clear Solution) Solvent->Dissolve FilterCheck Select Syringe Filter Dissolve->FilterCheck BadFilter Cellulose Acetate (CA) STOP: Dissolves Membrane FilterCheck->BadFilter Avoid GoodFilter PTFE or Nylon (0.22 µm) FilterCheck->GoodFilter Select Sterilize Filter Sterilize into Sterile Tube GoodFilter->Sterilize Aliquot Aliquot & Store (-80°C) Sterilize->Aliquot

Caption: Workflow for sterile reconstitution of Crenolanib TFA, highlighting the critical selection of PTFE/Nylon filters to prevent membrane degradation by DMSO.

Figure 2: Troubleshooting Contamination vs. Precipitation

A logic tree to help researchers distinguish between biological contamination and physicochemical issues.

TroubleshootingTree Problem Observation: Turbidity / Particles in Media Time Time of Onset? Problem->Time Instant Immediate (< 2 hours) Time->Instant Delayed Delayed (> 24 hours) Time->Delayed Microscope Microscopy (40x) Instant->Microscope Color Media Color Change? Instant->Color Delayed->Color Precipitate Drug Precipitate (Brownian Motion, Irregular Size) Microscope->Precipitate Vibrating Bacteria Bacterial Contamination (Directional Motility, Uniform Shape) Microscope->Bacteria Swimming YellowInst Instant Yellowing (Acidity/TFA Effect) Color->YellowInst Immediate YellowSlow Slow Yellowing + Turbidity (Metabolic Acidification) Color->YellowSlow Over 24h

Caption: Diagnostic decision tree to differentiate between drug precipitation, TFA-induced acidity, and true biological contamination.

Part 4: Quantitative Data & Reference Tables

Table 1: Solubility & Filter Compatibility

Critical parameters for handling Crenolanib TFA stocks.

ParameterSpecificationNotes
Solvent DMSO (Anhydrous)Water insoluble.[3] Avoid storing in aqueous buffers >24h.
Max Solubility ~89 mg/mL (DMSO)Heating (37°C) may be required for high concentrations.
Filter Compatibility PTFE, Nylon Compatible. Use for stock sterilization.[4]
Filter Incompatibility Cellulose Acetate (CA), PSIncompatible. DMSO degrades these membranes.
Storage Stability -80°C (1 year)Store in aliquots. Protect from light.
TFA Effect Acidic pH ShiftMay require HEPES buffering in media at high doses.

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10366136, Crenolanib. PubChem. [Link]

  • Corning Life Sciences. Chemical Compatibility of Membrane Filters. Technical Bulletin. [Link]

  • Cytiva (formerly Pall Lab). DMSO-Safe Acrodisc™ Syringe Filters.[4][5] Product Specifications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Targeting FLT3-ITD in AML: A Technical Comparison of Crenolanib and Quizartinib

Executive Summary: The Potency vs. Breadth Trade-Off In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), researchers face a critical strategic divergence: Type I versus Type II inhibition.[1] This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Potency vs. Breadth Trade-Off

In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), researchers face a critical strategic divergence: Type I versus Type II inhibition.[1] This guide compares Quizartinib (AC220) , a highly potent Type II inhibitor, against Crenolanib (CP-868596) , a Type I inhibitor designed to overcome resistance mutations.

  • Quizartinib offers superior potency against the primary FLT3-ITD driver but is structurally vulnerable to activation loop mutations (e.g., D835).[2]

  • Crenolanib provides a broader spectrum of inhibition, retaining activity against D835 mutants, but with a different kinase selectivity profile regarding c-KIT.[3][4]

Mechanism of Action: Structural Determinants of Efficacy

The defining difference between these two molecules lies in their binding modes relative to the "DFG" (Asp-Phe-Gly) motif of the kinase activation loop.[5][6]

Type II Inhibition (Quizartinib)

Quizartinib binds to the inactive (DFG-out) conformation of FLT3.[5][7] It exploits a hydrophobic pocket adjacent to the ATP-binding site that is only accessible when the kinase is inactive.

  • Advantage: High specificity and extreme potency against FLT3-ITD (which spontaneously samples the active state but can still be trapped in the inactive state).

  • Liability: Mutations in the activation loop (specifically at residue D835 ) stabilize the active (DFG-in) conformation.[6][7] This steric shift closes the hydrophobic pocket, preventing Quizartinib binding and causing drug resistance.

Type I Inhibition (Crenolanib)

Crenolanib binds to the active (DFG-in) conformation of FLT3, occupying the ATP-binding site directly.

  • Advantage: Because it binds the active form, mutations that lock the kinase in the active state (like D835Y/V) do not prevent Crenolanib binding. This makes Crenolanib "mutation-agnostic" regarding the activation loop.

  • Selectivity Note: Unlike Quizartinib, Crenolanib is significantly less active against c-KIT , potentially reducing myelosuppression risks associated with dual FLT3/KIT inhibition.[8][9]

Visualization: Kinase Binding Modes & Resistance

MOA_Comparison cluster_0 Type II Inhibition (Quizartinib) cluster_1 Type I Inhibition (Crenolanib) Q_Target FLT3-ITD (Inactive/DFG-out) Q_Bind Quizartinib Binds Hydrophobic Pocket Q_Target->Q_Bind High Affinity Q_Resist D835 Mutation Locks DFG-in (Active) Q_Target->Q_Resist Acquired Mutation Q_Fail Binding Blocked (Resistance) Q_Resist->Q_Fail C_Target FLT3-ITD (Active/DFG-in) C_Bind Crenolanib Binds ATP Site C_Target->C_Bind C_Success Binding Maintained (Efficacy) C_Bind->C_Success C_Mutant D835 Mutation (Constitutively Active) C_Mutant->C_Bind Conformation Compatible

Caption: Comparative binding logic. Quizartinib requires the inactive conformation (blocked by D835 mutations), whereas Crenolanib binds the active conformation (compatible with D835 mutations).[1]

Quantitative Profiling: Potency & Selectivity[10]

The following data summarizes IC50 values derived from cellular assays (e.g., Ba/F3 isogenic lines). Note the dramatic shift in Quizartinib potency against D835 mutants.[9]

Target / Cell LineCrenolanib IC50 (nM)Quizartinib (AC220) IC50 (nM)Interpretation
FLT3-ITD (MV4-11) ~1 – 3 nM0.4 – 1.0 nM Quizartinib is 2-5x more potent against pure ITD.[1]
FLT3-D835Y ~2 – 8 nM > 1000 nMCritical Differentiator: Quizartinib is inactive; Crenolanib retains potency.[1]
FLT3-D835V ~2 – 5 nM> 500 nMCrenolanib retains activity.
FLT3-F691L (Gatekeeper) ~20 – 50 nM> 500 nMBoth lose potency, but Crenolanib retains partial activity compared to Quizartinib.
c-KIT (WT) > 50 nM~10 – 20 nMQuizartinib inhibits c-KIT (myelosuppression risk); Crenolanib is more FLT3-selective.

Data synthesized from Smith et al. (PNAS 2014) and Galanis et al. (Haematologica 2014).

Experimental Protocols for Comparative Profiling

To validate these profiles in-house, use the following standardized workflows.

Workflow Visualization

Exp_Workflow cluster_assay Viability Assay (72h) cluster_blot Signaling Analysis (2h) Seed Seed Ba/F3 Cells (ITD vs ITD+D835) Treat Drug Treatment (0.1 nM - 10 µM) Seed->Treat Read ATP/Metabolic Readout (CellTiter-Glo) Treat->Read Lysis Lysis + Phosphatase Inhibitors Treat->Lysis Parallel Plate Western Immunoblot: p-FLT3, p-STAT5 Lysis->Western

Caption: Parallel workflow for assessing cytotoxicity (IC50) and target engagement (phospho-signaling).

Protocol A: Ba/F3 Isogenic Cytotoxicity Assay

Objective: Determine the IC50 shift caused by the D835 mutation.

  • Cell Lines: Use murine Ba/F3 cells stably transduced with FLT3-ITD and FLT3-ITD-D835Y .

    • Control: Parental Ba/F3 (+IL-3) to rule out off-target toxicity.

  • Seeding:

    • Wash cells 3x in PBS to remove IL-3 (if using IL-3 dependent lines).

    • Resuspend in RPMI-1640 + 10% FBS.[10]

    • Seed at 5,000 cells/well in 96-well white-walled plates (final volume 90 µL).

  • Treatment:

    • Prepare 10x drug stocks in media (max DMSO <0.1%).

    • Add 10 µL of Crenolanib or Quizartinib stocks.

    • Concentration Range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM, 10,000 nM.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 100 µL CellTiter-Glo (Promega) or WST-1 reagent.

    • Shake for 2 mins; incubate 10 mins (stabilize signal).

    • Measure Luminescence.[1][11]

  • Analysis: Normalize to DMSO control. Fit curves using non-linear regression (log(inhibitor) vs. response) to calculate IC50.

Protocol B: Phospho-FLT3 Target Engagement (Western Blot)

Objective: Confirm inhibition of FLT3 autophosphorylation (Tyr591) and downstream STAT5.

  • Preparation: Seed 5 x 10^6 cells (MV4-11 or Molm-14) in 6-well plates.

  • Treatment: Treat with 10 nM and 100 nM of Crenolanib/Quizartinib for 2 hours .

  • Lysis:

    • Wash with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

    • Incubate on ice 20 mins; centrifuge 14,000xg for 15 mins at 4°C.

  • Blotting:

    • Load 30 µg protein per lane (SDS-PAGE).

    • Transfer to PVDF membrane.[1][12]

  • Antibodies:

    • Primary: p-FLT3 (Tyr591) [Cell Signaling #3461], p-STAT5 (Tyr694) [Cell Signaling #9351].

    • Loading Control: GAPDH or Total FLT3.[12]

  • Expected Result:

    • FLT3-ITD cells: Both drugs abolish p-FLT3/p-STAT5 at <10 nM.

    • FLT3-D835 cells: Crenolanib abolishes signal; Quizartinib shows no inhibition even at 100 nM.

References

  • Smith, C. C., et al. (2014). "Crenolanib is a selective type I pan-FLT3 inhibitor."[3][6] Proceedings of the National Academy of Sciences.

  • Galanis, A., et al. (2014). "Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants."[3][4] Blood.

  • Zarrinkar, P. P., et al. (2009). "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)."[13] Blood.

  • BenchChem. "An In Vitro Showdown: Crenolanib, Gilteritinib, and Quizartinib." BenchChem Technical Guides.

  • ClinicalTrials.gov. "Study of Crenolanib vs Midostaurin in Newly Diagnosed FLT3 Mutated AML."[14]

Sources

Comparative

Comparing Crenolanib and Sorafenib Efficacy in AML Preclinical Models: A Technical Guide

Executive Summary Acute Myeloid Leukemia (AML) driven by FMS-like tyrosine kinase 3 (FLT3) mutations presents a complex therapeutic challenge. While primary FLT3-Internal Tandem Duplication (FLT3-ITD) mutations initially...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acute Myeloid Leukemia (AML) driven by FMS-like tyrosine kinase 3 (FLT3) mutations presents a complex therapeutic challenge. While primary FLT3-Internal Tandem Duplication (FLT3-ITD) mutations initially respond well to first-generation inhibitors, the rapid emergence of secondary Tyrosine Kinase Domain (TKD) point mutations (e.g., D835Y, F691L) frequently drives clinical relapse. This guide provides an objective, data-driven comparison of Crenolanib (a Type I inhibitor) and Sorafenib (a Type II inhibitor), detailing the mechanistic rationale and self-validating experimental workflows necessary to evaluate their performance in preclinical AML models.

Mechanistic Divergence: Type I vs. Type II FLT3 Inhibition

Understanding the structural biology of kinase inhibition is critical for designing effective preclinical assays.

Sorafenib is a Type II multikinase inhibitor that binds exclusively to the inactive conformation of the FLT3 kinase domain. While highly effective against FLT3-ITD, its binding pocket is sterically hindered when secondary TKD mutations occur, rendering it largely ineffective upon relapse 1.

Conversely, Crenolanib is a highly selective Type I inhibitor that binds the active conformation of the kinase. This fundamental difference allows Crenolanib to bypass the structural barriers imposed by D835 mutations, maintaining equipotent activity against both ITD and TKD mutants 2.

FLT3_Signaling FLT3_ITD FLT3-ITD (Active Conformation) STAT5 p-STAT5 Pathway (Survival/Proliferation) FLT3_ITD->STAT5 ERK p-ERK Pathway (Proliferation) FLT3_ITD->ERK FLT3_TKD FLT3-TKD (e.g., D835Y) (Active Conformation) FLT3_TKD->STAT5 FLT3_TKD->ERK Crenolanib Crenolanib (Type I) Binds Active/Inactive Crenolanib->FLT3_ITD Inhibits Crenolanib->FLT3_TKD Inhibits Sorafenib Sorafenib (Type II) Binds Inactive Only Sorafenib->FLT3_ITD Inhibits Sorafenib->FLT3_TKD Ineffective

Fig 1: Differential binding of Crenolanib and Sorafenib on FLT3-ITD and TKD mutants.

Preclinical Efficacy Comparison

To isolate the direct effects of these inhibitors, researchers utilize engineered murine Ba/F3 cells alongside human AML cell lines (MV4-11, MOLM-14).

Causality in Model Selection: Why use Ba/F3 cells? Ba/F3 is a murine cell line strictly dependent on Interleukin-3 (IL-3) for survival. When transfected with oncogenic FLT3, the cells become IL-3 independent. Therefore, any cytotoxicity observed upon drug treatment in the absence of IL-3 is directly causal to FLT3 inhibition, eliminating the confounding parallel survival pathways present in human AML lines 3.

Quantitative Efficacy Data (IC50)
Cell Line / Mutation ProfileCrenolanib IC50 (nM)Sorafenib IC50 (nM)Preclinical & Clinical Implications
MV4-11 (FLT3-ITD)~2.0< 10.0Both agents are highly effective against primary ITD mutations.
MOLM-14 (FLT3-ITD)~2.0< 10.0Both agents are highly effective against primary ITD mutations.
Ba/F3 (FLT3-ITD + D835Y)6.9210.0Crenolanib effectively overcomes D835Y-mediated Sorafenib resistance.
Ba/F3 (FLT3-ITD + F691L)Moderately Sensitive1300.0The F691L "gatekeeper" mutation confers severe resistance to Sorafenib.

Data synthesized from foundational biochemical assays demonstrating Crenolanib's equipotent IC50 values against FLT3-WT and FLT3-D835Y, contrasting sharply with Sorafenib's loss of potency against TKD mutations 23.

Synergistic Potential in Combination Therapy

Emerging preclinical models demonstrate that combining Crenolanib (dose-intensive) and Sorafenib (low-intensity) yields significant synergistic antileukemic activity. This combination inhibits downstream p-STAT5 and p-ERK for up to 8 hours and dramatically reduces the emergence of secondary FLT3-KD mutations compared to monotherapy, leading to significantly better leukemia response and survival in xenograft models 4.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. Phenotypic cell death (Protocol 1) must always be correlated with target-specific mechanistic shutdown (Protocol 2).

Experimental_Workflow Step1 1. Cell Culture (Ba/F3, MV4-11) Step2 2. Drug Treatment (Crenolanib vs Sorafenib) Step1->Step2 Step3 3. Viability Assay (CellTiter-Glo/MTT) Step2->Step3 Phenotypic Step4 4. Immunoblotting (p-FLT3, p-STAT5) Step2->Step4 Mechanistic Step5 5. Data Analysis (IC50 & Synergy) Step3->Step5 Step4->Step5

Fig 2: Standardized experimental workflow for validating FLT3 inhibitor efficacy.

Protocol 1: Cell Viability & IC50 Determination (Phenotypic Validation)
  • Cell Seeding: Seed Ba/F3 (engineered) or MV4-11 cells at

    
     cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.
    
    • Critical Control: For parental Ba/F3 controls, supplement the media with 10 ng/mL murine IL-3. This verifies that drug toxicity is FLT3-specific and not broadly cytotoxic.

  • Drug Treatment: Treat cells with a 10-point serial dilution of Crenolanib or Sorafenib (ranging from 0.1 nM to 1000 nM) in DMSO. Ensure final DMSO concentration remains <0.1% to prevent solvent toxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels (directly proportional to viable cell number). Record luminescence and calculate the IC50 using non-linear regression analysis.

Protocol 2: Immunoblotting for FLT3 Pathway Inhibition (Mechanistic Validation)

Causality Check: Viability assays confirm cell death, but immunoblotting proves the death is caused by FLT3 shutdown. We specifically measure p-STAT5 because it is the primary direct downstream effector of oncogenic FLT3-ITD signaling.

  • Treatment & Lysis: Treat MOLM-14 cells with IC50 concentrations of Crenolanib or Sorafenib for 2 hours. Wash with cold PBS and lyse in RIPA buffer.

    • Critical Step: The lysis buffer must be heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) to preserve the transient phosphorylation states of the kinase targets.

  • Protein Separation: Resolve 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), and total STAT5.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. A successful, self-validating assay will show a dose-dependent decrease in p-FLT3 and p-STAT5 without altering total protein levels.

References

  • Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. PubMed Central (PMC). Available at:[Link]

  • Dual FLT3/TOPK Inhibitor with Activity against FLT3-ITD Secondary Mutations Potently Inhibits Acute Myeloid Leukemia Cell Lines. Taylor & Francis Online. Available at:[Link]

  • Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies. PubMed Central (PMC). Available at:[Link]

  • Preclinical and Pilot Study of Type I FLT3 Tyrosine Kinase Inhibitor, Crenolanib, with Sorafenib in Acute Myeloid Leukemia and FLT3-Internal Tandem Duplication. Clinical Cancer Research - AACR Journals. Available at:[Link]

Sources

Validation

Technical Guide: Crenolanib Trifluoroacetic Acid Salt vs. PDGFR Inhibitors

[1][2] Executive Summary: The Structural Basis of Potency In the landscape of Type III Receptor Tyrosine Kinase (RTK) inhibition, Crenolanib (specifically as the Trifluoroacetic Acid salt for in vitro stability) occupies...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Structural Basis of Potency

In the landscape of Type III Receptor Tyrosine Kinase (RTK) inhibition, Crenolanib (specifically as the Trifluoroacetic Acid salt for in vitro stability) occupies a critical functional niche. While first-generation inhibitors like Imatinib fail against the activation-loop mutation PDGFR


 D842V , Crenolanib retains sub-nanomolar potency.[1]

This guide details the mechanistic divergence between Crenolanib and its competitors, providing the experimental frameworks necessary to validate these differences in a cellular setting.

Mechanistic Profiling: Type I vs. Type II Inhibition[3][4]

The defining characteristic of Crenolanib is its binding mode. To understand its utility, one must contrast it with Imatinib.

  • Imatinib (Type II Inhibitor): Binds to the inactive (DFG-out) conformation of the kinase.[1] It relies on the kinase adopting a closed, inactive state to dock.

  • Crenolanib (Type I Inhibitor): Binds to the active (phosphorylated, DFG-in) conformation.[1]

The D842V Factor: The D842V mutation in PDGFR


 stabilizes the kinase in its active conformation. Because the kinase rarely shifts to the inactive state, Imatinib cannot bind. Crenolanib, however, prefers this active state, rendering it highly potent against this specific resistance mutation.
Visualization: Kinase Conformational Selection

The following diagram illustrates the structural exclusion of Imatinib by the D842V mutation and the permissive binding of Crenolanib.

KinaseBinding cluster_0 PDGFR alpha (WT) cluster_1 PDGFR alpha (D842V Mutant) WT_Inactive Inactive Conformation (DFG-Out) WT_Active Active Conformation (DFG-In) WT_Inactive->WT_Active Equilibrium Mut_Active Constitutively Active (Locked DFG-In) Imatinib Imatinib (Type II) Imatinib->WT_Inactive High Affinity Binding Imatinib->Mut_Active Steric Clash / No Binding Crenolanib Crenolanib (Type I) Crenolanib->WT_Active Binds Phosphorylated State Crenolanib->Mut_Active High Affinity Binding (Retained Potency)

Figure 1: Mechanism of Action.[1] Imatinib requires the inactive conformation (blocked by D842V), while Crenolanib targets the active conformation.

Comparative Data: Potency Benchmarking

The following data aggregates biochemical and cellular IC50 values. Note the stark contrast in the D842V column.

TargetCrenolanib (

)
Imatinib (

)
Avapritinib (

)
Clinical Context
PDGFR

(WT)
2.1 nM ~100 nM< 5 nMAll effective; Imatinib is standard.[1]
PDGFR

(D842V)
10 - 21 nM > 1,000 nM (Inactive)< 5 nMCrenolanib & Avapritinib are active.
PDGFR

3.2 nM ~100 nMPotentCrenolanib is highly selective for PDGFR

.[1]
KIT (WT) ~78 nM~10-100 nMPotentCrenolanib is less potent against KIT than PDGFR.[1]

Key Insight: While Avapritinib is the current FDA-approved clinical standard for D842V GIST, Crenolanib remains a vital research tool because it inhibits FLT3 and PDGFR


/

without the same spectrum of cognitive side effects observed with Avapritinib, and provides an alternative scaffold for probing resistance.

Experimental Protocols

A. Reagent Preparation: The TFA Salt Factor

Critical Warning: Most commercial Crenolanib is supplied as a Trifluoroacetic Acid (TFA) salt . You cannot use the molecular weight of the free base (443.55 g/mol ) for your calculations.

  • Check the CoA: Identify the stoichiometry of the salt (usually x

    
     TFA).
    
  • Calculation: If the label says "Crenolanib TFA", the MW is likely ~557.5 g/mol (assuming mono-TFA) or higher.[1] Always use the batch-specific MW.

  • Solubility: Dissolve in DMSO to create a 10 mM stock. The TFA salt improves solubility over the free base but is acidic.

    • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles >3 times.

B. Cellular Viability Assay (Ba/F3 Isogenic Model)

This protocol validates the Type I inhibition profile using Ba/F3 cells transduced with PDGFR


 D842V.

Workflow Diagram:

AssayWorkflow Step1 1. Cell Seeding Ba/F3 (D842V) (IL-3 Independent) Step2 2. Compound Treatment Serial Dilution (0 - 1000 nM) Include Imatinib Control Step1->Step2 Step3 3. Incubation 48 - 72 Hours @ 37°C, 5% CO2 Step2->Step3 Step4 4. Readout ATP-based Luminescence (e.g., CellTiter-Glo) Step3->Step4

Figure 2: Standard cytotoxicity workflow for assessing PDGFR inhibitor potency.

Protocol Steps:

  • Seeding: Plate Ba/F3-PDGFR

    
    -D842V cells at 5,000 cells/well in 96-well plates.[1] Note: These cells should be IL-3 independent if the kinase is active.[1]
    
  • Treatment: Add Crenolanib (0.1 nM to 1000 nM) and Imatinib (control).[1] Ensure final DMSO concentration is <0.1%.[1]

  • Incubation: 72 hours.

  • Readout: Use CellTiter-Glo or MTT.[1]

  • Validation: Imatinib should show no effect (viability >90% even at 1

    
    M).[1] Crenolanib should show a dose-dependent curve with IC50 ~10-20 nM.[1]
    
C. Western Blot Validation (Phospho-PDGFR)

To prove the mechanism (inhibition of phosphorylation), you must look at p-PDGFR Y754 or Y849.[1]

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate is non-negotiable here).

  • Antibodies:

    • Primary: Anti-Phospho-PDGFR

      
       (Tyr754).[1]
      
    • Control: Anti-Total PDGFRngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .[1][2]
      
  • Result: Crenolanib treatment (100 nM) should completely ablate the Phospho-band in D842V cells.[1] Imatinib will not reduce the band intensity.

References

  • Heinrich, M. C., et al. (2012). "Crenolanib inhibits the drug-resistant PDGFRA D842V mutation associated with imatinib-resistant gastrointestinal stromal tumors."[1][2][3][4] Clinical Cancer Research.

  • Smith, C. C., et al. (2014). "Crenolanib is a selective type I pan-FLT3 inhibitor."[5] Proceedings of the National Academy of Sciences. [1]

  • Evans, E. K., et al. (2021). "Avapritinib vs Other Tyrosine Kinase Inhibitors for PDGFRA D842V–Mutated Gastrointestinal Stromal Tumors."[6] BMC Cancer / ASCO Post.[1]

  • Sigma-Aldrich. "Crenolanib Trifluoroacetate Product Information."

Sources

Comparative

Validating the Efficacy of Crenolanib Trifluoroacetic Acid Salt: A Guide to Orthogonal Assays

Introduction: The Imperative for Rigorous Kinase Inhibitor Validation Crenolanib, a potent, orally bioavailable benzimidazole, has emerged as a significant inhibitor of class III receptor tyrosine kinases (RTKs), specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Kinase Inhibitor Validation

Crenolanib, a potent, orally bioavailable benzimidazole, has emerged as a significant inhibitor of class III receptor tyrosine kinases (RTKs), specifically targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) α and β.[1][2] Its trifluoroacetic acid salt form is often utilized in research settings. Given its therapeutic potential in various cancers, including acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST), where these kinases are often mutated or overexpressed, rigorous validation of its efficacy is paramount.[3][4]

Reliance on a single assay to determine a compound's effectiveness can be misleading, as results can be skewed by assay-specific artifacts.[5] Therefore, a multi-faceted approach using orthogonal assays—independent methods that measure the same biological endpoint through different techniques—is essential for building a comprehensive and trustworthy evidence portfolio.[5][6] This guide provides a framework for validating the efficacy of Crenolanib Trifluoroacetic Acid Salt by detailing a series of orthogonal assays designed to confirm its biological activity from target engagement to cellular phenotype.

The Scientific Rationale: A Multi-Pronged Approach to Validation

To confidently assert the efficacy of Crenolanib, we must demonstrate its activity at three key levels:

  • Direct Target Engagement: Does the compound physically interact with its intended targets, FLT3 and PDGFR, within a cellular context?

  • Inhibition of Downstream Signaling: Does this interaction translate into the inhibition of the kinase's signaling cascade?

  • Induction of a Phenotypic Response: Does the inhibition of signaling lead to the desired biological outcome, such as decreased cell viability and induction of apoptosis?

This guide will detail the experimental protocols for a selection of orthogonal assays that address each of these critical questions, providing a robust system for validating Crenolanib's efficacy.

Diagram: Overall Workflow for Orthogonal Validation

Orthogonal_Validation_Workflow cluster_0 Level 1: Target Engagement cluster_1 Level 2: Downstream Signaling CETSA Cellular Thermal Shift Assay (CETSA) WesternBlot Western Blot (p-FLT3 / p-PDGFR) CETSA->WesternBlot Confirms Target Leads to Signaling Inhibition Viability Cell Viability Assay (MTT) WesternBlot->Viability Links Signaling Inhibition to Reduced Viability Apoptosis Apoptosis Assay (Annexin V/PI) WesternBlot->Apoptosis Links Signaling Inhibition to Apoptosis Induction Viability->Apoptosis

Caption: Workflow illustrating the logical progression of orthogonal assays for Crenolanib validation.

Level 1: Confirming Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7][8] This assay provides direct evidence of target engagement within the complex milieu of a living cell.[9]

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MV4-11 for FLT3-ITD or a PDGFR-driven cancer cell line) to 70-80% confluency.

    • Treat cells with a dose range of Crenolanib Trifluoroacetic Acid Salt or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Thermal Denaturation:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples across a temperature gradient (e.g., 40-65°C) for 3 minutes, followed by cooling on ice.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells through repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble FLT3 or PDGFR in each sample by Western blotting.

Expected Outcome and Interpretation

In Crenolanib-treated cells, FLT3 and PDGFR will be stabilized at higher temperatures compared to vehicle-treated cells. This results in a "shift" in the melting curve, providing strong evidence of direct target engagement.

Level 2: Measuring Inhibition of Downstream Signaling via Western Blotting

Once target engagement is confirmed, the next logical step is to verify that this binding event inhibits the kinase's function. A Western blot for the phosphorylated (active) forms of FLT3 and PDGFR provides a direct measure of their enzymatic activity.

Diagram: Simplified FLT3/PDGFR Signaling Pathway

Signaling_Pathway Crenolanib Crenolanib Receptor FLT3 / PDGFR Crenolanib->Receptor Inhibits Phosphorylation Downstream Downstream Signaling (e.g., STAT5, AKT, ERK) Receptor->Downstream Activates Response Cell Proliferation & Survival Downstream->Response Promotes

Caption: Crenolanib inhibits FLT3/PDGFR phosphorylation, blocking downstream pro-survival signaling.

Experimental Protocol: Western Blot for Phospho-FLT3 and Phospho-PDGFR
  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with a dose range of Crenolanib as in the CETSA protocol.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[10][11]

    • Determine the protein concentration of each lysate using a BCA or similar assay.[10]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., BSA in TBST, as milk can interfere with phospho-specific antibodies).[11][13]

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) or phosphorylated PDGFR (p-PDGFR).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Normalization:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FLT3 or total PDGFR, and a loading control like GAPDH or β-actin.[10][14]

Expected Outcome and Interpretation

A dose-dependent decrease in the p-FLT3 or p-PDGFR signal relative to the total protein level will be observed in Crenolanib-treated samples, confirming the inhibition of kinase activity.

Level 3: Assessing Cellular Phenotypic Responses

The ultimate goal of a targeted therapy is to elicit a specific cellular response. For an anti-cancer agent like Crenolanib, this typically involves reducing cell viability and inducing apoptosis.

A. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

    • Treat the cells with a serial dilution of Crenolanib Trifluoroacetic Acid Salt for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and no-treatment controls.[15][16]

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[21]

  • Cell Culture and Treatment:

    • Treat cells with Crenolanib at concentrations determined to be effective from the MTT assay. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[21]

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.[22]

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[21]

    • Incubate for 15-20 minutes at room temperature in the dark.[21][22]

  • Flow Cytometry Analysis:

    • Add additional 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[21]

    • Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.[19]

Data Summary and Comparison

To provide a clear and objective comparison of Crenolanib's performance across these assays, quantitative data should be summarized in a table.

AssayEndpoint MeasuredKey ParameterHypothetical Result (Crenolanib vs. Control)
CETSA Target-Ligand BindingThermal Shift (ΔTm)Increased ΔTm for FLT3 and PDGFR
Western Blot Kinase ActivityIC50 (p-FLT3/p-PDGFR)Low nanomolar IC50 values
MTT Assay Cell ViabilityIC50 (Viability)Dose-dependent decrease in cell viability
Annexin V/PI Apoptosis Induction% Apoptotic CellsSignificant increase in Annexin V-positive cells

Conclusion: A Self-Validating System for Efficacy Confirmation

By employing this series of orthogonal assays, researchers can build a robust and compelling case for the efficacy of Crenolanib Trifluoroacetic Acid Salt. This multi-tiered approach, moving from direct target engagement to downstream signaling and finally to cellular phenotype, creates a self-validating system. Positive results from the CETSA are corroborated by the inhibition of phosphorylation in the Western blot, which in turn explains the observed decrease in cell viability and increase in apoptosis. This logical and evidence-based progression provides the high degree of scientific rigor required in drug development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Walter, R. B., et al. (2015). The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations.
  • Molina, D. M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Walter, R. B., et al. (2015). The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Commons. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: crenolanib. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 159-173.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • American Society of Hematology. (2025, November 3). Crenolanib plus salvage chemotherapy improves outcomes in FLT3-mutant and NPM1 co-mutated relapsed/ refractory (R/R) Acute Myeloid Leukemia (AML): Results from a randomized, placebo-controlled, double-blind trial. Blood.
  • Raz, Y., et al. (2018).
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Ovid. (n.d.). Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • American Society of Clinical Oncology. (2024, February 7).
  • ClinicalTrials.gov. (2021, April 30). Study Investigating the Efficacy of Crenolanib With Chemotherapy vs Chemotherapy Alone in R/R FLT3 Mutated AML. Retrieved from [Link]

  • Collins, R. (2020, June 12). RESULTS OF A PILOT STUDY COMBINING CRENOLANIB WITH STANDARD SALVAGE.... EHA Library.
  • Proceedings of the National Academy of Sciences. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]

  • Wikipedia. (n.d.). Crenolanib. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • Galanis, A., et al. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 123(7), 967–975.

Sources

Validation

A Comparative Guide to Combination Therapy Studies Involving Crenolanib Trifluoroacetic Acid Salt

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide synthesizes the current landscape of combination therapies involving Crenolanib, a potent type I pan-FLT3/PDGF...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes the current landscape of combination therapies involving Crenolanib, a potent type I pan-FLT3/PDGFR inhibitor. Our focus is to provide an in-depth, technically-grounded comparison of various combination strategies, supported by experimental data, to inform future research and clinical development in Acute Myeloid Leukemia (AML) and other relevant malignancies.

Introduction to Crenolanib: A Dual FLT3 and PDGFR Inhibitor

Crenolanib is an orally bioavailable benzimidazole that selectively inhibits class III receptor tyrosine kinases (RTKs), primarily FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β)[1][2]. Its mechanism as a type I inhibitor allows it to bind to the active kinase conformation, making it effective against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, the latter of which confer resistance to type II inhibitors like quizartinib[3][4][5]. Mutations in FLT3 are among the most common genetic alterations in AML, occurring in approximately one-third of patients and are associated with a poor prognosis[2][6]. This makes FLT3 a critical therapeutic target.

The dual-targeting of PDGFR also provides a rationale for its investigation in solid tumors such as gliomas and gastrointestinal stromal tumors (GIST), where PDGFR signaling is a key driver of tumorigenesis[2][6].

Mechanism of Action at a Glance

Crenolanib's efficacy stems from its potent inhibition of the phosphorylation of FLT3 and PDGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the AKT and MEK pathways[2].

TargetMutation StatusIC50 / KdReference Cell Lines
FLT3 Wild-Type~2 nM (IC50)Transfected cell lines
ITD0.74 nM (Kd)Molm14, MV4-11
D835Y (TKD)0.18 nM (Kd)Ba/F3-D835Y
PDGFRα Wild-Type2.1 nM (Kd)CHO cells
PDGFRβ Wild-Type3.2 nM (Kd)CHO cells

Data synthesized from multiple sources[2][5][7].

Combination with Intensive Chemotherapy: The Clinical Frontrunner

The most extensively studied combination approach involves integrating Crenolanib with standard intensive chemotherapy regimens for AML. The primary rationale for this combination is to target the FLT3-mutated clones with Crenolanib while the chemotherapy debulks the overall leukemia cell population, potentially preventing the emergence of resistant clones[3][4].

Clinical Evidence: Newly Diagnosed and Relapsed/Refractory AML

A significant phase II clinical trial investigated Crenolanib in combination with a standard "7+3" induction (cytarabine and an anthracycline) and high-dose cytarabine (HIDAC) consolidation in adults with newly diagnosed FLT3-mutated AML[3][4][8].

Key Outcomes:

  • High Response Rates: The overall response rate was 86%, with 77% of patients achieving a complete remission (CR)[4][8].

  • Deep Remissions: A high rate of measurable residual disease (MRD)-negative remissions was observed[8].

  • Long-Term Survival: With a 45-month follow-up, the median overall survival had not been reached, and the median event-free survival was 44.7 months[4][8].

  • Tolerability: The combination was generally well-tolerated, with manageable side effects such as febrile neutropenia, diarrhea, and nausea[8].

In the relapsed/refractory (R/R) setting, a randomized, placebo-controlled, double-blind phase III trial demonstrated that the addition of Crenolanib to salvage chemotherapy significantly improved outcomes[9][10][11].

Comparative Efficacy in R/R FLT3-mutant AML:

OutcomeChemotherapy + CrenolanibChemotherapy + Placebop-value
Median Event-Free Survival (EFS) 3.4 months0.0 months0.0145
Overall Response Rate (CR/CRi) 60%39%-
Refractory Disease Rate 34%59%-

Data from a randomized, placebo-controlled trial[9][10].

Notably, the benefit of Crenolanib was even more pronounced in patients with co-mutations in NPM1 and FLT3, a common occurrence in AML[9][11].

Experimental Workflow: Combining Crenolanib with Chemotherapy

G cluster_induction Induction Phase cluster_consolidation Consolidation Phase cluster_maintenance Maintenance Phase Chemo_Induction Administer 7+3 Chemotherapy (Cytarabine + Anthracycline) Days 1-7 Crenolanib_Induction Start Crenolanib (100mg TID) 24h after chemotherapy (Day 9) Chemo_Induction->Crenolanib_Induction Sequential Dosing Chemo_Consolidation Administer High-Dose Cytarabine (HIDAC) (2-4 cycles) Crenolanib_Induction->Chemo_Consolidation Following Remission Crenolanib_Consolidation Start Crenolanib 24h after HIDAC Chemo_Consolidation->Crenolanib_Consolidation Sequential Dosing Crenolanib_Maintenance Crenolanib Monotherapy (up to 12 months) Crenolanib_Consolidation->Crenolanib_Maintenance Post-Consolidation/HSCT Start Start Start->Chemo_Induction

Caption: Clinical trial workflow for Crenolanib with intensive chemotherapy.

Combination with Other Targeted Therapies: A Rational Approach to Overcome Resistance

While Crenolanib is effective against resistance-conferring FLT3-TKD mutations, resistance to Crenolanib monotherapy can still emerge[10]. Interestingly, this resistance is often not driven by new FLT3 mutations but rather by the expansion of subclones with mutations in alternative signaling pathways, such as RAS, and epigenetic regulators like IDH1/2 and TET2[10][11][12][13]. This provides a strong rationale for combining Crenolanib with other targeted agents.

Crenolanib and Sorafenib: A Dual FLT3 Inhibitor Strategy

A preclinical and pilot study explored the combination of Crenolanib (a type I FLT3 inhibitor) with Sorafenib (a type II FLT3 inhibitor)[14][15][16]. The hypothesis was that this combination could prevent the emergence of FLT3 kinase domain mutations, a known resistance mechanism to type II inhibitors[14].

Preclinical Findings:

  • Synergy: The combination showed synergistic effects in preclinical AML models[14][15][16].

  • Inhibition of Downstream Signaling: The combination effectively inhibited p-STAT5 and p-ERK for up to 8 hours[14][15][16].

  • Improved Survival: In xenograft models, the combination led to significantly better leukemia response and survival compared to single agents[14][15][16].

  • Reduced Resistance: Fewer FLT3-KD mutations emerged with the combination therapy[14][15][16].

A pilot study in pediatric patients with R/R FLT3-ITD positive AML found the combination to be tolerable with observed antileukemic activity[14][15][16].

Future Directions: The Biomarker-Driven Umbrella Trial

A planned biomarker-driven umbrella trial highlights the most promising future combination strategies for Crenolanib[2]. This trial will evaluate Crenolanib in combination with:

  • IDH1/2 Inhibitors (Ivosidenib/Enasidenib): For patients with co-occurring FLT3 and IDH1 or IDH2 mutations. Preclinical data suggests that IDH1 inhibitors can enhance Crenolanib sensitivity[14].

  • BCL-2 Inhibitor (Venetoclax): For patients with specific mutation profiles or prior treatment histories. FLT3 mutations are a known mechanism of resistance to Venetoclax, suggesting a strong synergistic potential[2].

Signaling Pathway Interactions

G Crenolanib Crenolanib Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage Induces Sorafenib Sorafenib FLT3 FLT3 Sorafenib->FLT3 Inhibits IDH1_2_Inhibitors IDH1/2 Inhibitors IDH_mut Mutant IDH1/2 IDH1_2_Inhibitors->IDH_mut Inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits PI3K_AKT PI3K/AKT Pathway Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK RAS/MAPK Pathway RAS_MAPK->Proliferation_Survival STAT5 STAT5 STAT5->Proliferation_Survival Apoptosis Apoptosis DNA_Damage->Apoptosis 2HG 2-Hydroxyglutarate (Oncometabolite) IDH_mut->2HG Epigenetic_Dysregulation Epigenetic Dysregulation 2HG->Epigenetic_Dysregulation Epigenetic_Dysregulation->Proliferation_Survival BCL2->Apoptosis Proliferation_Survival->Apoptosis FLT3->PI3K_AKT FLT3->RAS_MAPK FLT3->STAT5

Caption: Targeted pathways for Crenolanib combination therapies.

Experimental Protocols

Protocol: Cell Viability Assay (MTT Assay)

This protocol is fundamental for assessing the cytotoxic effects of Crenolanib alone and in combination with other agents.

  • Cell Seeding: Plate AML cells (e.g., Molm14, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of Crenolanib, the combination agent, or the combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol: Synergy Analysis (Combination Index)

To quantitatively assess the synergistic, additive, or antagonistic effects of drug combinations, the Chou-Talalay method for calculating the Combination Index (CI) is a standard approach.

  • Experimental Design: Perform cell viability assays with a range of concentrations for each drug alone and in combination at a constant ratio.

  • Data Input: Use software such as CompuSyn to input the dose-effect data for each drug and the combination.

  • CI Calculation: The software calculates the CI values for different effect levels (e.g., Fa = 0.5 for 50% inhibition).

  • Interpretation of CI Values:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Conclusion and Future Perspectives

Crenolanib, in combination with intensive chemotherapy, has demonstrated significant efficacy in improving outcomes for patients with FLT3-mutated AML. The high rates of deep and durable remissions position this combination as a highly promising therapeutic strategy. The future of Crenolanib combination therapy lies in a personalized, biomarker-driven approach. Understanding the clonal architecture and co-mutation landscape of individual patients will be crucial for selecting the optimal combination partners, such as IDH or BCL-2 inhibitors, to overcome intrinsic and acquired resistance. The planned umbrella trial is a critical step in this direction and will be instrumental in defining the next generation of therapies for this challenging disease.

References

  • National Cancer Institute. (n.d.). Definition of crenolanib - NCI Drug Dictionary.
  • Wikipedia. (n.d.). Crenolanib.
  • Zeng, Z., et al. (2022). Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication. Clinical Cancer Research.
  • AACR Journals. (2022). Preclinical and Pilot Study of Type I FLT3 Tyrosine Kinase Inhibitor, Crenolanib, with Sorafenib in Acute Myeloid Leukemia and FLT3-Internal Tandem Duplication. Clinical Cancer Research.
  • AML Hub. (2024). Crenolanib plus intensive chemotherapy for the treatment of FLT3-mutated AML.
  • Selleck Chemicals. (2024). Crenolanib (CP-868596) PDGFR/FLT3 Inhibitor.
  • Wang, E. S., et al. (2024). Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML. Journal of Clinical Oncology.
  • PubMed. (2024). Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML.
  • Ovid. (n.d.). Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML.
  • ASH Publications. (2025). Crenolanib plus salvage chemotherapy improves outcomes in FLT3-mutant and NPM1 co-mutated relapsed/ refractory (R/R) Acute Myeloid Leukemia (AML): Results from a randomized, placebo-controlled, double-blind trial.
  • Zhang, H., et al. (2019). Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms. Nature Communications.
  • Zimmerman, E. I., et al. (2013). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood.
  • AJMC. (2019). Study Investigates Diverse Molecular Mechanisms Driving Treatment Resistance in AML.
  • PubMed. (2022). Preclinical and Pilot Study of Type I FLT3 Tyrosine Kinase Inhibitor, Crenolanib, with Sorafenib in Acute Myeloid Leukemia and FLT3-Internal Tandem Duplication.
  • Agarwal, S., et al. (2017). The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations. Oncotarget.
  • NCI Genomic Data Commons. (2019). Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms.
  • ResearchGate. (2019). Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms.
  • ASH Publications. (2020). Biomarker Driven Umbrella Trial of Crenolanib in Combination with Ivosidenib, Enasidenib, Venetoclax, Vyxeos and/or Salvage Chemotherapy in FLT3 Mutant AML.
  • ResearchGate. (n.d.). IDH1 and IDH2 mutations contribute to crenolanib resistance.
  • Roswell Park Comprehensive Cancer Center. (2025). Roswell Park Leukemia Expert Led ASH 2025 Studies Assessing 2 New Treatment Strategies for Advanced AML.
  • VJHemOnc. (2025). Crenolanib plus salvage chemotherapy in FLT3-mutant R/R AML: results from a randomized trial.

Sources

Comparative

Comparative Guide: Assessing the Cross-Reactivity of Crenolanib Trifluoroacetic Acid Salt

Topic: Assessing the Cross-Reactivity of Crenolanib Trifluoroacetic Acid Salt Content Type: Publish Comparison Guide Executive Summary Crenolanib Trifluoroacetic Acid (TFA) Salt is a potent, second-generation Type I tyro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Cross-Reactivity of Crenolanib Trifluoroacetic Acid Salt Content Type: Publish Comparison Guide

Executive Summary

Crenolanib Trifluoroacetic Acid (TFA) Salt is a potent, second-generation Type I tyrosine kinase inhibitor (TKI) primarily targeting FLT3 (FMS-like tyrosine kinase 3) and PDGFR (Platelet-derived growth factor receptor) isoforms. Unlike first-generation multi-kinase inhibitors (e.g., Midostaurin) or Type II inhibitors (e.g., Quizartinib), Crenolanib is distinguished by its ability to bind the active "DFG-in" kinase conformation. This structural mechanism confers activity against resistance-causing D835 mutations while maintaining a critical selectivity window against c-Kit , a common off-target liability in this drug class.

This guide provides researchers with a technical framework to assess Crenolanib’s cross-reactivity profile, contrasting it with key market alternatives (Quizartinib, Gilteritinib) and detailing self-validating experimental protocols.

Part 1: Mechanistic Profile & Causality

The Type I vs. Type II Distinction

To understand Crenolanib's cross-reactivity, one must understand its binding mode.

  • Type II Inhibitors (e.g., Quizartinib, Sorafenib): Bind to the hydrophobic pocket adjacent to the ATP-binding site only when the kinase is in the inactive ("DFG-out") conformation. Mutations that stabilize the active conformation (e.g., FLT3-D835) sterically hinder these drugs, causing resistance.

  • Crenolanib (Type I): Binds to the ATP-binding site in the active ("DFG-in") conformation. This allows it to inhibit both constitutive internal tandem duplications (ITD) and activation loop mutations (D835/D842) that render Type II inhibitors ineffective.

Diagram 1: FLT3 Signaling & Inhibitor Interaction

This diagram illustrates the downstream signaling pathways of FLT3 and the intervention points of Type I vs. Type II inhibitors.

FLT3_Signaling FLT3_WT FLT3 (Wild Type) P_FLT3 Phospho-FLT3 FLT3_WT->P_FLT3 + Ligand (FL) FLT3_ITD FLT3-ITD (Constitutive Activation) FLT3_ITD->P_FLT3 Constitutive FLT3_D835 FLT3-D835 Mutant (Active Conformation) FLT3_D835->P_FLT3 Constitutive ATP ATP ATP->P_FLT3 Phosphorylation Crenolanib Crenolanib (Type I) Binds Active DFG-in Crenolanib->FLT3_WT Inhibits Crenolanib->FLT3_ITD Inhibits Crenolanib->FLT3_D835 Inhibits Quizartinib Quizartinib (Type II) Binds Inactive DFG-out Quizartinib->FLT3_ITD Inhibits Quizartinib->FLT3_D835 Resistant STAT5 STAT5 Pathway (Survival/Proliferation) P_FLT3->STAT5 RAS_MAPK RAS/MAPK Pathway (Proliferation) P_FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway (Survival) P_FLT3->PI3K_AKT

Caption: Comparative mechanism of Type I (Crenolanib) vs. Type II inhibitors on FLT3 variants.

Part 2: Comparative Analysis (Data & Performance)

The critical differentiator for Crenolanib is its selectivity window against c-Kit . Many FLT3 inhibitors (e.g., Midostaurin, Quizartinib) significantly inhibit c-Kit, leading to myelosuppression (reduced blood cell production).[1] Crenolanib exhibits a ~100-fold lower affinity for c-Kit compared to FLT3.

Table 1: Kinase Selectivity & Potency Profile (IC50/Kd)
FeatureCrenolanib (Type I)Quizartinib (Type II)Gilteritinib (Type I)Midostaurin (Type I)
FLT3-ITD Potency < 1 nM (Kd ~0.74 nM)< 1 nM (Very Potent)< 1 nM~10-50 nM
FLT3-D835 Activity High (Kd ~0.2–0.4 nM)Resistant HighModerate
c-Kit Cross-Reactivity Low (Kd ~78 nM)High (Potent inhibitor)Low/ModerateHigh
PDGFR (α/β) Activity High (Kd ~2–3 nM)LowLowHigh
Primary Indication FLT3-mutant AML, GIST (PDGFRα D842V)FLT3-ITD AMLFLT3-mutant AMLFLT3-mutant AML

Key Insight: If your research requires inhibition of FLT3-D835 without confounding cytotoxicity from c-Kit inhibition, Crenolanib is the superior reagent choice over Quizartinib [1, 2].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Biochemical Cross-Reactivity Verification (ADP-Glo™ Kinase Assay)

Objective: Quantify the selectivity of Crenolanib TFA Salt against a panel of kinases (FLT3, c-Kit, PDGFR) in a cell-free system.

Reagent Handling (Critical Step):

  • Salt Correction: The molecular weight (MW) of Crenolanib TFA Salt differs from the free base. Check your specific vial.

    • Free Base MW: ~443.5 g/mol [2][3]

    • TFA Salt MW: Typically ~557.6 g/mol (assuming mono-TFA, but often variable).

    • Action: Use the MW printed on the specific CoA to calculate Molarity.

  • Solvent: Dissolve in anhydrous DMSO to create a 10 mM stock. Store at -80°C. Avoid freeze-thaw cycles.

Step-by-Step Workflow:

  • Enzyme Prep: Dilute recombinant kinases (FLT3-WT, FLT3-D835Y, c-Kit, PDGFRα) to 0.2 ng/µL in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Inhibitor Titration: Prepare a 10-point serial dilution of Crenolanib TFA Salt (Start: 10 µM, Dilution factor: 3).

  • Reaction Assembly: In a 384-well white plate:

    • Add 2 µL of Kinase solution.

    • Add 1 µL of Crenolanib dilution (or DMSO control).

    • Incubate 15 min at Room Temp (RT).

  • Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration should equal the Km of the specific kinase to ensure competitive validity).

  • Incubation: Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence.

  • Analysis: Fit curves using a 4-parameter logistic model to determine IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Control: Run Quizartinib in parallel. It should inhibit FLT3-ITD but fail against FLT3-D835.

Protocol B: Cellular Selectivity & Signaling (Western Blot)

Objective: Confirm that Crenolanib inhibits phosphorylation of FLT3/PDGFR but spares c-Kit in a cellular context.

Cell Lines:

  • MV4-11: (FLT3-ITD homozygous) - Positive Control.

  • HMC-1.1: (c-Kit V560G) - Cross-reactivity Control.

Workflow:

  • Seeding: Seed cells at 1x10^6 cells/mL in RPMI-1640 + 10% FBS.

  • Starvation: Serum-starve cells for 4 hours (synchronizes signaling).

  • Treatment: Treat with Crenolanib TFA Salt (0, 10, 100, 1000 nM) for 1 hour.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Immunoblot:

    • Primary Antibodies: p-FLT3 (Tyr591), p-c-Kit (Tyr719), p-STAT5 (Tyr694), Total FLT3, Total c-Kit, Actin.

  • Quantification: Normalize Phospho-signal to Total protein signal.

Expected Result:

  • MV4-11: Dose-dependent reduction of p-FLT3 and p-STAT5 (IC50 ~10-20 nM).

  • HMC-1.1: p-c-Kit levels should remain stable or only decrease at high concentrations (>500 nM), confirming the selectivity window [3].

Part 4: Experimental Logic Visualization

Experimental_Workflow Start Start: Crenolanib TFA Salt Solubility Dissolve in DMSO (Check CoA for MW) Start->Solubility Branch Select Assay Type Solubility->Branch BioChem Biochemical Assay (ADP-Glo / Radiometric) Branch->BioChem Cellular Cellular Assay (Western Blot / Viability) Branch->Cellular Bio_Steps 1. Enzyme + Inhibitor 2. Add ATP/Substrate 3. Measure Luminescence BioChem->Bio_Steps Cell_Steps 1. Treat Cells (1h) 2. Lyse & Blot 3. Measure p-FLT3 vs p-c-Kit Cellular->Cell_Steps Data_Analysis Calculate IC50 / Kd Bio_Steps->Data_Analysis Cell_Steps->Data_Analysis Decision Selectivity Check Data_Analysis->Decision Result_Pass Valid: High Potency FLT3 Low Potency c-Kit Decision->Result_Pass >100x Window Result_Fail Invalid: Check Salt Form or ATP Concentration Decision->Result_Fail <10x Window

Caption: Decision tree for validating Crenolanib selectivity and experimental success.

References

  • Smith, C. C., et al. "Crenolanib is a selective type I pan-FLT3 inhibitor." Proceedings of the National Academy of Sciences, 2014.

  • Galanis, A., et al. "Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants." Blood, 2014.

  • Zhang, W., et al. "Mutant-specific inhibition of KIT by crenolanib in systemic mastocytosis and core binding factor leukemia." Oncotarget, 2017.[4]

Sources

Validation

Reproducibility Guide: Crenolanib Trifluoroacetic Acid Salt in Signal Transduction Assays

This guide outlines the critical technical considerations for ensuring reproducibility when using Crenolanib Trifluoroacetic Acid (TFA) Salt in preclinical research. It addresses specific solubility characteristics, batc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical technical considerations for ensuring reproducibility when using Crenolanib Trifluoroacetic Acid (TFA) Salt in preclinical research. It addresses specific solubility characteristics, batch-to-batch stoichiometry variations, and performance benchmarks against alternative FLT3 inhibitors.

Executive Summary: The "Salt Form" Variable

In drug development research, Crenolanib (CP-868596) is a gold-standard Type I FLT3 inhibitor used to target both internal tandem duplication (ITD) and resistance-conferring tyrosine kinase domain (TKD) mutations (e.g., D835Y).

However, reproducibility crises often stem from the interchangeability of its chemical forms. While the Besylate salt is the clinical standard, the Trifluoroacetic Acid (TFA) salt is frequently used in in vitro discovery due to synthesis routes. Crucially, the TFA salt often exhibits variable stoichiometry (mono-, di-, or variable-molar equivalents of TFA), altering the effective molecular weight (MW) by up to 30%. Ignoring this "x-factor" leads to systematic under-dosing and inconsistent IC50 values.

Technical Profile & Comparative Analysis

Chemical Form Impact on Experimental Design

The choice of salt form dictates solubility limits and molecular weight calculations.

FeatureCrenolanib TFA Salt Crenolanib Besylate Crenolanib Free Base
Primary Use In vitro screening, biochemical assaysIn vivo PK/PD, Clinical trialsSynthetic intermediate
Solubility (DMSO) High (>50 mM typical)ModerateLow/Moderate
Solubility (Aqueous) Low (requires buffers/surfactants)Improved (formulation optimized)Insoluble
Stoichiometry Variable (

)
Fixed (1:1 typically)Fixed (MW 443.54)
Hygroscopicity High (Requires desiccation)LowLow
Performance Benchmarking: Resistance Profiles

Crenolanib is distinct from Type II inhibitors (e.g., Quizartinib) because it binds the active kinase conformation (DFG-in), allowing it to inhibit D835 mutations.

Table 1: Comparative IC50 Values (nM) Against FLT3 Variants Data synthesized from biochemical kinase assays.

Target VariantCrenolanib (Type I)Quizartinib (Type II)Gilteritinib (Type I)Mechanistic Note
FLT3-WT ~2 - 5~1 - 4~1 - 5Baseline potency.[1]
FLT3-ITD 1 - 3 0.5 - 1 0.7 - 2All highly potent against ITD.
FLT3-D835Y < 10 (Retains Activity)> 500 (Resistant)< 5Type II inhibitors clash with D835 mutations.
FLT3-F691L ~20 - 50> 100~20"Gatekeeper" mutation confers moderate resistance to all.

Key Insight: If your experiment shows lack of potency against D835Y using "Crenolanib," verify you are not accidentally using a Type II inhibitor control or a degraded stock.

The Reproducibility Protocol: Handling Crenolanib TFA

Phase A: The "Molarity Trap" Correction

Unlike fixed-weight reagents, TFA salts are often solvates with non-integer ratios. Protocol:

  • Locate Batch MW: Do not use the generic MW (e.g., 557.5) from the website header. Check the specific Certificate of Analysis (CoA) for the lot number. The MW can vary between 500 and 600 g/mol depending on TFA content.

  • Calculate Adjusted Mass:

    
    
    
Phase B: Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%.

  • Target Concentration: 10 mM is standard.

  • Storage: Aliquot immediately into amber glass or high-quality polypropylene vials. Store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

Phase C: Visualizing the Mechanism of Action

To ensure your readout (e.g., Western Blot for p-STAT5) is valid, understand the pathway topology. Crenolanib blocks the phosphorylation cascade at the receptor level.

FLT3_Signaling Crenolanib Crenolanib (Type I Inhibitor) FLT3_ITD FLT3-ITD / D835 (Constitutively Active) Crenolanib->FLT3_ITD  Competitive Inhibition   STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation RAS RAS/MAPK FLT3_ITD->RAS AKT PI3K/AKT FLT3_ITD->AKT ATP ATP ATP->FLT3_ITD Blocked binding pSTAT5 p-STAT5 (Nuclear Translocation) STAT5->pSTAT5 Apoptosis Apoptosis (Blocked) pSTAT5->Apoptosis Inhibits Proliferation Proliferation (Active) pSTAT5->Proliferation

Caption: Crenolanib acts as an ATP-competitive inhibitor, binding the active kinase conformation to block downstream STAT5, RAS, and AKT signaling.

Experimental Workflow for Validation

To validate the biological activity of your Crenolanib TFA stock, perform a Phospho-Flow or Western Blot assay using an FLT3-ITD+ cell line (e.g., MV4-11 or MOLM-13 ).

Step-by-Step Validation Protocol
  • Cell Culture: Culture MV4-11 cells in RPMI-1640 + 10% FBS. Ensure viability >90%.

  • Treatment:

    • Treat cells with Crenolanib TFA (0, 1, 10, 100 nM) for 1 hour .

    • Control: Include a Quizartinib-treated arm to compare D835 inhibition if using a D835+ line.

  • Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Detection:

    • Primary Target: p-FLT3 (Tyr591) – Expect dose-dependent reduction.

    • Downstream Target: p-STAT5 (Tyr694) – Expect complete ablation by 10-50 nM.

    • Loading Control: Total FLT3 and GAPDH.

  • Criteria for Pass:

    • IC50 for p-FLT3 reduction should be < 10 nM.[2]

    • If IC50 > 50 nM, check: (1) Stock degradation, (2) Incorrect MW calculation (under-dosing), or (3) Mycoplasma contamination.

Workflow cluster_0 Preparation cluster_1 Assay CoA Check CoA for Batch MW Weigh Weigh TFA Salt CoA->Weigh Dissolve Dissolve DMSO (Corrected Conc) Weigh->Dissolve Treat Treat MV4-11 (0 - 100 nM) Dissolve->Treat Lyse Lyse & Blot (p-STAT5) Treat->Lyse Decision IC50 < 10nM? Lyse->Decision Pass Valid Stock Decision->Pass Yes Fail Recalculate MW / Re-order Decision->Fail No

Caption: Quality Control workflow emphasizing the critical "Batch MW Check" step before cellular treatment.

References

  • Galanis, A., et al. (2014). "Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants."[3][4] Blood, 123(1), 94-100.[3]

  • Smith, C. C., et al. (2014). "Crenolanib is a selective type I pan-FLT3 inhibitor."[4] Proceedings of the National Academy of Sciences, 111(14), 5319-5324.

  • Zimmerman, E. I., et al. (2013). "Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia."[5] Blood, 122(22), 3607-3615.

  • Sigma-Aldrich Product Sheet. "Crenolanib Trifluoroacetate Salt." Merck/Sigma-Aldrich.

  • BenchChem. "An In Vitro Showdown: Crenolanib, Gilteritinib, and Quizartinib." BenchChem Comparative Guides.

Sources

Comparative

A Comparative Analysis of Crenolanib and Midostaurin in FLT3-Mutated Acute Myeloid Leukemia: A Guide for Researchers and Drug Development Professionals

The therapeutic landscape for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving, with targeted therapies significantly improving patient outcomes. This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

The therapeutic landscape for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving, with targeted therapies significantly improving patient outcomes. This guide provides a comprehensive comparative analysis of two key FLT3 inhibitors: Midostaurin, a first-generation multi-kinase inhibitor, and Crenolanib, a next-generation, potent, and selective pan-FLT3 inhibitor. This analysis is grounded in clinical trial data, mechanistic insights, and a discussion of the practical application of these agents in a clinical research setting.

Introduction: The Challenge of FLT3-Mutated AML and the Advent of Targeted Inhibition

Activating mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2] These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts.[2][3] The presence of a FLT3 mutation, particularly FLT3-ITD, is associated with a more aggressive disease course and a poor prognosis.[2]

The development of small molecule tyrosine kinase inhibitors (TKIs) targeting the aberrant FLT3 signaling pathway has marked a significant advancement in the management of this high-risk AML subtype. Midostaurin was the first FLT3 inhibitor to be approved for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy, based on the landmark RATIFY trial.[4][5][6][7] Crenolanib, a second-generation TKI, was designed to be a more potent and selective inhibitor with activity against a broader range of FLT3 mutations, including those conferring resistance to earlier-generation inhibitors.[1][8][9][10]

Mechanism of Action: A Tale of Two Inhibitors

The differential efficacy and safety profiles of Crenolanib and Midostaurin can be largely attributed to their distinct mechanisms of action and kinase inhibition profiles.

Midostaurin is a first-generation, multi-kinase inhibitor.[4][5][11] It is classified as a Type I inhibitor, binding to the active conformation of the FLT3 kinase.[12] However, its inhibitory activity is not restricted to FLT3; it also targets other kinases such as KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[11][13][14][15] This broad-spectrum activity may contribute to both its therapeutic effects and some of its off-target toxicities.

Crenolanib is a second-generation, highly selective, and potent pan-FLT3 inhibitor.[8][10][16] It is also a Type I inhibitor that binds to the active "DFG-in" conformation of the kinase.[16] A key advantage of Crenolanib is its potent activity against both FLT3-ITD and FLT3-TKD mutations, including the D835 mutation which can confer resistance to other TKIs.[8][9][17] Furthermore, Crenolanib exhibits minimal inhibition of c-Kit, which may translate to reduced myelosuppression compared to less selective inhibitors.[1][12]

FLT3 Signaling Pathway Inhibition Comparative Inhibition of FLT3 Signaling Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation, Survival, & Differentiation Block RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Midostaurin Midostaurin Midostaurin->Dimerization Inhibits (Multi-kinase) Crenolanib Crenolanib Crenolanib->Dimerization Inhibits (Pan-FLT3)

Figure 2: Comparative Mechanisms of Resistance.

Experimental Protocols: Methodologies for Clinical Investigation

The robust evaluation of FLT3 inhibitors in clinical trials relies on standardized and validated experimental protocols.

FLT3 Mutation Analysis

Accurate and sensitive detection of FLT3 mutations is critical for patient selection.

Protocol: FLT3-ITD and TKD Mutation Detection by PCR and Capillary Electrophoresis

  • Specimen Collection: Collect peripheral blood or bone marrow aspirate in EDTA tubes. [18]2. DNA Extraction: Isolate genomic DNA from mononuclear cells using a commercially available DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Design primers flanking the juxtamembrane domain (for ITD) and the tyrosine kinase domain (for TKD, specifically exon 20) of the FLT3 gene.

    • Perform polymerase chain reaction (PCR) to amplify these regions. A fluorescently labeled forward primer is used for fragment analysis.

  • Capillary Electrophoresis:

    • Dilute the PCR products and mix with a size standard.

    • Denature the fragments at 95°C for 3 minutes. [19] * Perform capillary electrophoresis on a genetic analyzer.

  • Data Analysis:

    • Analyze the resulting electropherogram. The presence of a larger PCR product in the ITD analysis indicates an internal tandem duplication.

    • For TKD analysis, the PCR product can be subjected to restriction enzyme digestion or direct sequencing to identify point mutations.

    • The allelic ratio of FLT3-ITD can be calculated by comparing the peak height or area of the mutant allele to the wild-type allele. [18]

Assessment of Clinical Response

Standardized criteria are used to evaluate the efficacy of treatment in AML clinical trials.

Protocol: Bone Marrow Aspiration and Biopsy for Response Assessment

  • Timing of Assessment: Perform bone marrow aspiration and biopsy at screening, at the time of hematologic recovery after each cycle of induction and consolidation chemotherapy, and at the end of treatment. [20][21]2. Procedure:

    • Obtain informed consent from the patient.

    • Under local anesthesia, perform a bone marrow aspiration and biopsy from the posterior iliac crest.

  • Sample Processing:

    • Prepare bone marrow aspirate smears for morphologic assessment of blast percentage.

    • Process the bone marrow core biopsy for histopathological examination.

    • Send aspirate samples for flow cytometry to assess for minimal residual disease (MRD), and for cytogenetic and molecular studies.

  • Response Criteria (based on ELN 2022 recommendations): [22] * Complete Remission (CR): <5% blasts in the bone marrow, absence of extramedullary disease, absolute neutrophil count ≥1.0 x 10⁹/L, and platelet count ≥100 x 10⁹/L.

    • Complete Remission with Incomplete Hematologic Recovery (CRi): Meets all criteria for CR except for residual neutropenia or thrombocytopenia.

    • Relapsed Disease: Reappearance of ≥5% blasts in the bone marrow or peripheral blood, or development of extramedullary disease after achieving CR. [21]

ClinicalTrialWorkflow AML Clinical Trial Workflow for FLT3 Inhibitors Patient_Screening Patient Screening & Informed Consent FLT3_Testing FLT3 Mutation Testing (PCR/CE) Patient_Screening->FLT3_Testing Randomization Randomization FLT3_Testing->Randomization FLT3+ Arm_A Crenolanib + Chemotherapy Randomization->Arm_A Arm_B Midostaurin + Chemotherapy Randomization->Arm_B Treatment_Cycles Induction & Consolidation Treatment Cycles Arm_A->Treatment_Cycles Arm_B->Treatment_Cycles Response_Assessment Response Assessment (Bone Marrow Biopsy, MRD Analysis) Treatment_Cycles->Response_Assessment After each cycle Response_Assessment->Treatment_Cycles Continue if responding Follow_Up Long-Term Follow-Up (OS, EFS) Response_Assessment->Follow_Up End of Treatment

Figure 3: Generalized Workflow for a Comparative Clinical Trial.

Conclusion and Future Directions

The development of FLT3 inhibitors has significantly improved the prognosis for patients with FLT3-mutated AML. Midostaurin, as the first-in-class approved agent, established the benefit of targeting FLT3 in combination with chemotherapy. Crenolanib, a second-generation inhibitor, demonstrates high response rates and promising long-term survival in clinical trials, with a favorable profile against resistance-conferring mutations.

The ongoing head-to-head clinical trial will be crucial in defining the optimal first-line FLT3 inhibitor. Future research will likely focus on rational combination strategies to overcome resistance, the role of these agents in maintenance therapy post-transplant, and their integration with other novel therapies such as venetoclax. As our understanding of the molecular complexities of AML deepens, the development of even more selective and potent inhibitors, along with personalized treatment approaches, will continue to refine the standard of care for this challenging disease.

References

  • Crenolanib delivers incremental benefit in FLT3/NPM1 co-mutated AML. (2025, December 10). Pharmaceutical Technology. Retrieved from [Link]

  • Zimmerman, E. I., Turner, D. C., Buaboonnam, J., Hu, S., Orwick, S., Roberts, M. S., Jaber, F. T., & Perrotti, D. (2013). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 122(22), 3607–3615.
  • Cortes, J. E., Kantarjian, H. M., Kadia, T. M., Borthakur, G., Ravandi, F., Konopleva, M., Garcia-Manero, G., Daver, N., DiNardo, C. D., Jabbour, E., Pemmaraju, N., Short, N. J., Yilmaz, M., Bivins, C., O'Brien, S., & Pierce, S. (2024). Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML. Journal of Clinical Oncology, 42(15), 1736-1746.
  • Cortes, J. E., Kantarjian, H. M., Kadia, T. M., Borthakur, G., Ravandi, F., Konopleva, M., Garcia-Manero, G., Daver, N., DiNardo, C. D., Jabbour, E., Pemmaraju, N., Short, N. J., Yilmaz, M., Bivins, C., O'Brien, S., & Pierce, S. (2024). Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML. PubMed. Retrieved from [Link]

  • Stone, R. M., Manley, P. W., Larson, R. A., & Capdeville, R. (2018). Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis. Blood Advances, 2(4), 444–453.
  • Schranz, J., & Fiedler, W. (2017). Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia. Oncotarget, 8(52), 89796–89809.
  • Stone, R. M., Mandrekar, S. J., Sanford, B. L., Laumann, K., Geyer, S., Bloomfield, C. D., Thiede, C., Prior, T. W., Döhner, K., Marcucci, G., Lo-Coco, F., Klisovic, R. B., Wei, A., Sierra, J., Sanz, M. A., Brandwein, J. M., de Witte, T., Milligan, D. W., Litzow, M. R., & Larson, R. A. (2025). CALGB 10603/RATIFY 10-year follow-up: Midostaurin vs placebo plus intensive chemotherapy in newly diagnosed FLT3-mutated AML.
  • Gallogly, M. M., & Lazarus, H. M. (2017). Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis. Leukemia & Lymphoma, 58(10), 2283-2294.
  • Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development.
  • Zhang, H., Kozono, S., O'Donnell, E., O'Reilly, R. J., & Tallman, M. S. (2019). Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms.
  • Grunwald, M. R., & Levis, M. J. (2023). Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia. Cancers, 15(18), 4598.
  • Kennedy, V. E., & Smith, C. C. (2025). Current Therapeutic Strategies for FLT3-Mutated Acute Myeloid Leukemia: A Narrative Review. Journal of Personalized Medicine, 15(11), 1308.
  • Schmalbrock, L. K., Dolnik, A., Cocciardi, S., et al. (2021). Clonal evolution of acute myeloid leukemia with FLT3-ITD mutation under treatment with midostaurin. Blood, 137(22), 3093–3104.
  • Döhner, H., Wei, A. H., Appelbaum, F. R., Craddock, C., DiNardo, C. D., Dombret, H., Ebert, B. L., Fenaux, P., Godley, L. A., Hasserjian, R. P., Larson, R. A., Levine, R. L., Miyazaki, Y., Niederwieser, D., Ossenkoppele, G., Röllig, C., Sierra, J., Stein, E. M., Tallman, M. S., … Schlenk, R. F. (2022). Diagnosis and management of AML in adults: 2022 recommendations from an international expert panel on behalf of the ELN. Blood, 140(12), 1345–1377.
  • Zhang, H., et al. (2017). Diverse non-FLT3 molecular mechanisms of crenolanib resistance. Cancer Research, 77(13 Supplement), 3199.
  • Crenolanib. (n.d.). In Wikipedia. Retrieved from [Link]

  • FLT3-ITD mutation detection using capillary electrophoresis. (n.d.). Thermo Fisher Scientific.
  • Levis, M. (2011). FLT3/ITD AML and the law of unintended consequences. Blood, 117(26), 6980–6982.
  • Acute Myelogenous Leukemia Clinical Trials. (n.d.). Mayo Clinic. Retrieved from [Link]

  • Mechanisms of resistance to midostaurin in FLT3-mut AML patients and disease models. (n.d.).
  • Cortes, J., et al. (2025). Crenolanib plus salvage chemotherapy improves outcomes in FLT3-mutant and NPM1 co-mutated relapsed/ refractory (R/R) Acute Myeloid Leukemia (AML): Results from a randomized, placebo-controlled, double-blind trial. Blood.
  • What is the mechanism of Midostaurin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Wang, E. S., et al. (2019). Crenolanib versus midostaurin combined with induction and consolidation chemotherapy in newly diagnosed FLT3 mutated AML. Journal of Clinical Oncology, 37(15_suppl), TPS7059.
  • RATIFY – Midostaurin for AML. (2022, February 8). The AML Hub. Retrieved from [Link]

  • Daver, N., & Konopleva, M. (2025). Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias. Cancers.
  • Uy, G. L., et al. (2012). Early assessment of treatment response in patients with AML using [18F]FLT PET imaging. Leukemia Research, 36(5), 605-611.
  • Galanis, A., et al. (2015). Exome Sequencing Informs Mechanisms of Clinical Resistance to the FLT3-D835 Inhibitor Crenolanib. Blood.
  • Phase II Study of Crenolanib in Subjects With Relapsed/Refractory AML With FLT3 Activating Mutations. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Al-Harbi, S., & Al-Anazi, B. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cureus, 15(9), e45778.
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  • Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences, 111(14), 5319-5324.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Crenolanib Trifluoroacetic Acid Salt

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of potent, biologically active compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of potent, biologically active compounds is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides essential, step-by-step logistical and safety protocols for the disposal of Crenolanib Trifluoroacetic Acid Salt. As a potent kinase inhibitor and a salt of a hazardous acid, this compound demands a meticulous approach to ensure the safety of laboratory personnel and the protection of our environment.

The procedures outlined herein are grounded in established safety principles and regulatory standards. However, it is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of this material.

Part 1: Understanding the Hazard Profile

Crenolanib Trifluoroacetic Acid Salt is a dual-hazard compound. The primary molecule, Crenolanib, is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] As with many potent kinase inhibitors used in research, its full toxicological profile may not be completely characterized, necessitating its treatment as a potentially hazardous drug.[4][5][6]

The counter-ion, Trifluoroacetic Acid (TFA), is a strong and corrosive acid that is classified as hazardous.[7] It is known to cause severe skin burns, serious eye damage, and is harmful to aquatic life with long-lasting effects.[8][9] Therefore, the entire compound must be managed as hazardous waste, with disposal procedures dictated by its most hazardous constituents.

Table 1: Hazard Summary of Crenolanib Trifluoroacetic Acid Salt
ComponentHazard ClassificationKey RisksGHS Pictograms
Crenolanib Potent Kinase Inhibitor / Bioactive Small MoleculePotential for unknown systemic effects, cytotoxicity. Handle as a hazardous drug.[2][4]Health Hazard
Trifluoroacetic Acid (TFA) Salt Corrosive, Acute Toxicity, Environmental HazardCauses severe skin burns and eye damage.[9] Harmful to aquatic life with long-lasting effects.[8][9]Corrosion, Exclamation Mark, Environment

The causality behind this dual-hazard status is critical to understand. The Crenolanib moiety's biological potency means that even minute, unintentional exposures could have physiological effects. The TFA salt's properties mean the compound is physically corrosive upon contact and poses a significant environmental threat if not disposed of correctly.

Diagram 1: Dual-Hazard Profile Compound Crenolanib Trifluoroacetic Acid Salt Crenolanib Crenolanib Moiety (Bioactive) Compound->Crenolanib TFA TFA Counter-Ion (Chemical Hazard) Compound->TFA Potency Potent Kinase Inhibitor (FLT3, PDGFR) Crenolanib->Potency Cytotoxicity Potential Cytotoxicity (Handle as Hazardous Drug) Crenolanib->Cytotoxicity Corrosive Corrosive (Causes Severe Burns) TFA->Corrosive Ecotoxic Aquatic Toxicity (Long-lasting Effects) TFA->Ecotoxic

Diagram 1: The dual-hazard nature of Crenolanib TFA Salt.

Part 2: Core Disposal Workflow

The fundamental principle for disposing of Crenolanib Trifluoroacetic Acid Salt is strict segregation . This waste stream must never be disposed of in standard laboratory trash or poured down the drain.[8][10] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the "sewering" of hazardous pharmaceutical waste.[10][11] All materials contaminated with this compound must be collected as hazardous chemical waste for incineration by a licensed disposal facility.[5][12]

Diagram 2: Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_collection Storage & Collection Solid Solid Waste (Compound, Tips, Gloves) SolidContainer Labelled Solid Hazardous Waste Bin Solid->SolidContainer Liquid Liquid Waste (Solutions, Rinsate) LiquidContainer Labelled Liquid Hazardous Waste Bottle Liquid->LiquidContainer Glass Contaminated Glassware Decon Decontaminate (3-Step Rinse) Glass->Decon SAA Store in Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA Decon->LiquidContainer Collect Rinsate Pickup Arrange EHS Pickup SAA->Pickup

Diagram 2: Step-by-step workflow for proper disposal.

Part 3: Experimental Protocols for Disposal

Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance. Always perform these tasks wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant nitrile gloves (double-gloving is recommended).[13][14] All handling of the compound and its waste should be conducted within a certified chemical fume hood.[13][15]

Protocol 1: Disposal of Solid Waste

This category includes unused or expired Crenolanib Trifluoroacetic Acid Salt powder, as well as any contaminated disposable materials such as weighing papers, pipette tips, tubes, and PPE (gloves, etc.).

Methodology:

  • Designate a Container: Procure a dedicated, leak-proof container with a secure lid, specifically for solid hazardous chemical waste.[5] A high-density polyethylene (HDPE) drum or pail is recommended.

  • Proper Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "Crenolanib Trifluoroacetic Acid Salt"

    • The words "Hazardous Waste"

    • Appropriate hazard warnings (e.g., "Corrosive," "Ecotoxic," "Toxic")

    • The accumulation start date (the date the first piece of waste is added)

    • Your name, principal investigator, and laboratory location.[5]

  • Waste Collection: Carefully place all solid waste directly into the designated container.

  • Secure Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the lab, away from incompatible materials.[14][15]

Protocol 2: Disposal of Liquid Waste

This category includes any prepared solutions of Crenolanib Trifluoroacetic Acid Salt (e.g., in DMSO) and any solvent used to rinse contaminated glassware.

Methodology:

  • Designate a Container: Use a dedicated, shatter-resistant container (e.g., plastic-coated glass or HDPE) with a secure, leak-proof screw cap.[5] Never use a metal container , as TFA is corrosive to metals.

  • Proper Labeling: Affix a "Hazardous Waste" label to the container. The label must list all chemical constituents with their approximate percentages (e.g., "Crenolanib Trifluoroacetic Acid Salt (<1%)", "DMSO (>99%)").[5]

  • Waste Collection: Carefully pour or pipette liquid waste into the container, using a funnel to prevent spills.

  • Segregation: If your institution requires it, maintain separate waste streams for chlorinated and non-chlorinated solvents.

  • Secure Storage: Keep the container tightly capped when not in use and store it in your lab's satellite accumulation area.

Protocol 3: Decontamination of Reusable Glassware

Proper decontamination is essential before glassware that has contacted the compound can be washed for reuse.

Methodology:

  • Initial Solvent Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol, acetone) to dissolve any residue.

  • Collect Rinsate: This initial rinsate is considered hazardous liquid waste. It must be collected and added to your designated liquid hazardous waste container.[14]

  • Wash: After the initial solvent rinse, the glassware can be washed using standard laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

Part 4: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure.

  • Small Spill (within a chemical fume hood):

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into your designated solid hazardous waste container.

    • Wipe the spill area with a solvent-moistened cloth, and dispose of the cloth as solid hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate Immediately: Alert all personnel in the immediate area and evacuate the laboratory.[15]

    • Isolate the Area: Close the laboratory doors and post a warning sign.

    • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) office or emergency number.[13] Do not attempt to clean up a large spill yourself.

By internalizing and adhering to these procedures, you contribute to a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA) PEPTIPURE® ≥99,9 %. [Link]

  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. [Link]

  • University of Connecticut. Lab-Specific Standard Operating Procedure for Trifluoroacetic Acid (TFA). [Link]

  • Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA) ≥99,7 %. [Link]

  • Canadian Centre for Applied Research in Cancer Control. Safe handling of cytotoxics: guideline recommendations. [Link]

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  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

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  • Karolinska Institutet. (2025, May 28). Laboratory waste. [Link]

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Handling

Mastering the Safe Handling of Crenolanib Trifluoroacetic Acid Salt: A Guide for Laboratory Professionals

For Immediate Use by Researchers, Scientists, and Drug Development Professionals As a potent inhibitor of platelet-derived growth factor receptor (PDGFR) and FLT3, Crenolanib and its trifluoroacetic acid salt form are pi...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

As a potent inhibitor of platelet-derived growth factor receptor (PDGFR) and FLT3, Crenolanib and its trifluoroacetic acid salt form are pivotal in oncological research.[1] Handling this compound requires a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, procedurally-focused information for the safe handling, use, and disposal of Crenolanib Trifluoroacetic Acid Salt, grounded in established safety protocols and the specific chemical characteristics of the substance.

Understanding the Hazard: A Dual-Component Risk Profile

Crenolanib Trifluoroacetic Acid Salt presents a dual hazard profile stemming from both the active pharmaceutical ingredient (API), Crenolanib, and the trifluoroacetic acid (TFA) salt component. While Crenolanib itself is a potent bioactive small molecule, the TFA component introduces corrosive properties.[2]

  • Crenolanib (API): As a kinase inhibitor, Crenolanib is designed to be biologically active at low concentrations.[2] While specific toxicity data for Crenolanib is not extensively published, it is prudent to treat it as a potent compound with potential for systemic effects upon exposure.[3] Unnecessary exposure could pose health risks, including irritation to the skin, eyes, and respiratory tract.[3][4]

  • Trifluoroacetic Acid (TFA) Salt: The trifluoroacetic acid component renders the salt corrosive, capable of causing severe skin burns and eye damage. Inhalation of the dust can be harmful and may cause respiratory irritation.[4]

Given these properties, a multi-faceted approach to personal protective equipment (PPE) and handling procedures is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is critical in determining the appropriate level of PPE.[5] For all procedures involving Crenolanib Trifluoroacetic Acid Salt, from weighing and dissolution to administration in experimental models, the following PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[6]The outer glove provides the initial barrier, while the inner glove protects against contamination during doffing. Nitrile offers good chemical resistance.
Body Protection Disposable, low-linting gown with a solid front, long sleeves, and tight-fitting cuffs.[5][6]Prevents skin contact with the powdered compound and potential splashes of solutions. Low-linting material is crucial for maintaining experimental sterility.[5]
Eye & Face Protection Safety glasses with side shields are the minimum requirement. A full-face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation.[4][7]Protects against accidental splashes of solutions or airborne particles from entering the eyes.[4]
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the powder outside of a certified chemical fume hood or biological safety cabinet.[6][7]Minimizes the risk of inhaling the powdered compound, which can cause respiratory tract irritation.[4]

Important Note: All disposable PPE used when handling Crenolanib Trifluoroacetic Acid Salt should be considered contaminated and disposed of immediately after use in a designated hazardous waste container.[6] Never reuse disposable PPE.[8]

Operational Plan: From Receipt to Disposal

A structured workflow is essential to minimize exposure and prevent contamination.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store Crenolanib Trifluoroacetic Acid Salt in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[4] The recommended storage temperature is between -10 to -25°C.[9]

  • The compound is hygroscopic; therefore, it should be stored in a desiccated environment.[4][9]

Handling and Preparation of Solutions

All handling of the powdered form of Crenolanib Trifluoroacetic Acid Salt must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to control dust and potential aerosols.

Step-by-Step Weighing and Dissolution Protocol:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including an analytical balance, weighing paper, spatulas, and appropriate solvent (e.g., DMSO).[9]

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring gloves are properly fitted over gown cuffs.[6]

  • Weighing: Carefully transfer the desired amount of Crenolanib Trifluoroacetic Acid Salt powder onto weighing paper using a clean spatula. Avoid creating dust.

  • Dissolution: Transfer the weighed powder to an appropriate container. Add the solvent dropwise to the powder to minimize aerosol formation. Gently swirl the container to dissolve the compound. Sonication may be used if necessary.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Decontamination: After preparation, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down. Dispose of all contaminated disposables in the designated hazardous waste container.

Disposal Plan

All waste generated from handling Crenolanib Trifluoroacetic Acid Salt, including contaminated PPE, weighing paper, pipette tips, and excess solution, must be disposed of as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect all contaminated solid waste (gloves, gowns, weighing paper, etc.) in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Collect all liquid waste containing Crenolanib Trifluoroacetic Acid Salt in a sealed, leak-proof hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.

Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.[4]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to spills and exposures is critical.

Spill Management
  • Evacuate and Secure: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Restrict access to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.

  • Contain and Clean:

    • For Powders: Gently cover the spill with absorbent pads to avoid generating dust. Carefully scoop the material into a labeled hazardous waste container.

    • For Liquids: Cover the spill with absorbent material (e.g., chemical absorbent pads or vermiculite).[10] Work from the outside of the spill inwards. Collect the absorbed material and place it in a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.

In all cases of exposure, report the incident to your institution's environmental health and safety department and complete any necessary documentation.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling Crenolanib Trifluoroacetic Acid Salt.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials CheckHood Verify Fume Hood Operation GatherMaterials->CheckHood DonPPE Don Full PPE CheckHood->DonPPE WeighPowder Weigh Powder Carefully DonPPE->WeighPowder Dissolve Dissolve in Solvent WeighPowder->Dissolve LabelContainer Label Solution Dissolve->LabelContainer Decontaminate Decontaminate Surfaces & Equipment LabelContainer->Decontaminate SegregateWaste Segregate Solid & Liquid Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE DisposeWaste Dispose as Hazardous Waste DoffPPE->DisposeWaste

Sources

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